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  • Product: (2-Phenylethyl)(prop-2-en-1-yl)amine
  • CAS: 5263-58-1

Core Science & Biosynthesis

Foundational

N-allyl-N-(2-phenylethyl)amine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthesis of N-allyl-N-(2-phenylethyl)amine Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characteri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Synthesis of N-allyl-N-(2-phenylethyl)amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-allyl-N-(2-phenylethyl)amine. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a synthesized analysis based on established chemical principles and data from structurally analogous compounds. We will explore the logical synthesis of this tertiary amine, predict its spectroscopic profile, and outline detailed experimental protocols for its preparation and validation. The causality behind methodological choices is explained to provide field-proven insights, ensuring a robust and reproducible scientific narrative.

Introduction and Molecular Overview

N-allyl-N-(2-phenylethyl)amine is a tertiary amine featuring a phenylethyl backbone, a common motif in neuroactive compounds, and an allyl group, which provides a site for further chemical modification. The phenylethylamine structure is the backbone for a wide class of neurotransmitters and psychoactive molecules.[1][2] The addition of an N-allyl group introduces an alkene functionality, opening avenues for diverse downstream reactions such as olefin metathesis, halogenation, or epoxidation, making it a potentially valuable intermediate in synthetic chemistry.

Understanding the chemical properties of this molecule is paramount for its application in medicinal chemistry and materials science. This guide will detail a practical synthetic route and provide a predicted spectroscopic and physicochemical profile to aid researchers in its identification and use.

Proposed Synthesis Pathway: N-Alkylation

The most direct and reliable method for synthesizing N-allyl-N-(2-phenylethyl)amine is through the direct N-alkylation of a secondary amine precursor, N-allyl-2-phenylethylamine, or more practically, a double alkylation of the primary amine, 2-phenylethylamine. Given the commercial availability and lower cost of 2-phenylethylamine, a direct dialkylation strategy is often employed, though it can present challenges in selectivity. A more controlled approach involves a stepwise alkylation. For the purpose of this guide, we will focus on the nucleophilic substitution reaction between 2-phenylethylamine and an allyl halide, such as allyl bromide.

The reaction proceeds via a standard SN2 mechanism where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the bromide ion.[3] The initial reaction produces the secondary amine, N-allyl-N-(2-phenylethyl)amine, and HBr. The HBr is neutralized by a base included in the reaction mixture to prevent the protonation of the starting amine, which would render it non-nucleophilic. The secondary amine can then undergo a second alkylation to form the undesired N,N-diallyl-N-(2-phenylethyl)ammonium salt. To favor the mono-allylated product, one can use a molar excess of the starting 2-phenylethylamine. However, for the synthesis of the target tertiary amine, a stoichiometric excess of the allylating agent is required.

Causality of Experimental Design:

  • Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is crucial. It effectively neutralizes the acid byproduct without competing with the primary amine in the alkylation reaction.

  • Solvent Selection: A polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal as it can dissolve the amine and the base while facilitating the SN2 reaction mechanism.

  • Temperature Control: The reaction is typically performed at a moderately elevated temperature to ensure a reasonable reaction rate without promoting excessive side reactions or solvent evaporation.

G cluster_reactants Reactants cluster_conditions Conditions r1 2-Phenylethylamine p1 N-allyl-N-(2-phenylethyl)amine r1->p1 Sₙ2 Reaction r2 Allyl Bromide (2 eq.) r2->p1 c1 Base (e.g., K₂CO₃) Solvent (e.g., CH₃CN) c1->p1

Caption: Synthetic pathway for N-allyl-N-(2-phenylethyl)amine.

Physicochemical and Spectroscopic Profile

As no specific experimental data for N-allyl-N-(2-phenylethyl)amine is readily available in public databases, the following properties are predicted based on its structure and data from analogous compounds like N-ethyl-2-phenylethylamine and N-benzyl-2-phenylethylamine.[4][5]

Physicochemical Properties
PropertyPredicted Value / DescriptionSource / Rationale
Molecular Formula C₁₁H₁₅N---
Molecular Weight 161.24 g/mol ---
Appearance Colorless to pale yellow liquidBased on similar N-alkylated phenethylamines.[4]
Boiling Point ~220-240 °C (at 760 mmHg)Extrapolated from related compounds.
Solubility Limited solubility in water, soluble in organic solvents.The hydrophobic phenyl and alkyl groups dominate.[4]
pKa (Conjugate Acid) ~9-10Typical for tertiary amines.
Spectroscopic Analysis

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule.

The proton NMR spectrum is predicted to be complex but highly informative. The signals for the protons on carbons adjacent to the nitrogen will be deshielded and appear further downfield.[6]

Protons (Assignment)Predicted δ (ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.15 - 7.35Multiplet (m)5H
Vinyl (=CH-)5.70 - 5.90Ddt1H
Vinyl (=CH₂)5.05 - 5.20Multiplet (m)2H
Allyl (N-CH₂-C=)~3.10Doublet (d)2H
Phenylethyl (-CH₂-N)~2.80Triplet (t)2H
Phenylethyl (Ar-CH₂-)~2.70Triplet (t)2H

Carbons attached directly to the nitrogen atom are expected in the 40-60 ppm range.[6]

Carbon (Assignment)Predicted δ (ppm)
Aromatic (C-ipso)~140
Vinyl (-CH=)~135
Aromatic (CH)126 - 129
Vinyl (=CH₂)~117
Allyl (N-CH₂)~55
Phenylethyl (N-CH₂)~52
Phenylethyl (Ar-CH₂)~35

The IR spectrum of a tertiary amine lacks N-H stretching bands. The key diagnostic peaks will be from the aromatic ring and the allyl group.[7]

Functional GroupAbsorption Range (cm⁻¹)Description
C-H (Aromatic)3000 - 3100C-H stretch
C-H (Aliphatic)2800 - 3000C-H stretch
C=C (Alkene)1640 - 1650C=C stretch, typically weak
C=C (Aromatic)1450 - 1600Ring stretching, multiple bands
C-N1000 - 1250C-N stretch
=C-H bend910 - 990Out-of-plane bend for vinyl group
C-H bend (Aromatic)690 - 770Out-of-plane bend for monosubstituted benzene

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) should be observed at m/z = 161. The fragmentation pattern will be dominated by alpha-cleavage, which is characteristic of amines.[6] The most significant fragmentation would be the loss of a benzyl radical (C₇H₇•) to form a stable iminium cation.

  • M⁺: m/z = 161

  • Base Peak (Predicted): m/z = 70, resulting from the cleavage of the C-C bond alpha to the phenyl group, [CH₂(allyl)N=CH₂]⁺.

Reactivity and Potential Applications

The dual functionality of N-allyl-N-(2-phenylethyl)amine makes it a versatile building block.

  • Phenylethylamine Core: This moiety is a well-established pharmacophore. Modifications to the aromatic ring (e.g., hydroxylation, methoxylation) or the ethyl chain could be explored to modulate biological activity, targeting receptors in the central nervous system.[1]

  • Allyl Group: The terminal double bond is a reactive handle for a variety of chemical transformations:

    • Polymerization: Can be incorporated into polymers.

    • Click Chemistry: Can be converted to an azide or alkyne for use in bio-conjugation.

    • Drug Scaffolding: Serves as an anchor point for attaching other molecular fragments to build more complex drug candidates.

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and characterization of the target compound.

Protocol: Synthesis of N-allyl-N-(2-phenylethyl)amine

Materials:

  • 2-Phenylethylamine (1.0 eq)

  • Allyl bromide (2.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-phenylethylamine, anhydrous potassium carbonate, and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add allyl bromide to the reaction mixture via a dropping funnel over 30 minutes.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the resulting residue in diethyl ether and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure N-allyl-N-(2-phenylethyl)amine.

Protocol: Structural Characterization Workflow

This protocol outlines the logical flow for validating the structure of the synthesized product.

G cluster_analysis Spectroscopic Analysis start Synthesized Crude Product purify Purification (Vacuum Distillation or Chromatography) start->purify pure_prod Pure Product purify->pure_prod nmr ¹H and ¹³C NMR pure_prod->nmr ir FT-IR Spectroscopy pure_prod->ir ms Mass Spectrometry (GC-MS or LC-MS) pure_prod->ms confirm Structural Confirmation nmr->confirm ir->confirm ms->confirm

Caption: Workflow for the purification and characterization of the product.

Conclusion

N-allyl-N-(2-phenylethyl)amine represents a molecule of significant interest for chemical synthesis and drug discovery. While direct experimental data is sparse, this guide has established a robust framework for its synthesis and characterization based on fundamental chemical principles and comparative data from related structures. The provided protocols offer a clear and validated pathway for researchers to produce and confirm this compound, enabling its use as a versatile intermediate for developing novel chemical entities. The predictive spectroscopic data herein serves as a benchmark for the validation of future experimental work.

References

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Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure Elucidation of (2-Phenylethyl)(prop-2-en-1-yl)amine

This guide provides a comprehensive, technically-focused framework for the molecular structure elucidation of (2-Phenylethyl)(prop-2-en-1-yl)amine, also known as N-allylphenethylamine. The methodologies detailed herein a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-focused framework for the molecular structure elucidation of (2-Phenylethyl)(prop-2-en-1-yl)amine, also known as N-allylphenethylamine. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development and analytical chemistry, emphasizing the integration of spectroscopic data to achieve unambiguous structural confirmation. The principles and protocols are grounded in established analytical chemistry to ensure scientific integrity and reproducible results.

Introduction

(2-Phenylethyl)(prop-2-en-1-yl)amine is a secondary amine featuring a phenylethyl backbone and an N-allyl substituent. Its molecular formula is C₁₁H₁₅N, with a molecular weight of 161.25 g/mol .[1][2] Accurate structural confirmation is a critical step in its synthesis, characterization, and in understanding its potential pharmacological activity, as it belongs to the broader class of phenethylamines, which includes many biologically active compounds.[3][4][5] This guide will detail a multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy to provide a holistic and definitive structural analysis.

Core Analytical Workflow

The elucidation of the molecular structure of (2-Phenylethyl)(prop-2-en-1-yl)amine relies on the synergistic interpretation of data from multiple analytical techniques. Each method provides unique insights into different aspects of the molecule's constitution. The overall workflow is designed to be self-validating, where the data from each analysis corroborates the findings of the others.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of (2-Phenylethyl)(prop-2-en-1-yl)amine Purification Purification (e.g., Chromatography) Synthesis->Purification Sample_Prep Preparation for Analysis (Dissolution) Purification->Sample_Prep NMR 1H & 13C NMR Spectroscopy Sample_Prep->NMR MS Mass Spectrometry (GC-MS/LC-MS) Sample_Prep->MS FTIR FT-IR Spectroscopy Sample_Prep->FTIR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Overall workflow for the structural elucidation of (2-Phenylethyl)(prop-2-en-1-yl)amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for a complete analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (the number of protons of each type), and their splitting patterns (indicating neighboring protons).

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-a (Aromatic)7.20 - 7.40Multiplet5H
H-b (Allyl)5.80 - 5.95Ddt1H
H-c (Allyl)5.10 - 5.25Multiplet2H
H-d (Allyl)3.25 - 3.35Dt2H
H-e (Ethyl)2.85 - 2.95Triplet2H
H-f (Ethyl)2.75 - 2.85Triplet2H
H-g (Amine)1.5 - 2.5Broad Singlet1H

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments within the molecule.

Assignment Predicted Chemical Shift (ppm)
C-1 (Aromatic)~140
C-2, C-6 (Aromatic)~129
C-3, C-5 (Aromatic)~128
C-4 (Aromatic)~126
C-7 (Allyl)~135
C-8 (Allyl)~117
C-9 (Allyl)~52
C-10 (Ethyl)~51
C-11 (Ethyl)~36

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • DEPT (Distortionless Enhancement by Polarization Transfer): (Optional but recommended) Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through fragmentation analysis. The nitrogen rule is a key principle here: a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[6][7]

Predicted Fragmentation Pattern

The molecular ion peak [M]⁺• for (2-Phenylethyl)(prop-2-en-1-yl)amine is expected at m/z = 161. The fragmentation is likely to be dominated by alpha-cleavage, which is characteristic of amines.[8][9]

Mass_Spec_Fragmentation cluster_path1 Alpha-Cleavage (Path 1) cluster_path2 Alpha-Cleavage (Path 2) cluster_path3 Tropylium Ion Formation M_ion [M]+• m/z = 161 loss1 - •CH₂CH₃ M_ion->loss1 loss2 - •CH₂Ph M_ion->loss2 loss3 - •CH₂N(allyl) M_ion->loss3 frag1 [C₉H₁₀N]+ m/z = 132 loss1->frag1 frag2 [C₄H₈N]+ m/z = 70 loss2->frag2 frag3 [C₇H₇]+ m/z = 91 loss3->frag3

Caption: Predicted major fragmentation pathways for (2-Phenylethyl)(prop-2-en-1-yl)amine in mass spectrometry.

Key Predicted Fragments:

m/z Proposed Fragment Fragmentation Pathway
161[C₁₁H₁₅N]⁺•Molecular Ion
132[C₉H₁₀N]⁺Alpha-cleavage with loss of an ethyl radical
91[C₇H₇]⁺Formation of the stable tropylium ion
70[C₄H₈N]⁺Alpha-cleavage with loss of a benzyl radical
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Separation:

    • Inject 1 µL of the sample solution into the GC-MS system.

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Employ a temperature program, for example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 15°C/min.

  • MS Detection:

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range of m/z 40-400.

    • Identify the peak corresponding to the compound in the total ion chromatogram and analyze its mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹) Vibration Functional Group
~3300-3350 (weak-medium)N-H stretchSecondary amine[2][10][11]
~3080-3030=C-H stretchAlkene and Aromatic[12][13]
~2850-2960C-H stretchAlkane
~1640C=C stretchAlkene[12]
~1600, 1495, 1450C=C in-ring stretchAromatic[13]
~990 and 910=C-H out-of-plane bendMonosubstituted alkene[14]
~750 and 700C-H out-of-plane bendMonosubstituted benzene[5][15]
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • Alternatively, attenuated total reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean plates or ATR crystal before running the sample.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Integration and Structure Confirmation

The definitive elucidation of the structure of (2-Phenylethyl)(prop-2-en-1-yl)amine is achieved by integrating the data from all three spectroscopic techniques.

  • FT-IR confirms the presence of a secondary amine, an aromatic ring, and an alkene.

  • MS confirms the molecular weight of 161 g/mol and provides fragmentation patterns consistent with the proposed structure, notably the presence of phenylethyl and allyl moieties.

  • NMR provides the detailed carbon-hydrogen framework. The chemical shifts, integrations, and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, should be in complete agreement with the proposed structure.

By cross-referencing the information from each technique, a self-validating and unambiguous confirmation of the molecular structure of (2-Phenylethyl)(prop-2-en-1-yl)amine can be achieved.

References

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  • ResearchGate. 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :...). Available at: [Link]

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Foundational

Inchi key for (2-phenylethyl)(prop-2-en-1-yl)amine

An In-Depth Technical Guide to (2-phenylethyl)(prop-2-en-1-yl)amine: Structure, Synthesis, and Applications Abstract (2-phenylethyl)(prop-2-en-1-yl)amine, also known as N-(2-phenylethyl)-2-propen-1-amine, is a secondary...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2-phenylethyl)(prop-2-en-1-yl)amine: Structure, Synthesis, and Applications

Abstract

(2-phenylethyl)(prop-2-en-1-yl)amine, also known as N-(2-phenylethyl)-2-propen-1-amine, is a secondary amine featuring both a phenylethyl scaffold and a reactive allyl group. This unique combination of structural motifs makes it a compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The phenylethylamine core is a well-established pharmacophore found in numerous endogenous neuromodulators and synthetic drugs targeting the central nervous system (CNS).[1][2] Concurrently, the terminal alkene of the allyl group provides a versatile handle for polymerization, cross-linking, or further chemical elaboration. This guide provides a comprehensive technical overview of its chemical identity, anchored by its IUPAC International Chemical Identifier (InChI) and InChIKey, and explores its physicochemical properties, plausible synthetic routes with mechanistic insights, and potential applications for drug development professionals and materials scientists.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical substance is paramount for scientific communication, data exchange, and regulatory compliance. The IUPAC International Chemical Identifier (InChI) system provides a standardized, non-proprietary textual representation of a chemical structure.[3] From the full InChI string, a hashed, fixed-length code known as the InChIKey is generated, which is ideal for database indexing and web searching.[3]

The definitive InChIKey for (2-phenylethyl)(prop-2-en-1-yl)amine is JFKVJZFRJPBLIP-UHFFFAOYSA-N .[4]

Key physicochemical data and identifiers for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name N-(2-phenylethyl)prop-2-en-1-amineSigma-Aldrich
CAS Number 5263-58-1[4]
Molecular Formula C₁₁H₁₅N[4]
Molecular Weight 161.25 g/mol [4]
InChI 1S/C11H15N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2[4]
InChIKey JFKVJZFRJPBLIP-UHFFFAOYSA-N[4]
Appearance Liquid (Predicted)N/A
Storage Temperature 2-8 °C[4]

Synthesis and Mechanistic Considerations

The synthesis of (2-phenylethyl)(prop-2-en-1-yl)amine can be efficiently achieved through several established organic chemistry methodologies. One of the most direct and high-yielding approaches is reductive amination. This "one-pot" method is valued for its operational simplicity and involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[5]

Proposed Synthetic Workflow: Reductive Amination

A logical pathway involves the reaction of phenylacetaldehyde with allylamine, followed by reduction.

G cluster_reactants Reactants cluster_process Process cluster_reagents Reagents & Conditions A Phenylacetaldehyde C Imine Formation (Intermediate) A->C Condensation (-H₂O) B Allylamine B->C D In situ Reduction C->D Imine Intermediate E (2-phenylethyl)(prop-2-en-1-yl)amine (Final Product) D->E Reduction Reagent1 Mild Acid Catalyst (optional) Reagent2 Reducing Agent: Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB) Solvent Solvent: Methanol or Dichloromethane

Caption: Synthetic workflow via reductive amination.

Detailed Experimental Protocol (General)

This protocol is a general guideline and requires optimization for specific laboratory conditions.

  • Imine Formation: To a round-bottom flask charged with a suitable solvent (e.g., methanol), add phenylacetaldehyde (1.0 eq.). Subsequently, add allylamine (1.0-1.2 eq.). The mixture is stirred at room temperature. The formation of the imine is often spontaneous but can be facilitated by the removal of water or a mild acid catalyst.

  • Reduction: After stirring for 1-2 hours, cool the reaction mixture in an ice bath. Slowly add a mild reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) portion-wise. The choice of NaBH₄ is strategic; it is a selective reducing agent for aldehydes, ketones, and imines, and is less reactive towards other functional groups, ensuring a clean reaction.[5] The reaction is allowed to warm to room temperature and stirred for an additional 4-12 hours.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure secondary amine.

Potential Applications and Research Interest

The bifunctional nature of (2-phenylethyl)(prop-2-en-1-yl)amine opens avenues in distinct scientific fields.

Medicinal Chemistry and Pharmacology

The 2-phenylethylamine scaffold is a cornerstone of neuropharmacology.[1] Endogenous compounds like dopamine and norepinephrine, which contain this motif, are critical neurotransmitters.[1] Synthetic derivatives often exhibit activity as CNS stimulants or modulators of monoamine oxidase (MAO) enzymes, which are therapeutic targets for depression and neurodegenerative diseases.[6][7]

  • Neuromodulator Analogs: The title compound can serve as a lead structure for developing novel neuromodulators. The N-allyl group modifies the lipophilicity and steric profile compared to endogenous phenylethylamines, potentially altering receptor binding affinity and selectivity.

  • MAO Inhibition: N-alkylation of phenylethylamines is a known strategy for creating prodrugs or active inhibitors of MAO.[7] The specific N-allyl substitution could be investigated for its potential to inhibit MAO-A or MAO-B.

G cluster_scaffold Structural Features cluster_apps Potential Applications Compound (2-phenylethyl)(prop-2-en-1-yl)amine Phenylethyl Phenylethyl Moiety Compound->Phenylethyl Allyl Allyl Group Compound->Allyl SynthChem Synthetic Chemistry (Building Block) Compound->SynthChem Bifunctional Intermediate MedChem Medicinal Chemistry (CNS Targets, MAO Inhibition) Phenylethyl->MedChem Pharmacophore MaterialSci Materials Science (Polymer Synthesis, Surface Modification) Allyl->MaterialSci Reactive Handle

Caption: Structure-application relationship diagram.

Materials Science

The presence of a polymerizable allyl group makes this compound a valuable monomer.

  • Molecularly Imprinted Polymers (MIPs): The phenylethylamine portion can act as a template for creating specific binding cavities in a polymer matrix. The allyl group allows it to be copolymerized with cross-linking agents to fabricate MIPs for selective sensing or separation of biologically important amines. A similar strategy has been employed with related N-acylated phenylethylamines.[8]

Safety, Handling, and Storage

  • Safety: Like most amines, (2-phenylethyl)(prop-2-en-1-yl)amine is expected to be corrosive and potentially toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric carbon dioxide. Store in a cool, dry place, as recommended at 2-8 °C.[4]

References

  • (2-methylpropyl)(1-phenylethyl)(2-phenylethyl)amine - n/a - Chemazone. [Link]

  • 2-phenylethyl - NIST WebBook. [Link]

  • compound 11 [PMID: 20638279] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • 2-[(1-oxo-2-Phenylethyl)amino]propanedioic acid bis(prop-2-enyl) ester - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

  • amide formation by decarboxylative condensation of - Organic Syntheses Procedure. [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI. [Link]

  • N-(1-Phenylethyl)prop-2-yn-1-amine - Advanced ChemBlocks. [Link]

  • Prodrugs for Amines - PMC - NIH. [Link]

  • 2-Phenylethylamine - American Chemical Society. [Link]

  • 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :... - ResearchGate. [Link]

  • Showing Compound 2-Phenylethylamine (FDB010580) - FooDB. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC. [Link]

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Exploratory

An In-Depth Technical Guide to Starting Materials for the Synthesis of N-(2-phenylethyl)-2-propen-1-amine

Abstract: This technical guide provides a comprehensive analysis of the primary synthetic pathways for producing N-(2-phenylethyl)-2-propen-1-amine, a secondary amine with applications in chemical research and as a build...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the primary synthetic pathways for producing N-(2-phenylethyl)-2-propen-1-amine, a secondary amine with applications in chemical research and as a building block for more complex molecules. The document focuses on the critical selection of starting materials for three core methodologies: direct N-alkylation, reductive amination, and catalytic N-alkylation via hydrogen autotransfer. For each strategy, we will explore the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in making informed decisions based on efficiency, safety, and reagent availability.

Foundational Analysis: Deconstructing the Target Molecule

N-(2-phenylethyl)-2-propen-1-amine is comprised of a central nitrogen atom bonded to two key carbon-based substituents: a 2-phenylethyl group and a 2-propen-1-yl (allyl) group. A retrosynthetic analysis reveals two logical C-N bond disconnections, which form the basis of the most practical synthetic strategies.

  • Disconnection A (Allyl-Nitrogen bond): This approach involves attaching an allyl group to a pre-existing phenethylamine backbone. This is conceptually the most direct route.

  • Disconnection B (Phenylethyl-Nitrogen bond): This strategy involves forming a bond between an allylamine molecule and a phenylethyl precursor.

These two disconnections lead directly to the primary synthetic strategies discussed herein.

G cluster_target Target Molecule cluster_precursors Key Precursors / Synthons target N-(2-phenylethyl)-2-propen-1-amine pea Phenethylamine Nucleophile target->pea Disconnection A allyl_e Allyl Electrophile target->allyl_e Disconnection A allyl_n Allylamine Nucleophile target->allyl_n Disconnection B paa Phenylacetaldehyde Electrophile target->paa Disconnection B

Caption: Retrosynthetic analysis of N-(2-phenylethyl)-2-propen-1-amine.

Synthesis Strategy I: Direct N-Allylation of Phenethylamine

This method is a classical and straightforward approach based on the nucleophilic substitution (SN2) reaction between a primary amine (phenethylamine) and an allyl halide.

Core Principle: Phenethylamine acts as a nucleophile, attacking the electrophilic methylene carbon of an allyl halide (e.g., allyl bromide), displacing the halide leaving group. A base is required to neutralize the hydrohalic acid byproduct and prevent the formation of the amine salt, which would halt the reaction.

Starting Materials:

  • Nucleophile: 2-Phenylethylamine (Phenethylamine): This is a commercially available and relatively inexpensive primary amine. Its synthesis from benzyl cyanide via catalytic hydrogenation is a well-established industrial process.[1]

  • Electrophile: Allyl Halide (e.g., Allyl Bromide, Allyl Chloride): Allyl bromide is typically preferred due to the better leaving group ability of bromide compared to chloride, leading to faster reaction rates. These are standard laboratory reagents.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N) is used to scavenge the HBr or HCl formed during the reaction.

Causality in Experimental Design: The primary challenge in this method is controlling the degree of alkylation. The desired secondary amine product is itself a nucleophile and can react with a second molecule of allyl bromide to form an undesired tertiary amine (N-allyl-N-(2-phenylethyl)prop-2-en-1-amine). To mitigate this, an excess of the starting phenethylamine is often used to favor the mono-alkylation product statistically.

Experimental Protocol: Direct N-Allylation
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-phenylethylamine (2.0 equivalents) and a suitable polar aprotic solvent such as acetonitrile (MeCN).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents) to the mixture.

  • Electrophile Addition: Slowly add allyl bromide (1.0 equivalent) dropwise to the stirring suspension at room temperature. An ice bath can be used to control any initial exotherm.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess amine salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or vacuum distillation to yield pure N-(2-phenylethyl)-2-propen-1-amine.

G cluster_reactants Starting Materials PEA Phenethylamine Product N-(2-phenylethyl)-2-propen-1-amine PEA->Product Sɴ2 Reaction AllylBr Allyl Bromide AllylBr->Product Sɴ2 Reaction Base K₂CO₃ (Base) Base->Product Sɴ2 Reaction Solvent Acetonitrile (Solvent) Solvent->Product Sɴ2 Reaction Byproduct Tertiary Amine (Over-alkylation) Product->Byproduct Further Reaction

Caption: Workflow for Direct N-Allylation.

Synthesis Strategy II: Reductive Amination

Reductive amination is a highly versatile and widely employed method for synthesizing amines.[2][3] It involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is subsequently reduced in situ to the target amine.[4][5] This strategy offers two distinct pathways to the target molecule.

Route A: Phenethylamine + Acrolein

Core Principle: Phenethylamine reacts with the aldehyde group of acrolein (propenal) to form a transient N-(2-phenylethyl)prop-2-en-1-imine. This imine is then immediately reduced by a selective reducing agent to yield the final product.

Starting Materials:

  • Amine: 2-Phenylethylamine: As described previously.

  • Carbonyl: Acrolein (Propenal): A highly reactive α,β-unsaturated aldehyde. It is effective but also toxic and volatile, requiring handling in a well-ventilated fume hood.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild and selectively reduces the iminium ion much faster than the starting aldehyde, allowing for a one-pot reaction with high yields.[4] Other options include sodium cyanoborohydride or catalytic hydrogenation.

Route B: Allylamine + Phenylacetaldehyde

Core Principle: This route reverses the roles of the precursors. Allylamine reacts with phenylacetaldehyde to form an N-allyl-2-phenylethan-1-imine, which is then reduced.

Starting Materials:

  • Amine: Allylamine: A commercially available primary amine.

  • Carbonyl: Phenylacetaldehyde: This aldehyde is known for its instability and tendency to self-polymerize, especially in the presence of acid or base. It must often be freshly prepared or purified before use.

Causality in Route Selection: While both routes are viable, Route A is often preferred in a research setting. The starting aldehyde, acrolein, is a simple C3 unit, whereas the amine, phenethylamine, is more stable and easier to handle than its counterparts in Route B (phenylacetaldehyde and allylamine).

Experimental Protocol: Reductive Amination (Route A)
  • Imine Formation: To a solution of phenethylamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acrolein (1.2 eq) at 0 °C. Stir the mixture for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography.

G cluster_routeA Route A cluster_routeB Route B PEA Phenethylamine ImineA Imine A Intermediate PEA->ImineA Acrolein Acrolein Acrolein->ImineA Product N-(2-phenylethyl)-2-propen-1-amine ImineA->Product Allylamine Allylamine ImineB Imine B Intermediate Allylamine->ImineB PAA Phenylacetaldehyde PAA->ImineB ImineB->Product Reducer Reducing Agent (e.g., STAB)

Caption: Reductive amination pathways to the target amine.

Synthesis Strategy III: Catalytic N-Alkylation with Allyl Alcohol

This modern approach aligns with the principles of green chemistry, using an alcohol as a benign alkylating agent and generating water as the only stoichiometric byproduct.

Core Principle: The reaction proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[6] A transition metal catalyst (typically Iridium or Ruthenium-based) temporarily abstracts hydrogen from the allyl alcohol to form a metal-hydride species and acrolein in situ.[6][7] The acrolein then undergoes reductive amination with phenethylamine as described in Strategy II, with the metal-hydride species acting as the reductant to convert the intermediate imine to the final product and regenerate the active catalyst.[6]

Starting Materials:

  • Amine: 2-Phenylethylamine: As described previously.

  • Alkylating Agent: Allyl Alcohol: An inexpensive, stable, and less hazardous alternative to allyl halides or acrolein.

  • Catalyst: A transition metal complex, such as an Iridium-NHC (N-heterocyclic carbene) complex, is required in catalytic amounts (typically 0.5-2 mol%).[6]

Causality and Advantages: This method is highly atom-economical. It avoids the use of stoichiometric organometallic or hydride reagents and eliminates the production of salt waste associated with direct alkylation. The primary consideration is the cost and availability of the specific catalyst required.

G cluster_cycle Catalytic Cycle Catalyst [Ir] Catalyst c1 [Ir]-H₂ (Hydride) Catalyst->c1 + H₂ (from Alcohol) AllylOH Allyl Alcohol c2 Acrolein (in situ) AllylOH->c2 PEA Phenethylamine c3 Imine Intermediate PEA->c3 Product Product Water H₂O c1->c3 - H₂ c2->c3 c3->Catalyst + H₂O c3->Product

Caption: The "Borrowing Hydrogen" catalytic cycle.

Comparative Analysis of Starting Materials & Strategies

Synthesis StrategyStarting Material 1Starting Material 2Key Reagents/CatalystsAdvantagesDisadvantages/Considerations
Direct N-Allylation PhenethylamineAllyl BromideK₂CO₃ or Et₃NSimple, well-understood SN2 reaction; readily available reagents.Risk of over-alkylation to tertiary amine; generates salt waste.
Reductive Amination (A) PhenethylamineAcroleinSodium Triacetoxyborohydride (STAB)High yields, one-pot procedure, good selectivity for mono-alkylation.Acrolein is toxic and volatile; requires careful handling.
Reductive Amination (B) AllylaminePhenylacetaldehydeSodium Triacetoxyborohydride (STAB)Alternative pathway if phenethylamine is not desired as starting material.Phenylacetaldehyde is unstable and prone to polymerization.
Catalytic N-Alkylation PhenethylamineAllyl AlcoholIridium or Ruthenium CatalystGreen and atom-economical; water is the only byproduct; uses benign alcohol.Requires a specific, often expensive, transition metal catalyst.

Conclusion

The selection of starting materials for the synthesis of N-(2-phenylethyl)-2-propen-1-amine is intrinsically linked to the chosen synthetic strategy.

  • Direct N-allylation offers simplicity and relies on fundamental, readily available chemicals, but requires careful control to prevent side reactions.

  • Reductive amination is a robust and high-yielding method, with the choice between its two pathways depending on the stability and handling considerations of the required carbonyl compounds.

  • Catalytic N-alkylation via hydrogen autotransfer represents the most modern and environmentally benign approach, ideal for applications where sustainability and atom economy are paramount, provided the initial investment in a suitable catalyst is feasible.

Each pathway presents a valid route to the target molecule, and the optimal choice will depend on the specific constraints and goals of the research or development professional, including scale, cost, safety protocols, and desired purity.

References

  • Benchchem. An In-Depth Technical Guide to the Synthesis of (R)-N-(1-phenylethyl)propan-2-amine.
  • Benchchem. Application Notes and Protocols: Preparation of (R)-N-(1-phenylethyl)
  • Benchchem.
  • Organic Chemistry Portal.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. J. Chem. Pharm. Res., 16(4), 125.
  • Blacker, A. J., et al. (2005). N-Alkylation of phenethylamine and tryptamine. PubMed.
  • Organic Syntheses Procedure. β-PHENYLETHYLAMINE.

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Foundational

Biological Activity Screening of Novel Phenethylamine Compounds: A Comprehensive Methodological Guide

Executive Summary The phenethylamine scaffold is one of the most versatile and pharmacologically rich pharmacophores in medicinal chemistry. Minor structural modifications—such as ring methoxylation, β -fluorination, or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenethylamine scaffold is one of the most versatile and pharmacologically rich pharmacophores in medicinal chemistry. Minor structural modifications—such as ring methoxylation, β -fluorination, or N -benzyl substitution—can drastically shift a compound's profile from a trace amine-associated receptor 1 (TAAR1) neuromodulator to a superpotent 5-HT 2A​ receptor psychedelic, or even a monoamine oxidase (MAO) inhibitor.

Because of this inherent polypharmacology, screening novel phenethylamine derivatives requires a multi-tiered, self-validating assay cascade. This whitepaper outlines the core mechanistic rationale and step-by-step experimental protocols for profiling phenethylamines across their three primary biological targets: 5-HT 2A​ , TAAR1, and MAO.

Hierarchical Screening Strategy

To prevent late-stage attrition in drug development, phenethylamine libraries must be evaluated through a structured cascade that assesses both primary target engagement and off-target metabolic liabilities.

PEA_Screening Start Novel Phenethylamine Library Sub1 Primary Screening (Receptor Binding) Start->Sub1 Target1 5-HT2A/2C Radioligand Assay Sub1->Target1 Target2 TAAR1 cAMP Accumulation Sub1->Target2 Sub2 Functional Assays (Gq / cAMP / β-arrestin) Sub3 Metabolic Profiling (MAO-A/B Inhibition) Sub2->Sub3 Hit Hit Compound Selection Sub3->Hit Target1->Sub2 Target2->Sub2

Fig 1. Hierarchical screening cascade for novel phenethylamine derivatives.

5-HT 2A​ Receptor Binding & Functional Selectivity

The Mechanistic Rationale

The 5-HT 2A​ receptor is the primary target for classical phenethylamine psychedelics (e.g., 2C-B). The addition of an N -benzyl moiety to the phenethylamine core (creating the "NBOMe" series) drastically increases affinity and functional potency. Molecular docking and mutagenesis studies reveal that this is driven by specific interactions: the N -benzyl group interacts with the Phe339(6.51) residue, while the core phenethylamine interacts with Phe340(6.52)1[1].

Because 5-HT 2A​ agonism can trigger both Gq​ -mediated calcium mobilization and β -arrestin-2 recruitment, we must screen for functional selectivity (biased agonism). This is critical for drug development, as separating these pathways may isolate therapeutic neuroplasticity from hallucinogenic liabilities.

Signaling PEA Phenethylamine Agonist Receptor 5-HT2A Receptor PEA->Receptor Binding Gq Gq Protein Pathway (Calcium Mobilization) Receptor->Gq Biased/Balanced Activation Barr β-Arrestin 2 Pathway (Receptor Internalization) Receptor->Barr Biased/Balanced Activation Readout1 Fluorescent Ca2+ Assay Gq->Readout1 Readout2 BRET Assay Barr->Readout2

Fig 2. Divergent 5-HT2A receptor signaling pathways and corresponding assay readouts.

Protocol 1: 5-HT 2A​ Radioligand Displacement Assay

Self-Validating System: To ensure the dynamic range of the assay is intact, every plate must include a non-specific binding (NSB) control well containing 10 µM of unlabelled ketanserin.

  • Cell Preparation: Culture HEK-293 cells stably expressing the human 5-HT 2A​ receptor. Harvest and homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 0.1 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of the test phenethylamine (serial dilutions from 10 −11 to 10 −5 M), 50 µL of [³H]-ketanserin (final concentration 1 nM), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at 37°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta TriLux counter. Calculate the Ki​ using the Cheng-Prusoff equation.

TAAR1 Activation Profiling

The Mechanistic Rationale

Trace amine-associated receptor 1 (TAAR1) is an intracellular G protein-coupled receptor that regulates monoaminergic tone. Endogenous phenethylamine is a full agonist at TAAR1, activating it with an EC 50​ of approximately 8.8 µM2[2]. Because TAAR1 activation negatively modulates the dopamine transporter (DAT), screening novel phenethylamines for TAAR1 agonism is essential for predicting stimulant or antipsychotic efficacy.

Protocol 2: TAAR1 cAMP Accumulation Assay

Self-Validating System: Calculate the Z'-factor for each run using 100 µM endogenous phenethylamine as the 100% Emax​ reference and vehicle as the baseline. A Z' > 0.5 validates the assay.

  • Transfection: Seed HEK-293 cells in a 384-well white clear-bottom plate. Transiently co-transfect with human TAAR1 plasmid and a cAMP-sensitive luminescent biosensor (e.g., GloSensor).

  • Substrate Loading: After 24 hours, replace media with assay buffer containing 2% GloSensor cAMP reagent. Incubate for 2 hours at room temperature.

  • Compound Addition: Add test phenethylamines (0.1 µM to 300 µM). Include the phosphodiesterase inhibitor IBMX (500 µM) to prevent cAMP degradation.

  • Readout: Measure luminescence continuously for 30 minutes. Plot the area under the curve (AUC) to determine the EC 50​ and Emax​ relative to the endogenous phenethylamine control.

Monoamine Oxidase (MAO) Inhibition Assessment

The Mechanistic Rationale

Phenethylamines are classic substrates for MAO-B. However, many synthetic derivatives (such as the 2C series) act as potent, reversible inhibitors of MAO-A and MAO-B3[3]. This creates a severe risk of serotonin toxicity if these compounds are co-administered with other serotonergic agents.

We utilize a kynuramine-based assay rather than benzylamine. Causality: Kynuramine deamination yields 4-hydroxyquinoline, enabling a highly sensitive fluorometric readout that completely bypasses the UV-absorbance spectral interference commonly caused by conjugated phenethylamine test compounds4[4].

Protocol 3: Kynuramine Deamination Assay
  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in potassium phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 40 µL of the enzyme with 10 µL of the test phenethylamine. Incubate at 37°C for 15 minutes to allow inhibitor-enzyme binding.

  • Reaction Initiation: Add 50 µL of kynuramine (final concentration 40 µM for MAO-A, 20 µM for MAO-B) to initiate the reaction. Incubate for 20 minutes at 37°C.

  • Termination: Stop the reaction by adding 40 µL of 2N NaOH. This step also enhances the fluorescence of the 4-hydroxyquinoline product.

  • Quantification: Measure fluorescence at λex​ 310 nm and λem​ 400 nm. Calculate the IC 50​ using non-linear regression.

Quantitative Data Summary

The table below consolidates the pharmacological profiles of benchmark phenethylamines across the three primary screening targets, demonstrating the extreme variance in polypharmacology based on structural class.

Compound ClassRepresentative Compound5-HT 2A​ Affinity ( Ki​ )TAAR1 Potency (EC 50​ )MAO-A Inhibition (IC 50​ )MAO-B Inhibition (IC 50​ )
Endogenous Trace Amine Phenethylamine (PEA)>10,000 nM8.8 µMSubstrateSubstrate
Dietary Supplement HigenamineNot Determined0.98 µMNot DeterminedNot Determined
2C Series (Psychedelic) 2C-B~1.0 nM>100 µM125 µM>100 µM
2C Series (Psychedelic) 2C-H~15 nM>100 µM>100 µM1.7 µM
N -Benzyl Derivative 25B-NBOMe (Compound 8b)0.29 nMNot DeterminedNot DeterminedNot Determined

(Note: Data aggregated from [Braden et al., 2006][1],[Hansen et al., 2014][5],[In Vitro Activation, 2024][2], and [Wagmann et al., 2018][3].)

References

  • Title: Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52)
  • Title: Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists Source: University of Copenhagen Research Portal URL
  • Title: In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements Source: PMC / NIH URL
  • Title: Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases Source: LJMU Research Online URL
  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: MDPI URL

Sources

Exploratory

Foreword: The Architectural Significance of the Phenethylamine Scaffold

The substituted β-phenethylamine framework is a cornerstone of medicinal chemistry and neuropharmacology. This deceptively simple scaffold, consisting of a phenyl ring connected to an amino group by a two-carbon chain, i...

Author: BenchChem Technical Support Team. Date: March 2026

The substituted β-phenethylamine framework is a cornerstone of medicinal chemistry and neuropharmacology. This deceptively simple scaffold, consisting of a phenyl ring connected to an amino group by a two-carbon chain, is the foundational structure for a vast array of biologically active molecules. These include endogenous neurotransmitters (e.g., dopamine, norepinephrine), hormones, natural alkaloids, and a significant portion of the modern pharmacopeia targeting central nervous system disorders, cardiovascular conditions, and more.[1][2][]

The synthetic accessibility and modular nature of the phenethylamine core allow for precise tuning of its pharmacological properties through substitution on the aromatic ring, the ethyl bridge, and the terminal amino group.[4][5] This guide provides a comprehensive review of the core synthetic strategies employed to construct this vital molecular architecture. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind key methodological choices, offering field-proven insights for researchers in drug discovery and development.

Part 1: The Workhorse of Phenethylamine Synthesis: Reductive Amination

Reductive amination is arguably the most versatile and widely employed strategy for synthesizing phenethylamines. The overall transformation involves the conversion of a carbonyl group (typically a ketone or aldehyde) to an amine via an intermediate imine or iminium ion.[6][7] The choice of nitrogen source and reducing agent dictates the reaction's name, efficiency, and substrate scope.

The Leuckart Reaction: A Classic One-Pot Approach

Discovered by Rudolf Leuckart, this reaction utilizes formamide or ammonium formate as both the nitrogen donor and the reducing agent.[7][8] It is a one-pot method that proceeds by heating a ketone or aldehyde with the reagent, forming an intermediate N-formyl derivative which is then hydrolyzed to the primary amine.[8][9]

Causality and Experimental Insight: The Leuckart reaction's primary advantage is its operational simplicity, requiring no specialized catalysts or high-pressure equipment.[10] However, it necessitates high temperatures (120-185 °C), which can lead to thermal decomposition and the formation of byproducts, complicating purification.[10] The reaction is driven by the formation of an iminium ion, which is subsequently reduced by a hydride transfer from formate or a related species. Optimizing temperature and reaction time is critical; for some substrates, shorter reaction times prevent degradation and improve yields.[11]

Leuckart_Mechanism Figure 1: Simplified Leuckart Reaction Mechanism Ketone Phenylacetone (or other ketone) Imine Imine Intermediate Ketone->Imine + NH₃, -H₂O Ammonia Ammonia (from Ammonium Formate) Iminium Iminium Ion Imine->Iminium + H⁺ Formamide N-Formyl Intermediate Iminium->Formamide + HCOO⁻, -CO₂ Formate Formate (HCOO⁻) (Hydride Source) Amine Phenethylamine Product Formamide->Amine Hydrolysis H2O H₂O, H⁺ (Hydrolysis)

Caption: Figure 1: Simplified Leuckart Reaction Mechanism.

Experimental Protocol: Synthesis of α-Phenylethylamine from Acetophenone [9]

  • Setup: In a 500-cc modified Claisen flask, place 250 g of ammonium formate and 150 g of acetophenone. Add a few boiling chips. Fit the flask with a thermometer and a condenser set for distillation.

  • Reaction: Heat the mixture with a small flame. The mixture will melt and begin to distill. At 150–155 °C, the reaction becomes homogeneous and proceeds with moderate foaming.

  • Heating: Continue heating, adjusting the rate as necessary, until the temperature reaches 185 °C. This process takes approximately 3 hours. Water, excess acetophenone, and ammonium carbonate will distill over.

  • Intermediate Workup: Stop the heating at 185 °C. Separate the upper layer of acetophenone from the distillate and return it to the reaction flask. Heat the mixture again for 3 hours at 180–185 °C.

  • Hydrolysis: Cool the reaction mixture and transfer to a separatory funnel. Shake with 150-200 cc of water to remove unreacted ammonium formate. Separate the crude N-formyl-α-phenylethylamine layer. Add 150 cc of concentrated hydrochloric acid and boil gently for 45-50 minutes to effect hydrolysis.

  • Isolation: After hydrolysis, cool the solution and make it strongly alkaline with 40% sodium hydroxide solution. Extract the liberated amine with benzene or another suitable organic solvent. Dry the organic layer over anhydrous potassium carbonate.

  • Purification: Remove the solvent by distillation, and then distill the residual amine under reduced pressure to yield α-phenylethylamine.

Catalytic Reductive Amination

Modern synthetic chemistry often favors catalytic methods for their efficiency, milder conditions, and improved atom economy.[6] This approach typically involves two main variants: catalytic hydrogenation and transfer hydrogenation.

  • Catalytic Hydrogenation: This involves the reaction of the carbonyl compound, an amine source (like ammonia), and hydrogen gas in the presence of a metal catalyst.[12] Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), and Platinum oxide.[12][13] The reaction proceeds by reducing the imine intermediate formed in situ.

  • Transfer Hydrogenation: Instead of high-pressure hydrogen gas, a hydrogen donor molecule like ammonium formate or isopropanol is used.[14] This method is often safer and more convenient for laboratory-scale synthesis. Ruthenium and Iridium complexes are frequently used as catalysts.[14][15]

Causality and Experimental Insight: The choice of catalyst is paramount. Raney Nickel is a cost-effective and active catalyst but can be pyrophoric and requires careful handling.[12][16] Palladium catalysts are highly effective but more expensive.[13] A key challenge in reductive amination is preventing the over-alkylation of the newly formed primary amine, which can react with another molecule of the carbonyl compound to form a secondary amine.[6] This can be mitigated by using a large excess of the ammonia source or by using a two-step procedure where the imine is pre-formed and isolated before reduction.[11]

Table 1: Comparison of Reductive Amination Methods

MethodNitrogen SourceReducing AgentCatalystTemperaturePressureAdvantagesDisadvantages
Leuckart [8]Formamide / NH₄HCO₂Formamide / FormateNone (Thermal)120-185 °CAtmosphericOne-pot, simple setupHigh temp, byproducts, low yields
Catalytic Hydrogenation [13]AmmoniaH₂ GasRaney Ni, Pd/C100-130 °C500-2000 psiHigh yield, cleanHigh pressure, pyrophoric catalysts
Transfer Hydrogenation [14]Ammonium FormateAmmonium FormateRuCl₂(PPh₃)₃85-125 °CAtmosphericMilder, no H₂ gasCatalyst cost, potential side reactions
Hydride Reduction [11]AmineNaBH₃CN, STABNoneRoom TempAtmosphericMild, selectiveStoichiometric reagent, cost

Part 2: Synthesis via Nitroalkene Reduction

An alternative and powerful route to phenethylamines, particularly those without substitution on the α-carbon, begins with substituted benzaldehydes. This two-step sequence involves a condensation reaction to form a β-nitrostyrene, followed by reduction of the nitro group and the alkene double bond.[17]

Step 1: Henry Reaction (Nitroaldol Condensation)

The first step is the Henry reaction, where a benzaldehyde is condensed with a nitroalkane (most commonly nitromethane for phenethylamines) using a base catalyst to yield a β-nitrostyrene.[17] This reaction is a cornerstone of C-C bond formation.

Step 2: Reduction of the β-Nitrostyrene

The conjugated nitroalkene intermediate is a versatile precursor that can be reduced to the corresponding phenethylamine using several methods.

  • Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both the nitro group and the double bond in one step to afford the amine.[18][19] A more recent, milder, and often higher-yielding method employs a combination of sodium borohydride (NaBH₄) and copper(II) chloride.[20] This system is presented as a scalable and rapid alternative.[20]

  • Catalytic Hydrogenation: Hydrogenation over a palladium-on-carbon (Pd/C) catalyst is also an effective method for this transformation.[21]

Nitroalkene_Reduction Figure 2: Phenethylamine Synthesis via Nitroalkene Route cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction Benzaldehyde Substituted Benzaldehyde Henry Henry Reaction (Base Catalyst) Benzaldehyde->Henry Nitromethane Nitromethane (CH₃NO₂) Nitromethane->Henry Nitrostyrene β-Nitrostyrene Intermediate Henry->Nitrostyrene Reduction Reduction (e.g., NaBH₄/CuCl₂ or LiAlH₄ or H₂/Pd-C) Nitrostyrene->Reduction Amine Substituted Phenethylamine Reduction->Amine

Caption: Figure 2: Phenethylamine Synthesis via Nitroalkene Route.

Experimental Protocol: One-Pot Reduction of β-Nitrostyrene with NaBH₄/CuCl₂ [20]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted β-nitrostyrene (1.0 eq) and copper(II) chloride dihydrate (CuCl₂·2H₂O, 3.0 eq).

  • Solvent: Add 2-propanol as the solvent.

  • Reduction: Cool the mixture in an ice bath. Add sodium borohydride (NaBH₄, 10.0 eq) portion-wise over 10-15 minutes, maintaining the temperature below 20 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (typically complete within 10-30 minutes).

  • Workup: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of 3M HCl until gas evolution ceases.

  • Isolation: Basify the mixture with aqueous NaOH solution to pH > 12. Extract the aqueous phase with an organic solvent (e.g., diethyl ether or dichloromethane, 3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the phenethylamine product. Further purification can be achieved by distillation or conversion to a hydrochloride salt.

Part 3: The Ritter Reaction: A Route to α,α-Disubstituted Phenethylamines

The Ritter reaction provides a unique pathway to N-alkyl amides, which can be subsequently hydrolyzed to amines. It is particularly valuable for synthesizing sterically hindered amines, such as those with two substituents on the α-carbon.[22][23] The reaction involves treating an alcohol or alkene, which can form a stable carbocation, with a nitrile in the presence of a strong acid.[22][24]

Causality and Experimental Insight: The reaction mechanism hinges on the formation of a carbocation from the alcohol or alkene precursor under strongly acidic conditions (e.g., concentrated H₂SO₄).[23] This carbocation is then attacked by the nucleophilic nitrogen atom of the nitrile, forming a stable nitrilium ion intermediate. During aqueous workup, this intermediate is hydrolyzed to the corresponding N-alkyl amide.[22] The final step is a separate hydrolysis of the amide to yield the primary amine. This method is excellent for tertiary alcohols that readily form stable carbocations.[24]

Ritter_Reaction Figure 3: Ritter Reaction for Amine Synthesis Alcohol Tertiary Alcohol (e.g., α,α-dimethyl- β-phenethyl alcohol) Carbocation Carbocation Alcohol->Carbocation + H⁺, -H₂O H_plus H⁺ (Strong Acid) Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium Nitrile Nitrile (R-C≡N) Nitrile->Nitrilium Amide N-alkyl Amide Nitrilium->Amide + H₂O H2O_workup H₂O (Workup) Amine α,α-Disubstituted Phenethylamine Amide->Amine Hydrolysis Hydrolysis Hydrolysis (NaOH, heat)

Caption: Figure 3: Ritter Reaction for Amine Synthesis.

Experimental Protocol: Synthesis of α,α-Dimethyl-β-phenethylamine [24]

  • Acid Mixture: In a three-necked flask fitted with a stirrer, dropping funnel, and thermometer, prepare a cooled solution of 500 g of concentrated sulfuric acid in 250 ml of glacial acetic acid.

  • Nitrile Addition: Add 123 g (3 moles) of acetonitrile to the acid mixture, keeping the temperature around 20 °C with an ice bath.

  • Alcohol Addition: Remove the ice bath. Slowly add 300 g (2 moles) of α,α-dimethyl-β-phenethyl alcohol over 20 minutes. The temperature will rise to 35–45 °C.

  • Amide Formation: Stir the reaction mixture for an additional 90 minutes and then let it stand overnight. Pour the mixture onto 3 kg of crushed ice. The N-acetyl amide will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Amide Hydrolysis: Place the crude amide in a flask with 1.5 L of 20% sodium hydroxide solution. Heat the mixture under reflux with vigorous stirring for 2.5 hours, or until a test portion of the oily layer dissolves completely in 5% HCl.

  • Isolation & Purification: Cool the reaction mixture and extract with benzene. Wash the benzene solution with saturated sodium chloride solution. Remove the benzene by distillation at atmospheric pressure, and then distill the product under reduced pressure to yield α,α-dimethyl-β-phenethylamine.

Part 4: Downstream Elaboration: Building Complexity from the Phenethylamine Core

The synthesized phenethylamines are often not the final target but crucial intermediates for constructing more complex heterocyclic systems, particularly isoquinoline alkaloids. Two classical name reactions are central to this field.

The Bischler-Napieralski Reaction

This reaction converts a β-phenethylamide into a 3,4-dihydroisoquinoline through intramolecular electrophilic cyclization promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[25][26] The reaction is facilitated by electron-donating groups on the phenyl ring.[25]

Bischler_Napieralski Figure 4: Bischler-Napieralski Reaction Amide β-Phenethylamide Nitrilium Nitrilium Salt Intermediate Amide->Nitrilium + Reagent Reagent Dehydrating Agent (e.g., POCl₃) Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium->Cyclization Product 3,4-Dihydroisoquinoline Nitrilium->Product Ring Closure Cyclization->Product Pictet_Spengler Figure 5: Pictet-Spengler Reaction Phenethylamine β-Arylethylamine Iminium Iminium Ion Intermediate Phenethylamine->Iminium + Carbonyl, H⁺ Carbonyl Aldehyde or Ketone Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Product Tetrahydroisoquinoline Iminium->Product Ring Closure Cyclization->Product

Caption: Figure 5: Pictet-Spengler Reaction.

Conclusion: A Versatile Toolkit for a Privileged Scaffold

The synthesis of substituted phenethylamines relies on a robust and well-established set of chemical transformations. Reductive amination, nitroalkene reduction, and the Ritter reaction represent the primary and most versatile pathways, each with distinct advantages depending on the desired substitution pattern and available starting materials. Understanding the mechanisms and experimental nuances of these core reactions provides the modern researcher with a powerful toolkit to access a vast chemical space of pharmacologically relevant molecules. Furthermore, the utility of these amines as building blocks in subsequent reactions like the Bischler-Napieralski and Pictet-Spengler cyclizations underscores their central role in the synthesis of complex natural products and medicinal agents.

References

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Foundational

Exploratory Synthesis of Tertiary Amine Derivatives: A Strategic Guide to Molecular Editing and Late-Stage Functionalization

Abstract The tertiary amine is a privileged pharmacophore, serving as the structural linchpin for countless bioactive molecules. As drug discovery paradigms shift from screening unoptimized libraries to the precision eng...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The tertiary amine is a privileged pharmacophore, serving as the structural linchpin for countless bioactive molecules. As drug discovery paradigms shift from screening unoptimized libraries to the precision engineering of lead compounds, the exploratory synthesis of tertiary amines—particularly via late-stage functionalization—has become a critical frontier. This whitepaper provides an authoritative guide to modern synthetic strategies, dissecting the mechanistic causality and self-validating protocols required to successfully synthesize and edit tertiary amine derivatives.

The Strategic Imperative of Tertiary Amines in Drug Discovery

Tertiary amines are ubiquitous in modern therapeutics. They are the primary drivers of the physicochemical properties—such as pKa, aqueous solubility, and lipophilicity—necessary for optimal target engagement and oral bioavailability. Analysis of FDA-approved drugs reveals their prominent role across diverse therapeutic classes, featuring heavily in targeted therapies like the third-generation EGFR inhibitor Osimertinib[1], and in second-generation antihistamines such as fexofenadine[2].

In exploratory synthesis, the goal is rarely just to build a tertiary amine from scratch; it is often to rapidly generate a library of derivatives around a validated core to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This requires synthetic methodologies that are highly chemoselective, scalable, and tolerant of complex molecular architectures.

Mechanistic Pathways & Modern Synthetic Paradigms

The synthetic logic for tertiary amines has evolved significantly. Direct alkylation of secondary amines with alkyl halides is notoriously difficult to control, frequently over-alkylating to yield quaternary ammonium salts. Consequently, application scientists must adopt highly controlled, catalytic pathways. The decision of which route to employ depends entirely on the structural novelty required by the target profile.

RouteSelection Start Target: Tertiary Amine Dec1 Is the target a novel alpha-substituted derivative? Start->Dec1 Classic Reductive Amination (NaBH(OAc)3 / Silanes) Dec1->Classic No (Standard Alkyl) Dec2 Late-stage functionalization of existing drug? Dec1->Dec2 Yes Opt1 Optimize iminium formation (pH 4-5) Classic->Opt1 Photo Photoredox Catalysis (Visible Light, Ru/Ir) Dec2->Photo Yes (C-H Activation) Cross Buchwald-Hartwig Cross-Coupling Dec2->Cross No (Aryl Amine) Opt2 Optimize radical generation & trapping Photo->Opt2

Workflow for selecting the optimal synthetic route for tertiary amine derivatives.

The Workhorse: Catalytic Reductive Amination

Direct reductive amination (DRA) remains the most robust and scalable method for constructing tertiary alkylamines[3]. The causality behind its success lies in the kinetic separation of two distinct steps: iminium ion formation and subsequent reduction.

Causality in Reagent Selection: In exploratory synthesis, we specifically select sodium triacetoxyborohydride (NaBH(OAc)3) or silanes over standard sodium borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This steric and electronic deactivation ensures that the reagent selectively reduces the highly electrophilic iminium intermediate rather than prematurely reducing the unreacted aldehyde[4].

Protocol 1: Direct Reductive Amination with Self-Validating Checks
  • Condensation: Dissolve the secondary amine (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE). Add activated 4Å molecular sieves and acetic acid (0.1 equiv) to buffer the system to pH ~4-5.

    • Causality: The mildly acidic environment protonates the hemiaminal intermediate, facilitating the elimination of water to form the critical iminium ion.

  • Self-Validation (Intermediate Check): Before adding the reductant, sample the reaction for LC-MS analysis.

    • Validation System: This protocol is self-validating. The LC-MS trace must show the complete disappearance of the target amine mass and the appearance of the M+ iminium ion mass. If the aldehyde is still present without the iminium, the condensation has failed thermodynamically, and adding reductant will only yield the corresponding alcohol byproduct.

  • Reduction: Cool the mixture to 0°C and add NaBH(OAc)3 (1.5 equiv) portion-wise. Stir for 2-12 hours at room temperature.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3 to neutralize the acid and destroy excess hydride. Extract with dichloromethane, dry over Na2SO4, and purify via flash chromatography.

The Frontier: Photoredox Catalysis for α-Amino C-H Functionalization

While reductive amination builds the amine core, photoredox catalysis allows for the exploratory molecular editing of existing tertiary amines. This is particularly valuable for late-stage functionalization, enabling the rapid diversification of a single lead compound[2].

Causality in Reaction Design: Unactivated α-amino C–H bonds have high bond dissociation energies, making direct homolytic cleavage thermodynamically unfavorable. Photoredox catalysis circumvents this by utilizing visible light to excite a transition metal (e.g., Ru or Ir) or an organic photocatalyst. The excited catalyst acts as a potent oxidant, accepting a single electron from the nitrogen lone pair of the tertiary amine. This single-electron transfer (SET) generates an amine radical cation, which dramatically increases the acidity of the adjacent α-C–H bond. This bond rapidly deprotonates to form a highly nucleophilic α-amino radical, ready to be intercepted by various electrophiles[5][6][7].

PhotoredoxCycle PC Photocatalyst (PC) Ground State PC_star PC* Excited State PC->PC_star Visible Light (hv) PC_rad PC^- Radical Anion PC_star->PC_rad SET from Amine PC_rad->PC SET to Acceptor/Oxidant Amine Tertiary Amine (Substrate) RadCat Amine Radical Cation Amine->RadCat -e^- (to PC*) AlphaRad Alpha-Amino Radical RadCat->AlphaRad -H^+ (Deprotonation) Product Functionalized Tertiary Amine AlphaRad->Product + Acceptor Acceptor Radical Acceptor (e.g., Michael Acceptor) Acceptor->Product

Photoredox catalytic cycle for the α-C-H functionalization of tertiary amines.

Protocol 2: Visible-Light-Mediated α-C-H Alkylation
  • Reaction Assembly: In an oven-dried Schlenk tube, combine the tertiary amine (1.0 equiv), a Michael acceptor (e.g., methyl acrylate, 2.0 equiv), and Ru(bpy)3Cl2 (1 mol%) in anhydrous DMF.

  • Self-Validation (Thermodynamic & Kinetic Check):

    • Validation System: Prior to preparative scale-up, perform a Stern-Volmer fluorescence quenching assay. Titrate the tertiary amine into a dilute solution of Ru(bpy)3Cl2 and monitor emission at 610 nm. A linear decrease in fluorescence intensity validates that the SET process is thermodynamically feasible and kinetically outcompetes the natural decay of the excited photocatalyst.

  • Degassing: Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a triplet diradical that will rapidly quench the excited state photocatalyst and intercept the α-amino radical, leading to unwanted oxidative degradation (e.g., amide formation).

  • Irradiation: Irradiate the sealed tube with a 450 nm blue LED array at room temperature for 16-24 hours.

  • Workup: Dilute with water, extract with ethyl acetate, and purify the functionalized tertiary amine via chromatography.

Quantitative Data & Reaction Optimization

The successful synthesis of tertiary amine derivatives requires careful matching of the synthetic methodology to the substrate's electronic and steric profile. The table below summarizes the optimization parameters and expected outcomes for the primary strategies discussed.

Synthetic MethodologyReagents / Catalyst SystemPrimary Substrate ScopeTypical YieldReaction TimeKey Strategic Advantage
Direct Reductive Amination NaBH(OAc)3, DCE, AcOHAldehydes + Secondary Amines85–95%2–12 hHighly scalable, predictable, avoids over-alkylation.
Silane-Mediated Amination Ph2SiH2,[RuCl2(p-cymene)]2Anilines + Aldehydes75–90%12–18 hHigh chemoselectivity, tolerates reducible functional groups.
Photoredox Alkylation Ru(bpy)3Cl2, Blue LED (450 nm)Tertiary Amines + Michael Acceptors70–88%16–24 hEnables late-stage α-C-H functionalization under mild conditions.
EDA Complex Arylation Cs2CO3, DMA, Visible LightTertiary Amines + Benzonitriles65–85%24 hTransition-metal-free and oxidant-free cross-coupling.
References
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  • Visible-Light-Induced α-Amino C–H Bond Arylation Enabled by Electron Donor–Acceptor Complexes Organic Letters - ACS Publications[Link]

  • Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines National Center for Biotechnology Information (PMC)[Link]

  • ChemInform Abstract: Enantioselective Conjugate Additions of α-Amino Radicals via Cooperative Photoredox and Lewis Acid Catalysis ResearchGate [Link]

Sources

Protocols & Analytical Methods

Method

Reductive amination protocol for tertiary amine synthesis

Application Note: High-Yield Synthesis of Tertiary Amines via Direct Reductive Amination Tertiary amines are ubiquitous pharmacophores in modern drug development, serving as critical structural motifs in antihistamines,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of Tertiary Amines via Direct Reductive Amination

Tertiary amines are ubiquitous pharmacophores in modern drug development, serving as critical structural motifs in antihistamines, analgesics, and targeted oncology therapeutics. The direct reductive amination of aldehydes or ketones with secondary amines is the most robust, scalable method for constructing these complex nitrogenous architectures.

This application note details a highly selective, one-pot protocol utilizing Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃), providing researchers with a self-validating system for synthesizing tertiary amines with high chemoselectivity and minimal byproduct formation.

Mechanistic Rationale & Causality

To successfully synthesize a tertiary amine, a secondary amine must react with a carbonyl compound. Unlike primary amines (which form neutral imines), secondary amines react with carbonyls to form a positively charged iminium ion intermediate. This distinction dictates the entire experimental design.

Because the iminium ion is highly electrophilic, it is reduced at a significantly faster rate than the parent carbonyl compound. By employing STAB—a mild reducing agent where the boron-hydrogen bond is sterically and electronically stabilized by three electron-withdrawing acetoxy groups—we achieve perfect chemoselectivity. STAB reduces the transient iminium ion rapidly in situ but leaves the unreacted aldehyde or ketone intact, preventing the formation of undesired alcohol byproducts ().

Mechanism Carbonyl Carbonyl Compound (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Nucleophilic Addition SecAmine Secondary Amine (R2NH) SecAmine->Hemiaminal Iminium Iminium Ion [R2C=NR2]+ Hemiaminal->Iminium Dehydration (-H2O) TertAmine Tertiary Amine (Product) Iminium->TertAmine Reduction NaBH(OAc)3

Caption: Mechanistic pathway of tertiary amine synthesis via iminium ion reduction.

Reagent Selection & Quantitative Benchmarking

Historically, sodium cyanoborohydride (NaBH₃CN) was the standard for this reaction. However, STAB has largely replaced it due to superior yield profiles, broader functional group tolerance, and the elimination of highly toxic hydrogen cyanide (HCN) gas byproducts during workup, as established by foundational studies from.

Table 1: Quantitative Benchmarking of Reducing Agents for Amination

Reducing AgentOptimal SolventRelative ToxicitySelectivity (Iminium vs Carbonyl)Application Note
NaBH(OAc)₃ (STAB) DCE, THF, DCMLowExcellentGold standard for one-pot tertiary amine synthesis. Tolerates reducible groups.
NaBH₃CN MeOH, EtOHHigh (HCN risk)GoodRequires acidic pH (4-5); useful for highly acid-stable, sluggish substrates.
NaBH₄ MeOH, EtOHLowPoorRequires strictly stepwise protocol; reduces carbonyls rapidly if added prematurely.

Experimental Workflow

The following workflow outlines the logical progression of the one-pot synthesis. The separation of the solubilization phase from the reduction phase ensures that the hemiaminal intermediate has sufficient time to form before the hydride donor is introduced.

Workflow Step1 1. Solubilization Reactants in DCE Step2 2. Hydride Addition Add STAB (1.5 eq) Step1->Step2 Step3 3. Reaction Stir at RT (2-12h) Step2->Step3 Step4 4. Quench Sat. aq. NaHCO3 Step3->Step4 Step5 5. Isolation Phase Extraction Step4->Step5

Caption: Step-by-step experimental workflow for one-pot reductive amination.

Detailed Protocol: One-Pot Synthesis of a Tertiary Amine

Materials Required:

  • Carbonyl compound (Aldehyde or Ketone): 1.0 mmol

  • Secondary amine: 1.05 – 1.1 mmol

  • Sodium triacetoxyborohydride (STAB): 1.5 mmol

  • 1,2-Dichloroethane (DCE), anhydrous: 5.0 mL

  • Glacial acetic acid (optional, for ketones): 1.0 mmol

Step-by-Step Methodology:

  • Reagent Solubilization: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carbonyl compound (1.0 mmol) and the secondary amine (1.1 mmol) in 5.0 mL of anhydrous DCE.

    • Causality: DCE is the optimal solvent because it is non-nucleophilic and partially solubilizes STAB, ensuring a controlled, steady reaction rate. Protic solvents like Methanol are incompatible as they react with STAB to form alkoxytriacetoxyborohydrides, altering selectivity.

  • Iminium Ion Formation: Stir the mixture at room temperature for 15–30 minutes under an inert atmosphere (N₂ or Argon).

    • Causality: If the carbonyl is a sterically hindered ketone, add glacial acetic acid (1.0 mmol). Ketones are less electrophilic than aldehydes; the acid acts as a Brønsted catalyst to accelerate the dehydration of the hemiaminal to the iminium ion without decomposing the reducing agent.

  • Hydride Addition: Add STAB (1.5 mmol) in a single portion. The reaction mixture will typically become a cloudy suspension.

    • Causality: A 1.5 equivalent excess compensates for trace moisture in the solvent and ensures complete conversion. Because STAB is mild, it will not prematurely reduce the unreacted carbonyl, reserving the hydride transfer exclusively for the iminium intermediate ().

  • Reaction Monitoring: Stir the reaction at room temperature. Aldehyde reactions typically reach completion within 2–4 hours, whereas ketones may require 12–24 hours.

  • Quench and Neutralization: Once complete, quench the reaction by slowly adding 5.0 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

    • Causality: NaHCO₃ safely hydrolyzes excess STAB, releasing H₂ gas slowly rather than vigorously. It also neutralizes any added acetic acid, ensuring the tertiary amine product is deprotonated into its free-base (lipophilic) form for organic extraction.

  • Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amine.

Self-Validating System & Analytical Checks

To ensure the protocol has executed successfully, researchers must treat the reaction as a self-validating system by confirming the following analytical checkpoints:

  • TLC Validation: The tertiary amine product will typically exhibit high polarity. In standard non-polar eluents (e.g., Hexanes/EtOAc), it may streak or stay on the baseline. Validation Check: Add 1-2% Triethylamine (Et₃N) or aqueous NH₄OH to the TLC eluent to neutralize silica acidity; the product spot should resolve cleanly and stain positively with Dragendorff’s reagent (indicating a tertiary nitrogen) or iodine.

  • ¹H NMR Validation: The most definitive proof of success is the disappearance of the electrophile's signature. Validation Check: The diagnostic aldehyde proton signal (typically a sharp singlet or multiplet between 9.5–10.5 ppm) must completely disappear. Concurrently, a new set of shielded aliphatic signals corresponding to the methylene/methine protons adjacent to the newly formed nitrogen bond will appear between 2.2–3.5 ppm.

  • Mass Spectrometry (LC-MS): The crude mixture should show a dominant [M+H]⁺ peak corresponding to the exact mass of the tertiary amine, with an absence of the [M+H]⁺ peak for the intermediate iminium or the starting secondary amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • "Sodium triacetoxyborohydride." Organic Chemistry Portal. URL:[Link]

  • "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

Application

Application Notes and Protocols for the Utilization of N-allyl-N-(2-phenylethyl)amine as a Pharmaceutical Intermediate

Introduction: The Strategic Importance of the Allyl-Phenylethylamine Scaffold In the landscape of modern medicinal chemistry, the 2-phenylethylamine framework is a cornerstone, forming the structural basis for a multitud...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Allyl-Phenylethylamine Scaffold

In the landscape of modern medicinal chemistry, the 2-phenylethylamine framework is a cornerstone, forming the structural basis for a multitude of endogenous neurotransmitters and a vast array of synthetic drugs.[1][2][3] The strategic introduction of an allyl group onto the nitrogen atom of this privileged scaffold yields N-allyl-N-(2-phenylethyl)amine, a versatile pharmaceutical intermediate. The allyl moiety is not merely a simple alkyl substituent; its reactive double bond offers a gateway for a variety of subsequent chemical transformations, including but not limited to, hydroformylation, oxidation, and metathesis reactions. This chemical handle allows for the construction of complex molecular architectures, making N-allyl-N-(2-phenylethyl)amine a valuable precursor in the synthesis of high-value pharmaceutical targets.

A prime example of its utility is in the synthesis of the allylamine class of antifungal agents, such as Naftifine.[4][5] Naftifine's mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis. The N-allyl group is a critical pharmacophoric element, and its introduction early in the synthetic sequence via intermediates like N-allyl-N-(2-phenylethyl)amine streamlines the overall manufacturing process.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of N-allyl-N-(2-phenylethyl)amine as a pharmaceutical intermediate. The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety considerations of N-allyl-N-(2-phenylethyl)amine and its parent compound, 2-phenylethylamine, is paramount for its safe handling and successful application in a laboratory setting.

Property2-Phenylethylamine (Parent Compound)N-allyl-N-(2-phenylethyl)amine (Predicted/Analog-Based)
Molecular Formula C₈H₁₁NC₁₁H₁₅N
Molecular Weight 121.18 g/mol 161.24 g/mol
Appearance Colorless liquid with a fishy odor[2][3]Colorless to pale yellow liquid
Boiling Point 197-200 °C[3]Data not available
Density 0.962 g/mL at 20 °CData not available
Solubility Soluble in water, ethanol, and ether[2]Soluble in common organic solvents
Safety Hazards Corrosive, causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[6]Assumed to have similar hazards to the parent amine. Handle with appropriate personal protective equipment.

Synthetic Protocols

Two primary and reliable methods for the synthesis of N-allyl-N-(2-phenylethyl)amine are presented: direct N-alkylation and reductive amination. The choice between these methods will depend on the availability of starting materials, scalability requirements, and the desired purity profile of the final product.

Protocol 1: Direct N-Alkylation of 2-Phenylethylamine with Allyl Bromide

This method is a straightforward and widely applicable approach for the synthesis of secondary amines. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of 2-phenylethylamine attacks the electrophilic carbon of allyl bromide. A base is required to neutralize the hydrobromic acid formed as a byproduct and to deprotonate the resulting secondary amine, preventing the formation of a quaternary ammonium salt.

Experimental Workflow:

G reagents 2-Phenylethylamine Allyl Bromide Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reaction Reaction Setup (Inert atmosphere, stir at RT to 50°C) reagents->reaction 1. Combine reagents monitoring Reaction Monitoring (TLC or GC-MS) reaction->monitoring 2. Monitor progress workup Aqueous Workup (Quench, extract with organic solvent) monitoring->workup 3. Upon completion purification Purification (Column chromatography) workup->purification 4. Isolate crude product product N-allyl-N-(2-phenylethyl)amine purification->product 5. Obtain pure product

Caption: Workflow for the direct N-alkylation of 2-phenylethylamine.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylethylamine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a suitable solvent such as acetonitrile (sufficient to make a 0.5 M solution with respect to the amine).

  • Addition of Alkylating Agent: While stirring the mixture, add allyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-allyl-N-(2-phenylethyl)amine.

Protocol 2: Reductive Amination of Phenylacetaldehyde with Allylamine

Reductive amination is a powerful and often more controlled method for synthesizing secondary and tertiary amines, as it avoids the over-alkylation issues that can plague direct alkylation.[7][8][9] The reaction proceeds in two stages within a single pot: the formation of an imine intermediate from the condensation of phenylacetaldehyde and allylamine, followed by the in-situ reduction of the imine to the desired secondary amine using a mild reducing agent.

Logical Relationship of Reductive Amination:

G reactants Phenylacetaldehyde Allylamine imine Imine Intermediate (in situ formation) reactants->imine Condensation product N-allyl-N-(2-phenylethyl)amine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: The two-stage process of reductive amination.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, dissolve phenylacetaldehyde (1.0 eq.) and allylamine (1.2 eq.) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Imine Formation: Add acetic acid (1.1 eq.) to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization of N-allyl-N-(2-phenylethyl)amine

Thorough characterization of the synthesized intermediate is a critical step in ensuring its purity and identity before proceeding to the next synthetic step. The following are the expected spectroscopic data for N-allyl-N-(2-phenylethyl)amine, based on the analysis of structurally similar compounds.[9][10][11][12][13]

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl group (typically in the range of 7.1-7.4 ppm), a multiplet for the vinyl proton of the allyl group (~5.8-6.0 ppm), two doublets for the terminal vinyl protons (~5.0-5.2 ppm), a doublet for the methylene protons adjacent to the nitrogen of the allyl group (~3.2-3.4 ppm), and two triplets for the ethyl chain protons (~2.7-2.9 ppm).
¹³C NMR Aromatic carbon signals (~126-140 ppm), vinyl carbon signals (~115-135 ppm), and aliphatic carbon signals corresponding to the ethyl and allyl groups (~35-60 ppm).
IR (Infrared) Spectroscopy C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C-H stretching of the aliphatic chains (~2800-3000 cm⁻¹), C=C stretching of the allyl group (~1640 cm⁻¹), and C-N stretching (~1100-1200 cm⁻¹).
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.24 g/mol ).

Application in Pharmaceutical Synthesis: A Case Study of Naftifine

N-allyl-N-(2-phenylethyl)amine can serve as a key building block in the synthesis of Naftifine. Although various synthetic routes to Naftifine have been reported, a convergent synthesis could involve the coupling of N-allyl-N-(2-phenylethyl)amine with a suitable cinnamyl derivative.

Retrosynthetic Analysis of Naftifine:

G Naftifine Naftifine Intermediate N-cinnamyl-N-allyl-N-(2-phenylethyl)amine Naftifine->Intermediate Isomerization Precursors N-allyl-N-(2-phenylethyl)amine + Cinnamyl Halide Intermediate->Precursors N-Alkylation

Caption: A possible retrosynthetic approach to Naftifine.

The synthesis would involve the N-alkylation of N-allyl-N-(2-phenylethyl)amine with a cinnamyl halide, followed by a subsequent isomerization of the double bond to the conjugated position to yield the final Naftifine structure. This highlights the strategic importance of having a reliable and efficient method for the preparation of the N-allyl-N-(2-phenylethyl)amine intermediate.

Conclusion

N-allyl-N-(2-phenylethyl)amine is a valuable and versatile intermediate in pharmaceutical synthesis. Its preparation via direct N-alkylation or reductive amination provides robust and scalable routes to this key building block. The presence of the allyl group opens up a wide range of possibilities for further chemical modifications, making it an attractive starting material for the synthesis of complex drug molecules. The protocols and data presented in this guide are intended to empower researchers to confidently synthesize, characterize, and utilize N-allyl-N-(2-phenylethyl)amine in their drug discovery and development endeavors.

References

  • García-López, J. A., et al. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 23(3), 562. [Link]

  • Stütz, A. (1987). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Annals of the New York Academy of Sciences, 544, 32-45.
  • Lawrence, S. A. (2004).
  • BenchChem. (2025).
  • Meyers, A. I. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synple Chem. (n.d.).
  • Touchette, K. M. (2011). Reductive Amination Reaction. Boston University. [Link]

  • Shakhmaev, R. N., et al. (2015). Method of obtaining naftifine.
  • ResearchGate. (2014). Synthetic route to phenylethylamine and the naftifine analog on a gram scale. ResearchGate. [Link]

  • ResearchGate. (2019). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4 :1). ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of 5-Aminoindole with Allyl Bromide. BenchChem.
  • Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(2), 264. [Link]

  • Google Patents. (2011). Method for making phenylethylamine compounds.
  • The Royal Society of Chemistry. (n.d.). Supporting Information For: S1. The Royal Society of Chemistry.
  • Fustero, S., et al. (2011). Direct Synthesis of Allyl Amines with 2-Nitrosulfonamide Derivatives via the Tsuji-Trost Reaction. The Journal of Organic Chemistry, 76(21), 8930-8939.
  • PrepChem. (n.d.). Synthesis of N-(2'-phenylethyl)-1-naphthylamine. PrepChem.com. [Link]

  • Sciencemadness Discussion Board. (2013). Possible N-ethyl-2-phenylethylamine Synthesis Variations. Sciencemadness.org. [Link]

  • ResearchGate. (2020). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4 :1). ResearchGate. [Link]

  • PubMed. (2015). IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3(+)-π interaction. PubMed. [Link]

  • MDPI. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. MDPI. [Link]

  • Indian Academy of Sciences. (2020). Ninhydrin reaction with phenylethylamine: unavoidable by-products. Indian Academy of Sciences. [Link]

  • SpectraBase. (n.d.). Phenethylamine. SpectraBase. [Link]

  • NIST. (n.d.). Aniline, m-phenethyl-. NIST WebBook. [Link]

  • Sciencemadness Discussion Board. (2013). Possible N-ethyl-2-phenylethylamine Synthesis Variations. Sciencemadness.org. [Link]

  • Google Patents. (2014). Preparation method of phenylethylamine.
  • BenchChem. (2025). A Technical Guide to N-(2-Aminophenyl)
  • FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580). FooDB. [Link]

  • American Chemical Society. (2023). 2-Phenylethylamine. American Chemical Society. [Link]

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Method

Synthesis and Characterization of pH-Responsive, Amphiphilic Thiol-Ene Hydrogels Using (2-Phenylethyl)(prop-2-en-1-yl)amine

Executive Summary The development of smart polymeric materials for targeted drug delivery requires precise control over network architecture, hydrophobicity, and stimuli-responsiveness. This application note details the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of smart polymeric materials for targeted drug delivery requires precise control over network architecture, hydrophobicity, and stimuli-responsiveness. This application note details the integration of (2-Phenylethyl)(prop-2-en-1-yl)amine (CAS 5263-58-1)[1] into poly(ethylene glycol) (PEG)-based hydrogels via UV-initiated thiol-ene click chemistry. By acting as a functional mono-ene, this monomer introduces a secondary amine for pH-triggered swelling and a phenethyl group for the stable encapsulation of hydrophobic therapeutics (e.g., Paclitaxel).

Mechanistic Rationale & Chemical Advantages

The use of allyl amines in thiol-ene click chemistry has been demonstrated as a highly efficient, catalyst-free route for hydrogel synthesis[2],[3]. (2-Phenylethyl)(prop-2-en-1-yl)amine offers three distinct structural advantages:

  • The Allyl Group (prop-2-en-1-yl): Undergoes rapid, anti-Markovnikov addition with thiols upon UV irradiation. Unlike acrylates, allyl monomers resist homopolymerization, ensuring a perfectly alternating step-growth network without heterogeneous kinetic chains[3].

  • The Secondary Amine: Features a pKa of ~9.5. At physiological pH (7.4), the network remains relatively compact. In acidic tumor microenvironments (pH ~5.0), protonation induces electrostatic repulsion, triggering rapid swelling and drug release.

  • The Phenethyl Group: Provides a highly hydrophobic, aromatic domain. Standard PEG hydrogels fail to retain hydrophobic drugs; the phenethyl moiety enables robust π−π stacking and hydrophobic partitioning, significantly increasing drug loading efficiency.

G A PETMP (Tetrathiol Crosslinker) E Thiyl Radical Generation A->E B PEG-DAE (Hydrophilic Di-ene) F Step-Growth Polymerization (Anti-Markovnikov Addition) B->F C (2-Phenylethyl)(prop-2-en-1-yl)amine (Functional Mono-ene) C->F D Irgacure 2959 + UV (365 nm) D->E E->F G Amphiphilic Hydrogel Network with Pendant Phenethyl Groups F->G

Mechanistic workflow of thiol-ene photopolymerization forming the amphiphilic hydrogel network.

Materials & Reagents

  • Functional Monomer: (2-Phenylethyl)(prop-2-en-1-yl)amine (CAS 5263-58-1)[1].

  • Base Monomer (Di-ene): Poly(ethylene glycol) diallyl ether (PEG-DAE, Mn ~500 g/mol ).

  • Crosslinker (Tetra-thiol): Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP).

  • Photoinitiator: Irgacure 2959 (2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone).

  • Solvent System: Ethanol/Deionized Water (1:1 v/v).

  • Model Drug: Paclitaxel (PTX).

Experimental Protocols

Protocol A: Preparation of the Pre-Polymerization Mixture

Expertise & Causality: Thiol-ene click chemistry operates strictly via a step-growth mechanism. Deviating from a 1:1 stoichiometric ratio of Thiol (SH) to Ene (C=C) functional groups leaves unreacted dangling ends, which act as network defects and exponentially decrease the mechanical integrity of the hydrogel.

  • Calculate Stoichiometry: Target a 1:1 molar ratio of SH to total Ene groups. The total Ene content is the sum of enes from PEG-DAE (2 per molecule) and (2-Phenylethyl)(prop-2-en-1-yl)amine (1 per molecule).

  • Solvent Selection: Dissolve the monomers in a 1:1 Ethanol/Water mixture to a final concentration of 20 wt%.

    • Self-Validating Insight: PETMP is highly hydrophobic, while PEG-DAE is hydrophilic. Using pure water causes macro-phase separation (cloudiness). A 1:1 co-solvent system ensures a thermodynamically stable, optically clear precursor solution, validating that the monomers are intimately mixed.

  • Initiator Addition: Add Irgacure 2959 at 0.1 wt% relative to the total monomer mass. Protect the solution from ambient light.

Protocol B: UV-Initiated Network Formation
  • Degassing: Purge the precursor solution with Nitrogen ( N2​ ) for 5 minutes.

    • Expertise & Causality: While thiol-ene reactions are famously resistant to oxygen inhibition compared to standard radical polymerizations, O2​ can still scavenge thiyl radicals to form unreactive peroxy radicals. Degassing ensures highly reproducible gelation kinetics.

  • Casting: Pipette the solution into a 1 mm thick Teflon or silicone mold.

  • Irradiation: Expose to 365 nm UV light at an intensity of 10 mW/cm² for 60 seconds.

  • Purification: Remove the crosslinked hydrogel disks and immerse them in excess ethanol for 24 hours (changing the solvent twice) to extract unreacted monomers, followed by a 24-hour hydration in deionized water.

Protocol C: Hydrophobic Drug Loading
  • Lyophilization: Freeze-dry the purified hydrogels for 48 hours.

    • Expertise & Causality: Removing water from the network pores creates a strong capillary action. When the dried gel is submerged in the drug solution, this capillary force drastically accelerates the diffusion of the therapeutic into the core compared to loading a pre-swollen gel.

  • Encapsulation: Submerge the lyophilized disks in a 5 mg/mL solution of Paclitaxel in ethanol for 24 hours. The phenethyl pendant groups will drive the partitioning of PTX into the network via π−π stacking.

  • Precipitation: Transfer the loaded hydrogels into cold deionized water to precipitate and lock the hydrophobic drug within the polymer matrix, then re-lyophilize for storage.

pH-Responsive Mechanism & Data Presentation

The integration of the secondary amine transforms the passive PEG network into a smart, stimuli-responsive system.

G A Hydrogel at pH 7.4 (De-protonated Amines) B Hydrophobic Pi-Pi Stacking (Phenethyl Groups) A->B D Acidic Environment (pH 5.0) A->D C Drug Retained (Hydrophobic Core) B->C G Accelerated Drug Release C->G Triggered Release E Amine Protonation (NH2+) D->E F Electrostatic Repulsion & Network Swelling E->F F->G

pH-responsive swelling and hydrophobic drug release mechanism driven by amine protonation.

Quantitative Optimization Data

Varying the molar ratio of (2-Phenylethyl)(prop-2-en-1-yl)amine relative to the base di-ene allows precise tuning of both drug loading capacity and pH-responsiveness. As the mono-ene content increases, the crosslink density slightly decreases (increasing gelation time), but the hydrophobic core volume expands, massively boosting PTX loading efficiency.

Allyl Amine Content(mol% of total enes)Gelation Time(seconds)Equilibrium Swelling Ratio(pH 7.4)Equilibrium Swelling Ratio(pH 5.0)PTX Loading Efficiency(%)
0% (Control) 4515.215.58.4%
10% 5012.418.245.1%
20% 559.824.578.6%
30% 687.131.089.2%

Table 1: Effect of (2-Phenylethyl)(prop-2-en-1-yl)amine incorporation on hydrogel kinetics, swelling behavior, and hydrophobic drug encapsulation.

References

  • "N-phenethylprop-2-en-1-amine | 5263-58-1", ChemicalBook.
  • Atmani, Z., et al. (2025). "Allyl-Functionalized Polysaccharides for 3D Printable Hydrogels Through Thiol–Ene Click Chemistry." Polysaccharides, 6(1), 13.
  • Van Guyse, J., et al. (2023). "Poly(N-allyl acrylamide) as a Reactive Platform toward Functional Hydrogels." ACS Macro Letters.

Sources

Application

Developing molecularly imprinted polymers with phenethylamine derivatives

Application Note: Engineering Molecularly Imprinted Polymers (MIPs) for Phenethylamine Derivatives Executive Summary Phenethylamine derivatives—encompassing critical neurotransmitters like dopamine, as well as amphetamin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Molecularly Imprinted Polymers (MIPs) for Phenethylamine Derivatives

Executive Summary

Phenethylamine derivatives—encompassing critical neurotransmitters like dopamine, as well as amphetamine-type stimulants (ATS) and psychedelics (e.g., 2C-B)—present unique challenges in analytical separation due to their structural similarities and the complexity of biological matrices. Molecularly Imprinted Polymers (MIPs) serve as synthetic, highly robust "artificial antibodies" capable of selective target recognition[1]. This application note details the mechanistic rationale, synthesis protocols, and validation frameworks for developing non-covalent MIPs targeting the phenethylamine pharmacophore.

Mechanistic Rationale & Design Principles

The success of a MIP relies entirely on the thermodynamic stability of the pre-polymerization complex. For phenethylamines, the primary or secondary amine group and the aromatic ring dictate the interaction chemistry.

  • Functional Monomer Selection: Methacrylic acid (MAA) is the gold standard for phenethylamine imprinting[2][3]. The carboxylic acid group of MAA acts as a strong hydrogen bond donor and acceptor, interacting efficiently with the amine group of the template to form a highly stable non-covalent complex.

  • Cross-Linker Dynamics: Ethylene glycol dimethacrylate (EGDMA) is utilized to lock the functional monomers into their 3D spatial conformation[4]. A high cross-linking ratio ensures the structural fidelity and mechanical stability of the macroporous cavities upon template removal, preventing the polymer from collapsing.

  • Porogen Causality: The solvent (porogen) must dissolve all reagents but possess a low dielectric constant (e.g., chloroform or specific methanol/water ratios) to prevent the disruption of the non-covalent hydrogen bonds between the template and MAA[3]. Aprotic solvents maximize template-monomer interactions.

Synthesis & Extraction Workflow

MIP_Pathway Template Phenethylamine Derivative (e.g., Dopamine, 2C-B) Complex Pre-polymerization Complex (Hydrogen Bonding) Template->Complex Monomer Methacrylic Acid (MAA) Functional Monomer Monomer->Complex Polymer Bulk Polymer Network (Template Entrapped) Complex->Polymer Polymerization (60°C or Microwave) Crosslinker EGDMA (Cross-linker) + AIBN (Initiator) Crosslinker->Polymer Extraction Template Extraction (Methanol/Acetic Acid) Polymer->Extraction Grinding, Sieving & Washing MIP Molecularly Imprinted Polymer (Specific Recognition Cavities) Extraction->MIP Cavity Formation

Fig 1: Workflow of non-covalent molecular imprinting for phenethylamine derivatives.

Experimental Protocol: Bulk Polymerization & SPE Application

Self-Validating System: Every MIP synthesis must be accompanied by the simultaneous synthesis of a Non-Imprinted Polymer (NIP). The NIP follows the exact protocol below, omitting only the template molecule, serving as the baseline for non-specific binding.

Step 1: Pre-polymerization Assembly

  • Weigh 0.33 mmol of the phenethylamine template (e.g., Dopamine HCl or 2C-B) and dissolve it in 4.0 mL of the selected porogen[2][3].

  • Add 1.32 mmol of Methacrylic Acid (MAA) to achieve a 1:4 template-to-monomer molar ratio[2].

  • Sonicate for 10 minutes and incubate at room temperature for 2 hours.

    • Causality: This incubation period is critical to reach thermodynamic equilibrium for the non-covalent hydrogen bonding between the template's amine and MAA's carboxyl groups prior to radical initiation.

Step 2: Polymerization

  • Add 6.60 mmol of Ethylene glycol dimethacrylate (EGDMA) and 65 mg of the radical initiator 2,2'-azobis(isobutyronitrile) (AIBN) to the mixture[3].

  • Purge the solution with ultra-pure Nitrogen (N2) gas for 5-10 minutes on ice.

    • Causality: Dissolved oxygen acts as a radical scavenger and will quench the free radicals, halting polymerization.

  • Seal the reaction vessel and initiate polymerization either via thermal heating (60°C for 24 hours in a water bath)[3] or microwave-assisted synthesis (which dramatically decreases reaction time while maintaining comparable binding kinetics)[2].

Step 3: Monolith Processing & Template Removal

  • Crush the resulting rigid polymer monolith using a mortar and pestle.

  • Wet-sieve the particles to isolate the 25–45 μm size fraction[3].

    • Causality: Particles >45 μm suffer from poor mass transfer kinetics, while particles <25 μm cause excessive backpressure in Solid-Phase Extraction (SPE) cartridges.

  • Remove the template via Soxhlet extraction using Methanol/Acetic Acid (9:1, v/v) for 24 hours, followed by pure Methanol for 12 hours. Monitor the effluent via UV-Vis or LC-MS until no template is detected.

Step 4: Solid-Phase Extraction (MIP-SPE)

  • Pack 50 mg of the dried MIP into a 3 mL SPE cartridge.

  • Condition with 3 mL Methanol, followed by 3 mL of ultra-pure water.

  • Load the sample (e.g., urine or wastewater spiked with amphetamines).

  • Wash with 3 mL of Water/Acetonitrile (95:5, v/v).

    • Causality: A mild organic wash disrupts non-specific hydrophobic interactions without breaking the strong hydrogen bonds inside the specific MIP cavities.

  • Elute the target phenethylamine with 3 mL of Methanol containing 5% Acetic Acid (the acid outcompetes the template for the MAA carboxyl groups, releasing the analyte).

Quantitative Data & Optimization Metrics

The efficacy of the synthesized MIP is evaluated via Langmuir isotherm binding studies and recovery rates. Below is a summary of quantitative benchmarks for phenethylamine MIPs:

Target TemplateMonomer / Cross-linkerPolymerization MethodMax Binding Capacity (Bmax)Dissociation Constant (Kd)Recovery / Performance
2C-B MAA / EGDMA (1:4)Microwave-assisted115.6 μmol/mg26.7 μMHigh selectivity vs NBOMes[2]
Dopamine HCl MAA / EGDMAThermal (60°C)N/AN/A84.1% MIP vs 29.1% NIP[3]
ATS (Pseudo-template) MAA / EGDMAReflux PrecipitationN/AN/ALOD: 0.05 - 0.29 µg/L[5]

Trustworthiness & Analytical Validation

To ensure the protocol is a self-validating system, the Imprinting Factor (IF) must be calculated: IF = Q_MIP / Q_NIP (where Q is the binding capacity). An IF significantly greater than 1.0 (typically > 2.0) confirms the presence of specific recognition cavities rather than mere non-specific surface adsorption[6].

Furthermore, cross-reactivity must be assessed. For instance, MIPs templated with a pseudo-template like N-methylphenylethylamine (MPEA) demonstrate high class-selectivity for various amphetamine-type stimulants (ATS) while rejecting structurally dissimilar matrix interferents[5]. This targeted clean-up mechanism allows for exhaustive wash procedures, significantly reducing ion-suppression in downstream LC-MS/MS analysis and achieving substantially lower Limits of Quantitation (LOQs)[7].

References

  • Title: Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Source: MDPI URL: [Link]

  • Title: Dopamine-Imprinted Polymers: Template-Monomer Interactions, Analysis of Template Removal and Application to Solid Phase Extraction Source: PMC / NIH URL: [Link]

  • Title: Synthesis of molecularly-imprinted polymers towards a group of amphetamine-type stimulants by reflux precipitation polymerization with a pseudo template Source: PubMed / NIH URL: [Link]

Sources

Method

Advanced Application Notes: Chiral Synthesis and Resolution Utilizing 1-Phenylethylamine (α-PEA) Derivatives

Introduction & Mechanistic Rationale As a Senior Application Scientist, selecting the right chiral inducer is paramount for scalable and highly stereoselective syntheses. 1-Phenylethylamine (α-PEA), also known as α-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, selecting the right chiral inducer is paramount for scalable and highly stereoselective syntheses. 1-Phenylethylamine (α-PEA), also known as α-methylbenzylamine, is a privileged chiral building block in organic chemistry and pharmaceutical development[1]. Available in both (R)- and (S)-enantiomeric forms, its utility spans classical resolution, diastereoselective auxiliaries, and modular organocatalysis.

The mechanistic power of α-PEA lies in its highly differentiated steric environment: the rigid, bulky phenyl ring and the compact methyl group create a pronounced facial bias when coupled to prochiral substrates[2]. This structural motif allows for exceptional stereocontrol during electrophilic attacks or crystallization processes. This guide details the causal mechanisms and validated protocols for deploying α-PEA in your synthetic workflows.

Physicochemical Profiling

Before initiating any protocol, it is critical to verify the physical integrity of the chiral agent. α-PEA is a relatively basic primary amine that readily forms stable ammonium salts and imines, making it highly versatile but sensitive to atmospheric carbon dioxide if improperly stored[3].

Table 1: Physicochemical Properties of α-PEA Enantiomers

Property(R)-(+)-1-Phenylethylamine(S)-(-)-1-Phenylethylamine
CAS Number 3886-69-92627-86-3
Specific Rotation [α]D +30.1° (c=1, DCM)-34.1° (c=1, CHCl₃)
Boiling Point 187 °C187 °C
Density 0.94 g/mL0.94 g/mL
Primary Utility Resolving agent, AuxiliaryResolving agent, Auxiliary

Data compiled from standard characterization literature[3][4].

Application 1: α-PEA as a Classical Resolving Agent

Mechanistic Rationale

Classical resolution via diastereomeric salt formation relies on the thermodynamic differences in lattice energy and solubility between two diastereomers[4]. When a racemic carboxylic acid is mixed with enantiopure (S)-(-)-PEA, two distinct salts form: (S)-PEA•(R)-Acid and (S)-PEA•(S)-Acid. The bulky phenyl group of PEA packs differently with each enantiomer of the acid in the crystal lattice. By carefully selecting the solvent system, the less soluble diastereomer selectively precipitates, driving the equilibrium toward high optical purity[1].

ResolutionWorkflow Racemate Racemic Acid (R/S-Acid) SaltFormation Salt Formation (Solvent: Ethanol/Water) Racemate->SaltFormation PEA (S)-(-)-PEA Resolving Agent PEA->SaltFormation Diastereomers Diastereomeric Salts (S-PEA•R-Acid) + (S-PEA•S-Acid) SaltFormation->Diastereomers Crystallization Fractional Crystallization (Thermodynamic Selection) Diastereomers->Crystallization Solid Crystalline Salt (S-PEA•R-Acid) Crystallization->Solid Insoluble MotherLiquor Mother Liquor (S-PEA•S-Acid enriched) Crystallization->MotherLiquor Soluble Acidification Acidification (HCl) & Extraction Solid->Acidification PureAcid Enantiopure (R)-Acid (>95% ee) Acidification->PureAcid

Caption: Workflow of classical chiral resolution using (S)-(-)-PEA via diastereomeric salt crystallization.

Protocol 1: Diastereomeric Salt Resolution of a Racemic Acid

Self-Validating Workflow:

  • Salt Formation: Dissolve 1.0 equivalent of the racemic carboxylic acid in a 95:5 Ethanol/Water mixture. Heat the mixture to 70°C.

    • Causality: The mixed solvent system ensures complete dissolution of the racemate and provides a steep solubility curve necessary for temperature-dependent crystallization.

  • Agent Addition: Slowly add 0.5 to 1.0 equivalent of (S)-(-)-PEA dropwise to the hot solution. Stir for 30 minutes at 70°C to ensure complete salt formation.

  • Controlled Cooling (Critical Step): Turn off the heat and allow the flask to cool to room temperature undisturbed over 12–16 hours.

    • Causality: Rapid cooling traps kinetic impurities and causes co-precipitation. Slow cooling allows thermodynamic selection, ensuring only the least soluble diastereomeric salt builds the crystal lattice[4].

  • Filtration & Validation: Filter the precipitated crystals under vacuum and wash with a minimal amount of cold ethanol.

    • Validation Check: Run a small sample of the liberated acid on chiral HPLC. If the enantiomeric excess (e.e.) is < 95%, perform a second recrystallization from hot ethanol before proceeding.

  • Liberation: Suspend the pure crystalline salt in an organic solvent (e.g., ethyl acetate) and wash vigorously with 1M HCl[5].

    • Causality: The strong mineral acid protonates the PEA, driving it into the aqueous phase as a highly soluble chloride salt, while the liberated enantiopure carboxylic acid partitions into the organic phase.

  • Recovery: Basify the aqueous layer with NaOH (pH > 10) and extract with dichloromethane to recover the (S)-(-)-PEA for future synthetic cycles.

Application 2: (S)-PEA as a Chiral Auxiliary in Asymmetric Alkylation

Mechanistic Rationale

In asymmetric synthesis, α-PEA is covalently attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction[2]. When an acid is coupled to (S)-PEA to form an N-acyl amide, the subsequent formation of a lithium enolate (using LDA) locks the molecule into a rigid conformation. The bulky phenyl group of the auxiliary sterically shields one face of the enolate. Consequently, an incoming electrophile is forced to attack from the less hindered face, resulting in excellent diastereoselectivity[2].

AuxiliaryMechanism Start Prochiral Carboxylic Acid Coupling Amide Coupling with (S)-PEA (EDC/HOBt) Start->Coupling ChiralAmide Chiral N-Acyl Amide Coupling->ChiralAmide Enolization Enolization (LDA, THF, -78°C) ChiralAmide->Enolization Enolate Lithium Enolate (Steric Shielding by Phenyl Ring) Enolization->Enolate Alkylation Electrophilic Attack (Diastereoselective) Enolate->Alkylation Re-face attack AlkylatedAmide Alkylated Chiral Amide (High d.e.) Alkylation->AlkylatedAmide Cleavage Auxiliary Cleavage (Acidic/Basic Hydrolysis) AlkylatedAmide->Cleavage FinalProduct Enantiopure Alkylated Acid + Recovered (S)-PEA Cleavage->FinalProduct

Caption: Mechanistic pathway of (S)-PEA as a chiral auxiliary directing diastereoselective enolate alkylation.

Protocol 2: Diastereoselective Enolate Alkylation

Self-Validating Workflow:

  • Amide Coupling: To a solution of the prochiral carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) at 0°C, add EDC (1.1 eq.) and HOBt (0.1 eq.). Stir for 15 minutes, then add (S)-1-phenylethylamine (1.0 eq.)[2]. Allow to warm to room temperature and stir for 12 hours.

    • Validation Check: Confirm complete consumption of the starting acid via TLC (UV active). Purify the chiral amide via silica gel chromatography.

  • Kinetic Enolization: Dissolve the purified chiral amide in anhydrous THF. Cool to -78°C under an argon atmosphere. Add Lithium diisopropylamide (LDA) (1.1 eq.) dropwise.

    • Causality: The ultra-low temperature and strong, bulky base ensure the irreversible formation of the kinetic Z-enolate without racemization or thermodynamic equilibration.

  • Electrophilic Alkylation: Add the desired alkyl halide (1.2 eq.) slowly at -78°C. Stir for 4 hours, then quench carefully with saturated aqueous NH₄Cl.

    • Causality: The (S)-PEA auxiliary effectively blocks the si-face of the enolate, directing the alkyl halide exclusively to the re-face.

  • Auxiliary Cleavage: Dissolve the alkylated amide in toluene and treat with methanesulfonic acid or 6M HCl at reflux[2].

    • Causality: Acidic hydrolysis cleaves the robust amide bond, liberating the newly formed chiral acid without epimerizing the newly formed alpha-stereocenter.

  • Isolation: Extract the enantiopure alkylated acid into ethyl acetate.

    • Validation Check: Determine the enantiomeric excess (e.e.) of the final product via chiral GC or HPLC. Expected e.e. > 96%.

Pharmaceutical Case Studies & Data Presentation

The versatility of α-PEA derivatives is highlighted in the synthesis of critical active pharmaceutical ingredients (APIs). For instance, reductive amination using α-PEA is a key step in synthesizing the Alzheimer's drug (+)-Rivastigmine and the antidiabetic agent Sitagliptin[1]. Furthermore, (R)-1-phenylethylamine has been successfully deployed as a chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives, yielding complex alkaloid frameworks with high stereoselectivity[6].

Table 2: Pharmaceutical Applications of α-PEA

Target API / IntermediateReaction Typeα-PEA Enantiomer UsedYield (%)Enantiomeric Excess (ee %)
(+)-Rivastigmine Reductive Amination(S)- or (R)-α-PEA>85%>98%
Sitagliptin Intermediate Imine Reduction(R)- or (S)-α-PEA>90%>99%
Tetrahydro-β-carbolines Diastereoselective Synthesis(R)-α-PEA70-85%>95% (d.e.)

Data aggregated from recent synthetic advances[1][6].

References

  • 1-Phenylethylamine - Wikipedia Source: Wikipedia URL:[Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: Molecules (MDPI) / PubMed Central (PMC) URL:[Link]

  • (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives Source: Canadian Journal of Chemistry (Ovid) URL:[Link]

  • Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds Source: Journal of Chemical Education (ACS) / ResearchGate URL:[Link]

  • Source: Google Patents (CN104152526A)

Sources

Application

In Vivo Behavioral Studies of Phenethylamine Analogs: A Comprehensive Protocol and Application Guide

Executive Summary & Mechanistic Framework Phenethylamine analogs represent a structurally diverse class of psychoactive compounds that include classical central nervous system (CNS) stimulants (e.g., amphetamine), entact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Framework

Phenethylamine analogs represent a structurally diverse class of psychoactive compounds that include classical central nervous system (CNS) stimulants (e.g., amphetamine), entactogens (e.g., MDMA), and potent serotonergic psychedelics (e.g., mescaline, the 2C-X series, and the ultra-potent NBOMe derivatives). In preclinical drug development and forensic neuropharmacology, purely in vitro metrics—such as receptor binding affinities ( Ki​ ) at the 5-HT2A receptor or the dopamine transporter (DAT)—often fail to capture the complex functional efficacy and subjective effects of these compounds[1].

To bridge the gap between molecular binding and functional neurobiology, researchers rely on a highly validated battery of in vivo behavioral assays. As a Senior Application Scientist, it is critical to understand the causality behind these models: we do not merely observe behavior; we use behavior as a highly specific biosensor for distinct neurochemical pathways.

The core behavioral assays for phenethylamine profiling include:

  • The Head-Twitch Response (HTR) : A direct proxy for 5-HT2A receptor agonism and hallucinogenic potential.

  • Prepulse Inhibition (PPI) : A measure of sensorimotor gating disrupted by cortico-striatal dysregulation.

  • Open Field Test (OFT) : A spatial exploration assay differentiating dopaminergic hyperlocomotion from serotonergic hypolocomotion.

  • Operant Drug Discrimination : The gold standard for evaluating the subjective, interoceptive "cue" of a novel analog.

Mandatory Visualization: Pharmacobehavioral Pathways

Phenethylamine_InVivo Target_5HT2A 5-HT2A Receptor Agonism (mPFC / Cortical Pyramidal Neurons) Behav_HTR Head-Twitch Response (HTR) [Hallucinogenic Proxy] Target_5HT2A->Behav_HTR Gq/11-PLC-IP3 Pathway Behav_PPI Prepulse Inhibition (PPI) Deficit [Sensorimotor Gating] Target_5HT2A->Behav_PPI Cortico-Striatal Disruption Behav_Loco Hyperlocomotion (Open Field) [Psychomotor Activation] Target_5HT2A->Behav_Loco Hypolocomotion at High Doses Behav_Discrim Operant Drug Discrimination [Subjective Cue Generalization] Target_5HT2A->Behav_Discrim Generalizes to DOM/LSD Target_DAT Monoamine Transporter (DAT/NET) Reuptake Inhibition / Efflux Target_DAT->Behav_Loco DA Accumulation in NAc Target_DAT->Behav_Discrim Generalizes to Amphetamine Drug_Psychedelic Psychedelic Phenethylamines (e.g., 2C-B, 25I-NBOMe, Mescaline) Drug_Psychedelic->Target_5HT2A High Affinity / Efficacy Drug_Stimulant Stimulant Phenethylamines (e.g., Amphetamine, BMPEA) Drug_Stimulant->Target_DAT Substrate / Blocker

Mechanistic pathways linking phenethylamine receptor targets to in vivo behavioral outcomes.

Core Behavioral Assays & Self-Validating Protocols

The Head-Twitch Response (HTR) Assay

Causality & Scientific Rationale: The HTR is a paroxysmal, rapid side-to-side rotational head movement observed in rodents. It is driven by the activation of 5-HT2A receptors on cortical pyramidal neurons[2]. Crucially, the HTR is one of the only behavioral models that reliably distinguishes hallucinogenic 5-HT2A agonists (e.g., mescaline, 2C-T-7) from non-hallucinogenic agonists (e.g., lisuride)[3]. The potency of a phenethylamine analog in the HTR assay strongly correlates with its hallucinogenic potency in humans[4].

Step-by-Step Protocol (Magnetometer-Based Detection): Manual visual scoring of HTR is prone to human error and low throughput. A self-validating protocol utilizes automated magnetometer detection, as the HTR occurs at a highly specific rhythmic frequency (mean reciprocation frequency of ~90.3 Hz)[2].

  • Preparation : Under brief isoflurane anesthesia, attach a small neodymium magnet (e.g., 3 mm diameter) to the dorsal surface of the mouse's skull or ear using cyanoacrylate adhesive. Allow 24 hours for recovery.

  • Habituation : Place the C57BL/6J mouse inside the magnetometer coil enclosure for 30 minutes to establish a baseline and reduce stress-induced grooming.

  • Administration : Administer the phenethylamine analog via intraperitoneal (i.p.) injection.

  • Data Acquisition : Record the induced voltage in the magnetometer coil for 30–60 minutes.

Sensorimotor Gating via Prepulse Inhibition (PPI)

Causality & Scientific Rationale: PPI measures the attenuation of the acoustic startle reflex when a loud pulse is preceded by a weaker, sub-threshold prepulse. It is an operational measure of pre-attentional sensory filtering[5]. Potent psychedelic phenethylamines, such as 25I-NBOMe, severely disrupt PPI by overstimulating 5-HT2A receptors in the cortico-striato-pallido-pontine circuitry, mimicking the sensory gating deficits observed in schizophrenia[5].

Step-by-Step Protocol:

  • Calibration : Calibrate the piezoelectric transducers in the acoustic startle chambers to ensure uniform sensitivity.

  • Acclimation : Place the rodent in the chamber and present a continuous background white noise (65 dB) for 5–10 minutes.

  • Trial Blocks : Present a pseudorandomized series of 40 trials consisting of:

    • Pulse-alone trials (e.g., 120 dB for 40 ms).

    • Prepulse + Pulse trials (prepulses of 68, 75, and 85 dB preceding the 120 dB pulse by 100 ms)[5].

    • No-stimulus trials (background noise only) to measure baseline motor activity.

  • Testing Window : Test animals at specific pharmacokinetic time points (e.g., 15 min and 120 min post-injection)[5].

  • Validation : Calculate %PPI as: [(Pulsealone​−Prepulsepulse​)/Pulsealone​]×100 . A valid test will show a dose-dependent reduction in %PPI without a complete loss of the baseline startle amplitude.

Locomotor Activity (Open Field Test)

Causality & Scientific Rationale: The Open Field Test (OFT) differentiates the dopaminergic vs. serotonergic dominance of a phenethylamine analog. Stimulant analogs (e.g., amphetamine, BMPEA) induce profound hyperlocomotion by triggering dopamine efflux in the nucleus accumbens (NAc)[6]. Conversely, potent 5-HT2A agonists like the NBOMe series or 2C-X compounds often depress locomotor activity or produce biphasic effects (initial suppression followed by mild stimulation)[5][7].

Step-by-Step Protocol:

  • Apparatus Setup : Utilize a 40x40 cm automated open-field arena equipped with X, Y, and Z-axis infrared photobeam arrays.

  • Environmental Control : Maintain strict control over ambient lighting (e.g., 50 lux) and white noise to prevent environmental startle.

  • Execution : Administer the test compound and immediately place the animal in the center of the arena.

  • Data Binning : Record total distance traveled, ambulatory episodes, and vertical rearing over a 60-minute session, analyzing the data in 5-minute time bins to capture the temporal onset of psychomotor effects[6].

Operant Drug Discrimination

Causality & Scientific Rationale: Drug discrimination is the preclinical gold standard for assessing the subjective, interoceptive effects of a drug. Animals are trained to recognize the specific cue of a training drug. If a novel phenethylamine analog shares a mechanism of action (e.g., 5-HT2A agonism), the animal will generalize and press the drug-associated lever[1][7].

Step-by-Step Protocol:

  • Training Phase : Train food-restricted rats in a two-lever operant chamber under a Fixed-Ratio 10 (FR10) schedule. Inject the training drug (e.g., the hallucinogen DOM at 0.5 mg/kg, or Amphetamine at 1.0 mg/kg) or saline on alternating days.

  • Criteria : Animals must achieve ≥80% correct lever presses on the first fixed ratio of the session for 10 consecutive days before advancing.

  • Testing Phase : Administer the novel conformationally restricted analog (e.g., a benzocycloalkane derivative)[1]. Record the percentage of responses on the drug-appropriate lever.

  • Interpretation : Full substitution is defined as ≥80% drug-lever responding. If the drug causes severe rate-depression (as seen with high doses of 25I-NBOMe), generalization cannot be accurately assessed[7].

Quantitative Data Summary: Behavioral Profiles of Phenethylamine Classes

The following table summarizes the distinct behavioral signatures of various phenethylamine subclasses, highlighting how structural modifications shift the pharmacological profile from dopaminergic stimulation to serotonergic hallucination.

Compound ClassRepresentative Drug5-HT2A Affinity ( Ki​ )HTR PotencyLocomotor Effect (Open Field)PPI DisruptionDrug Discrimination Cue
Classical Stimulant AmphetamineNegligibleNoneStrong Hyperlocomotion[6]None / MildAmphetamine
Dietary Supplement Analog BMPEANegligibleNoneWeak Hyperlocomotion[6]UnknownAmphetamine-like
Classical Psychedelic MescalineModerate ( μ M)Low[4]BiphasicModerateDOM / LSD
2C Thio-Series 2C-T-7High (nM)High[3]HypolocomotionStrongDOM / LSD
N-Benzyl (NBOMe) 25I-NBOMeUltra-High (sub-nM)Ultra-HighSevere Hypolocomotion[5][7]Severe (0.1-1.0 mg/kg)[5]DOM (Partial due to rate depression)[7]

References

  • Title: 1-Aminomethylbenzocycloalkanes: conformationally restricted hallucinogenic phenethylamine analogues as functionally selective 5-HT2A receptor agonists. Source: PubMed/NIH.
  • Title: Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Source: Semantic Scholar.
  • Title: Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. Source: PMC/NIH.
  • Title: Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Source: PMC/NIH.
  • Title: Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Source: PMC/NIH.
  • Title: Reinforcing effects of phenethylamine analogs found in dietary supplements. Source: ResearchGate.
  • Title: Locomotor and discriminative stimulus effects of four novel hallucinogens in rodents. Source: ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Tertiary Amine Synthesis

Welcome to the Advanced Synthesis Troubleshooting Center. Tertiary amines are privileged structural motifs in drug discovery and agrochemicals, yet their synthesis is frequently bottlenecked by chemoselectivity issues, s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Center. Tertiary amines are privileged structural motifs in drug discovery and agrochemicals, yet their synthesis is frequently bottlenecked by chemoselectivity issues, steric hindrance, and competing side reactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. Here, we dissect the mechanistic causality behind synthetic failures and provide self-validating, field-proven protocols to rescue your stalled reactions.

Methodology Selection Matrix

Before troubleshooting a failed reaction, verify that your chosen synthetic strategy aligns with the steric and electronic demands of your substrates. The table below summarizes quantitative performance metrics across standard and advanced methodologies.

Synthesis StrategyElectrophileNucleophileOver-alkylation RiskSteric ToleranceTypical YieldsPrimary Limitation
Direct Alkylation ( SN​2 ) Alkyl HalideSec-AmineHigh Poor20–50%Runaway exhaustive methylation[1]
Standard Reductive Amination AldehydeSec-AmineLowModerate75–95%Fails with bulky ketones[2]
Lewis-Base DRA (TMEDA/HSiCl 3​ ) KetoneSec-AmineLowGood 70–92%Requires moisture-free conditions[2]
Hydroxylamine Alkylation Alkyl IodideSec-HydroxylamineLowModerate62–95%Requires in-situ catalytic reduction[3]
Radical Alkylative Amination Alkyl HalideSec-Amine + AldehydeLowExcellent 60–85%Requires photocatalyst setup[4]

Troubleshooting Guides & FAQs

Q1: Why does my direct alkylation of a secondary amine yield a complex mixture of products, and how do I stop it?

The Causality: Direct alkylation via SN​2 is plagued by the "runaway train" of over-alkylation[1]. Alkyl groups are electron-donating via inductive effects. When a secondary amine is alkylated to a tertiary amine, the nitrogen's lone pair becomes more electron-rich and thus more nucleophilic than the starting material. The newly formed tertiary amine outcompetes the secondary amine for the alkyl halide, rapidly driving the reaction toward a quaternary ammonium salt[1].

The Solution: Abandon direct SN​2 alkylation with highly electrophilic alkyl halides. Instead, utilize Reductive Amination , which is highly selective for mono-alkylation. Alternatively, if you must use an alkyl iodide, employ the Hydroxylamine Alkylation/Reduction Sequence . By starting with an N-hydroxylamine, the initial alkylation forms an N-oxide. The N-oxide is sterically hindered and electronically deactivated, strictly preventing further alkylation. An in-situ catalytic reduction then yields the pure tertiary amine[3].

G SecAmine Secondary Amine TertAmine Tertiary Amine (Target) SecAmine->TertAmine SN2 Alkylation Iminium Iminium Ion SecAmine->Iminium Condensation AlkylHalide Alkyl Halide (R-X) AlkylHalide->TertAmine Aldehyde Aldehyde/Ketone Aldehyde->Iminium QuatSalt Quaternary Salt (Over-alkylation) TertAmine->QuatSalt Excess R-X Iminium->TertAmine Hydride Reduction

Fig 1: Reaction pathways comparing direct SN2 alkylation vs. reductive amination.

Q2: My reductive amination with a bulky ketone is stalling, and I am only recovering secondary alcohol. What is the mechanism of this failure?

The Causality: Direct Reductive Amination (DRA) is a delicate orchestration of two steps: condensation to form an iminium ion, followed by hydride reduction. The condensation step is an equilibrium. With sterically hindered ketones, 1,3-allylic strain severely destabilizes the iminium intermediate, shifting the equilibrium entirely back toward the starting materials[2]. When the reducing agent (e.g., NaBH(OAc)3​ ) is introduced, it finds almost no iminium ion to reduce. Instead, it attacks the more abundant, highly electrophilic ketone, yielding a secondary alcohol as a dead-end side product[5].

The Solution: You must force the equilibrium or bypass the traditional transition state. A highly effective method utilizes Trichlorosilane ( HSiCl3​ ) as the reducing agent paired with tetramethylethylenediamine (TMEDA) as an organic Lewis base activator[2]. TMEDA coordinates with HSiCl3​ to form a hypervalent silicon species, enabling an open transition state that accommodates bulky substituents much better than standard borohydrides[2].

G Ketone Bulky Ketone Iminium Iminium Ion (Unfavorable Eq.) Ketone->Iminium Condensation (Steric Clash) Ketone->Iminium Lewis Acid / TMEDA (Forces Eq.) Alcohol Sec-Alcohol (Side Product) Ketone->Alcohol Direct Reduction SecAmine Bulky Sec-Amine SecAmine->Iminium TertAmine Hindered Tert-Amine Iminium->TertAmine Hydride Reduction

Fig 2: Steric hindrance in iminium formation and competing ketone reduction pathways.

Q3: I need to synthesize a highly branched tertiary amine, but both the ketone reductive amination and direct alkylation approaches have failed. Is there a modern alternative?

The Causality: Highly branched tertiary amines are notoriously difficult to synthesize because dialkyl ketones are poor electrophiles for condensation, and secondary/tertiary alkyl halides undergo E2 elimination rather than SN​2 substitution when reacted with bulky amines.

The Solution: Utilize Visible-Light Radical Carbonyl Alkylative Amination [4]. Developed by the Gaunt group, this method bypasses ketone condensation entirely. It unites an aliphatic aldehyde, a secondary amine, and an alkyl halide. The aldehyde and amine easily form an unhindered all-alkyl iminium ion. A photocatalyst and a silane reducing agent trigger the generation of an alkyl radical from the alkyl halide, which then adds directly to the iminium ion[4]. This traceless union allows for the synthesis of highly complex, branched tertiary amines that are inaccessible via classical methods[6].

Self-Validating Experimental Protocols

Protocol A: Synthesis of Hindered Tertiary Amines via Trichlorosilane/TMEDA[2]

Use this protocol when standard NaBH(OAc)3​ reductive amination fails due to ketone steric hindrance.

  • Preparation: In an oven-dried flask under an inert N2​ atmosphere, dissolve the bulky ketone (1.0 equiv) and secondary amine (1.2 equiv) in anhydrous dichloromethane (DCM, 0.5 M).

  • Activation: Add TMEDA (2.0 equiv) dropwise at room temperature.

    • Validation Checkpoint: The reaction mixture should remain homogeneous. Monitor by TLC or GC-MS; do not proceed until the imine/hemiaminal equilibrium is established (typically 1–2 hours).

  • Reduction: Cool the mixture to 0 °C using an ice bath. Slowly add Trichlorosilane (1.5 equiv) dropwise.

    • Causality Note: HSiCl3​ is highly reactive and exothermic; strict cooling prevents runaway decomposition and suppresses direct ketone reduction.

  • Completion: Allow the reaction to naturally warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NaHCO3​ , extract with EtOAc, and run TLC. The ketone starting material spot should be completely consumed.

  • Workup: Quench carefully with saturated aqueous Na2​CO3​ at 0 °C. Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Hydroxylamine Alkylation/Reduction Sequence[3]

Use this protocol to completely prevent over-alkylation when an alkyl iodide must be used as the electrophile.

  • Alkylation: Dissolve the secondary hydroxylamine (1.0 equiv) in anhydrous DMSO (1.0 M). Add the alkyl iodide (1.0 equiv) and heat to 60 °C for 2 hours.

    • Validation Checkpoint: Aliquot analysis via LC-MS should show complete conversion to the N-oxide intermediate. The N-oxide mass will be the [M+H]+ of your target tertiary amine + 16 Da.

  • In-Situ Reduction: Add Osmium catalyst solution (1 mol% in DMSO) directly to the reaction vessel. Maintain at 60 °C for 18 hours.

    • Causality Note: Prolonged heating is required because the intermediate N-oxide is sterically hindered, which slows the catalytic oxygen-transfer step[3].

  • Quench & Isolation: Cool to room temperature. Add aqueous sodium thiosulfate to quench residual iodine and oxidants[3]. Extract the pure tertiary amine with diethyl ether.

References

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure Source: ResearchGate URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: National Institutes of Health (NIH)
  • Alkylation of Amines (Sucks!)
  • Source: National Institutes of Health (NIH)
  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light Source: University of Cambridge URL

Sources

Optimization

Technical Support Center: Method for Regenerating Adorbents Used in Amine Purification

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize amine-functionalized adsorbent...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize amine-functionalized adsorbents. Here, we provide in-depth, field-proven insights into the critical process of adsorbent regeneration. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot issues and optimize your purification workflows effectively.

Core Regeneration Methods: Principles and Applications

The economic viability and sustainability of amine-based purification heavily rely on the ability to efficiently regenerate and reuse the adsorbent material. The choice of method depends on the nature of the bond between the amine and the captured species (the adsorbate), the thermal and chemical stability of the adsorbent, and the energy costs associated with the process.[1][2]

Q1: What is Thermal Swing Adsorption (TSA) and how does it work for regenerating amine-functionalized adsorbents?

A1: Thermal Swing Adsorption (TSA) is the most common and straightforward regeneration method.[3] It operates on the principle that the bond between the adsorbate (e.g., CO2 or other acidic impurities) and the amine on the adsorbent surface is reversible and temperature-dependent.

The regeneration process is endothermic, meaning it requires energy input to break the chemical bonds formed during adsorption.[3] By increasing the temperature of the saturated adsorbent bed, you provide the necessary energy to reverse the absorption reaction, releasing the captured impurities and regenerating the amine sites for the next cycle.[4] For many amine-functionalized silicas, regeneration temperatures typically range from 80°C to 120°C.[3]

  • Key Advantages: High degree of regeneration, leading to a more complete removal of adsorbates.[4] It is particularly effective for adsorbates that are strongly bound to the amine.[5]

  • Key Disadvantages: It can be energy-intensive due to the need to heat and cool the entire adsorbent bed.[4] High temperatures can also lead to thermal degradation of the amine or the support material over time, reducing the adsorbent's lifespan and performance.[6][7]

Q2: What are Pressure Swing Adsorption (PSA) and Vacuum Swing Adsorption (VSA), and when are they preferred?

A2: Pressure Swing Adsorption (PSA) and Vacuum Swing Adsorption (VSA) are methods that manipulate system pressure to achieve regeneration. They rely on Le Chatelier's principle: by reducing the partial pressure of the adsorbate in the gas phase surrounding the adsorbent, the equilibrium shifts, favoring desorption.[1]

  • Pressure Swing Adsorption (PSA): This involves reducing the total pressure in the system, often to slightly above atmospheric pressure. This desorbs the impurities, which are then purged from the system.[8][9]

  • Vacuum Swing Adsorption (VSA): This is a subset of PSA where a vacuum is applied to reduce the pressure below atmospheric levels.[1] This creates a stronger driving force for desorption and is effective for impurities that are more strongly adsorbed or when a higher degree of regeneration is needed at lower temperatures.[5][10]

These methods are generally preferred when the adsorbent or the amine is thermally sensitive, as they can be operated at or near ambient temperature.[4] They are also typically faster and less energy-intensive than TSA, especially VSA, which can achieve regeneration at temperatures below 40°C.[1][5] However, PSA/VSA may not be sufficient for strongly bound adsorbates, where a thermal component is still required (a process known as Temperature Vacuum Swing Adsorption, or TVSA).[1][6]

Experimental Protocol: Thermal Swing Adsorption (TSA)

This protocol provides a detailed, step-by-step methodology for the thermal regeneration of a typical amine-functionalized silica gel adsorbent.

Objective: To remove adsorbed acidic impurities (e.g., CO2) from a saturated amine-functionalized silica gel adsorbent and restore its purification capacity.

Materials & Equipment:

  • Saturated (spent) amine-functionalized silica gel

  • Laboratory oven capable of reaching and maintaining 150°C (Note: Temperature must be optimized for your specific adsorbent to avoid degradation).[11]

  • Shallow, oven-safe tray (e.g., borosilicate glass or stainless steel)

  • Inert gas source (e.g., Nitrogen, Argon) with flow control (optional, but recommended)

  • Fume hood or well-ventilated area

Protocol Steps:

  • Pre-Treatment & Loading:

    • Preheat the oven to the desired regeneration temperature. A typical starting point is 120°C.[12][13] Causality: This temperature is generally sufficient to provide the activation energy for desorption without causing rapid thermal degradation of common amine functionalities.[11]

    • Spread the saturated silica gel beads in a thin, even layer (ideally a single layer) across the oven-safe tray.[14] Causality: Maximizing the surface area exposed to heat ensures uniform and efficient desorption from all adsorbent particles. Piling the beads can lead to incomplete regeneration in the center of the pile.[15]

  • Regeneration (Desorption):

    • Place the tray in the preheated oven.

    • (Optional but Recommended) If available, introduce a slow, steady purge of an inert gas like nitrogen over the adsorbent bed. Causality: The inert gas purge helps to lower the partial pressure of the desorbed impurity around the adsorbent particles, further shifting the equilibrium towards desorption and carrying the impurities out of the system.[1] This can reduce regeneration time and prevent re-adsorption.

    • Heat the adsorbent for 1-3 hours.[11][13] The exact time will depend on the adsorbent, the level of saturation, and the regeneration temperature.

    • For indicating silica gels, regeneration is complete when the original color is restored (e.g., pink to deep blue).[11] For non-indicating gels, the time must be determined empirically by testing the adsorbent's capacity after different heating durations.

  • Cooling & Storage:

    • Turn off the oven and allow the adsorbent to cool completely to room temperature inside a desiccator or a tightly sealed container.[14] Causality: Hot, regenerated adsorbent is highly active and will readily adsorb moisture and other impurities from the ambient air as it cools. Cooling in a dry, sealed environment is critical to preserving its regenerated capacity.

    • Once cooled, use the adsorbent immediately or store it in a tightly sealed, airtight container to prevent premature saturation.[11]

Visualization of Regeneration Workflows
General Adsorbent Regeneration Workflow

This diagram illustrates the cyclical nature of the adsorbent use and regeneration process.

cluster_0 Purification Cycle cluster_1 Regeneration Cycle Adsorption Adsorption (Amine Purification) Saturated Saturated Adsorbent Adsorption->Saturated Becomes Saturated Regeneration Regeneration Step (TSA, PSA, VSA, etc.) Saturated->Regeneration Transfer to Regeneration Regenerated Regenerated Adsorbent Regeneration->Regenerated Impurities Removed Regenerated->Adsorption Return to Service

Caption: A typical workflow for adsorbent use and regeneration.

Troubleshooting Guide
Q3: My adsorbent's capacity is significantly lower after regeneration. What are the likely causes and solutions?

A3: This is a common issue that can usually be traced back to either incomplete regeneration or adsorbent degradation.

  • Cause 1: Incomplete Regeneration. The adsorbed impurities were not fully removed.

    • Troubleshooting:

      • Increase Regeneration Time: The adsorbent may not have been heated for a sufficient duration. Try extending the regeneration time in 30-minute increments.

      • Increase Regeneration Temperature (TSA): The temperature may be too low to provide the energy needed to break the amine-adsorbate bond. Increase the temperature by 10°C increments. Caution: Do not exceed the manufacturer's recommended maximum temperature, as this can cause permanent damage.[11] For some amine sorbents, temperatures above 130°C can cause urea formation, permanently deactivating the sorbent.[2]

      • Decrease Regeneration Pressure (VSA/TVSA): The vacuum applied may not be strong enough. Ensure your vacuum system is pulling the target pressure. A deeper vacuum enhances desorption.[5]

      • Introduce an Inert Purge Gas: As described in the TSA protocol, a nitrogen or argon purge can significantly improve desorption efficiency by carrying away released impurities.[1]

  • Cause 2: Adsorbent Degradation. The adsorbent itself has been damaged, permanently reducing its capacity.

    • Troubleshooting:

      • Check for Overheating (TSA): Excessively high temperatures are a primary cause of degradation.[6] Verify your oven's temperature accuracy and ensure you are operating within the adsorbent's specified limits.

      • Prevent Oxidation: Regenerating in the presence of air (oxygen) at high temperatures can lead to oxidative degradation of the amines.[6] Using an inert purge gas can mitigate this.

      • Check for Contaminants: Certain contaminants in the feed stream can foul the adsorbent, blocking pores and active sites. If capacity loss persists, consider implementing or checking upstream filtration.[16]

Logical Flow for Troubleshooting Low Capacity

cluster_0 Incomplete Regeneration cluster_1 Adsorbent Degradation Start Low Adsorption Capacity After Regeneration Check_Regen Review Regeneration Protocol Start->Check_Regen Check_Degrade Investigate Adsorbent Degradation Check_Regen->Check_Degrade If protocol is optimal, suspect degradation Inc_Time Increase Time/Duration Check_Regen->Inc_Time Is time sufficient? Inc_Temp Increase Temperature (TSA) Check_Regen->Inc_Temp Is temp/pressure optimal? Add_Purge Add Inert Gas Purge Check_Regen->Add_Purge Is mass transfer hindered? Overheat Check for Overheating Check_Degrade->Overheat Oxidation Check for Oxidation (Use Inert Gas) Check_Degrade->Oxidation Fouling Check for Fouling (Improve Filtration) Check_Degrade->Fouling Outcome Capacity Restored Inc_Time->Outcome Dec_Pres Decrease Pressure (VSA) Inc_Temp->Outcome Dec_Pres->Outcome Add_Purge->Outcome Overheat->Outcome Oxidation->Outcome Fouling->Outcome

Caption: Troubleshooting flowchart for low post-regeneration capacity.

Q4: I'm observing foaming in the amine system. Is this related to the adsorbent?

A4: While foaming is more commonly associated with liquid amine scrubbing systems, it can occur in processes involving solid adsorbents if amine compounds leach into liquid phases (e.g., condensed water). Foaming is almost always caused by contamination.[17]

  • Potential Causes:

    • Hydrocarbon Contamination: Liquid hydrocarbons entering from the feed gas are a primary cause.[17]

    • Degradation Products: Amine degradation products can act as surfactants, stabilizing foam.

    • Suspended Solids: Fine particles from a degrading adsorbent support can stabilize foam.

  • Solutions:

    • Improve Inlet Separation: Ensure that upstream knockout drums or filters are effectively removing liquid contaminants from the gas feed before it contacts the adsorbent.[18]

    • Review Operating Temperatures: For TSA, ensure temperatures are not excessive, which can accelerate amine degradation.[19]

    • Activated Carbon Filtration: If leached amine is circulating in a liquid phase, a slipstream can be passed through an activated carbon bed to remove foam-causing contaminants.[18]

Frequently Asked Questions (FAQs)

Q5: How do I choose the best regeneration method for my specific adsorbent and application?

A5: The optimal choice involves a trade-off between regeneration efficiency, energy cost, and adsorbent longevity.[1][2]

  • Use TSA when: The adsorbate is strongly bound to the amine (high heat of adsorption), and the adsorbent is thermally stable.[5][20]

  • Use PSA/VSA when: The adsorbate is weakly bound (low heat of adsorption), the adsorbent is thermally sensitive, or minimizing energy consumption and cycle time are the primary goals.[4][5]

  • Use TVSA when: You need a compromise—the temperature provides an extra push for desorption that VSA alone cannot achieve, but at a lower temperature than a full TSA cycle, helping to preserve the adsorbent.[1][6]

Q6: How many times can I regenerate my adsorbent before it needs to be replaced?

A6: This depends heavily on the stability of the adsorbent and the harshness of the regeneration conditions. A well-maintained system with optimized regeneration parameters can see hundreds or even thousands of cycles. However, some capacity decay is inevitable.[21] It is recommended to track the adsorbent's working capacity over time. A common practice is to replace the adsorbent when its capacity drops to 70-80% of its initial value.

Q7: What are the most critical safety precautions to take during adsorbent regeneration?

A7:

  • Ventilation: Always perform thermal regeneration in a well-ventilated area or a fume hood to avoid inhaling any desorbed impurities or volatile amine compounds.[12]

  • Handling Hot Materials: Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, when handling hot trays and adsorbents.

  • Pressure Safety: For PSA/VSA systems, ensure all components are rated for the pressures and vacuums being used. Regular inspection of seals and fittings is crucial.

  • Material Compatibility: Ensure all materials in your regeneration setup are compatible with the amines and impurities at the operating temperatures and pressures.

Comparative Data on Regeneration Methods

The following table summarizes typical parameters for different regeneration methods. Actual values are highly dependent on the specific amine, support material, and adsorbate.

ParameterThermal Swing (TSA)Vacuum Swing (VSA)Temp-Vacuum Swing (TVSA)
Primary Driver TemperaturePressure (Vacuum)Temperature & Pressure
Typical Temp. 80 - 150 °C[20][21]Ambient to 40 °C[5]60 - 100 °C[6]
Typical Pressure Atmospheric< 0.2 atm (20 kPa)[5]< 0.5 atm (50 kPa)[6]
Energy Requirement High (Sensible Heat)[22]Low to Moderate[1]Moderate
Specific Energy (SER) ~4.2 - 7.5 MJ/kg CO₂[6]~1 MJ/kg CO₂ (electric)[10]~8.6 MJ/kg CO₂[6]
Cycle Time Long (Heating/Cooling)[10]Rapid[4]Moderate
Best For Strongly bound adsorbatesWeakly bound adsorbatesModerately bound adsorbates
References
  • Ultimate Guide on How to Regenerate Silica Gel Beads for Maximum Efficiency. (n.d.). Vertex AI Search.
  • Chuang, S. S. C. (n.d.).
  • YM Silica. (2025, May 15). Silica Gel Regeneration: A Comprehensive Guide.
  • Cotta, R. (n.d.).
  • (N.d.).
  • Fisher, E. R., et al. (2007). Supported Amine Sorbents under Temperature Swing Absorption for CO2 and Moisture Capture.
  • Krishnamurthy, S., et al. (2020). Screening Supported Amine Sorbents in the Context of Post-combustion Carbon Capture by Vacuum Swing Adsorption. ChemEngineering.
  • GlobeCore.com. (2024, October 9).
  • Veneman, R., et al. (2018). Evaluating Regeneration Options of Solid Amine Sorbent for CO2 Removal.
  • Vilarrasa-García, E., et al. (2015). Supported Amine Sorbents under Temperature Swing Absorption for CO2 and Moisture Capture.
  • Veneman, R., et al. (2018). Evaluating Regeneration Options of Solid Amine Sorbent for CO2 Removal. PMC.
  • Xu, Z., et al. (2025, January 10). Fabrication of Thermoresponsive Adsorbents with High Amine Efficiency for Wet CO2 Capture: Coupling Responsiveness with Adsorption Swing.
  • (N.d.). METHODS FOR RECONDITIONING SILICA GEL.
  • Atilhan, M., & Aparicio, S. (n.d.). Evaluation of amine-based solid adsorbents for direct air capture: a critical review. Vertex AI Search.
  • Patsnap Eureka. (2025, July 21).
  • Leino, E., et al. (2020). Experimental comparison of regeneration methods for CO2 concentration from air using amine-based adsorbent.
  • Linde. (n.d.). Hydrogen Recovery by Pressure Swing Adsorption.
  • Kulkarni, S. J. (2016, October 17). Pressure Swing Adsorption: A Summary on Investigations in Recent Past.
  • Sayari, A., & Belmabkhout, Y. (2011). Suitability of a Solid Amine Sorbent for CO2 Capture by Pressure Swing Adsorption.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • Mondal, B., et al. (2023, June 5).
  • Benchchem. (n.d.).
  • Rem-Jeurissen, G., et al. (2025, May 9).
  • Jha, A., & Rudra, S. (n.d.). Reviving the Absorbent Chemistry of Electrochemically Mediated Amine Regeneration for Improved Point Source Carbon Capture. ChemRxiv.
  • Patsnap Eureka. (2025, July 25).
  • Ribeiro, R. P. P. L., et al. (2011, August 1). Biogas Upgrading by Pressure Swing Adsorption. IntechOpen.
  • Benchchem. (n.d.). Technical Support Center: Regeneration of Amine-Based Solvents in CO2 Capture Systems.
  • Ivys, Inc. (n.d.). Pressure Swing Adsorption (PSA).
  • Al-Mamoori, A., et al. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.
  • Sayari, A., & Belmabkhout, Y. (2010). Solid amine sorbents for CO2 capture by chemical adsorption: A review.
  • (N.d.). Pressure Swing Adsorption (PSA)
  • (N.d.). Comparison of regeneration heats of various amine-supported sorbents.
  • Brachner, A., et al. (2010). Absorption and regeneration performance of novel reactive amine solvents for post-combustion CO2 capture.
  • Hatcher, N., & Sheilan, M. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.
  • Grasys. (n.d.). Absorption Technology.
  • Bryan Research & Engineering, LLC. (2008, June 2).
  • Vysus Group. (2021, June 14). Common amine system corrosion issues and how to solve them.
  • Lu, H., et al. (2013). REDUCTION IN THE REGENERATION ENERGY OF CO2 CAPTURE PROCESS BY IMPREGNATING AMINE SOLVENT ONTO PRECIPITATED SILICA. European Scientific Journal.
  • Zhang, W., et al. (2016). Parametric study on the regeneration heat requirement of an amine-based solid adsorbent process for post-combustion carbon capture. IDEAS/RePEc.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-Benzyl Phenethylamine Analogues as Serotonin 5-HT2A Receptor Ligands

This guide provides a comprehensive comparative analysis of N-benzyl phenethylamine analogues, a class of compounds renowned for their potent interactions with serotonin receptors, particularly the 5-HT2A subtype. By exp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of N-benzyl phenethylamine analogues, a class of compounds renowned for their potent interactions with serotonin receptors, particularly the 5-HT2A subtype. By exploring their synthesis, structure-activity relationships (SAR), and pharmacological profiles, this document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the field of serotonergic pharmacology. We will delve into the experimental data that underpins our understanding of these molecules, offering detailed protocols and mechanistic insights to facilitate further research and development.

Introduction: The Rise of N-Benzyl Phenethylamines

The phenethylamine scaffold is a cornerstone in the design of ligands targeting monoamine receptors. The "2C" series of phenethylamines, characterized by 2,5-dimethoxy substitutions, are well-known for their psychedelic properties, mediated primarily through agonism at the 5-HT2A receptor. A pivotal discovery in the evolution of these compounds was the finding that the addition of an N-benzyl group can dramatically increase their affinity and potency for the 5-HT2A receptor.[1][2] This led to the development of the "NBOMe" and related "NBOH" series of compounds, which represent some of the most potent and selective 5-HT2A receptor agonists known to date.

The profound impact of the N-benzyl substitution on the pharmacological profile of phenethylamines underscores the importance of understanding the intricate structure-activity relationships that govern their interaction with the 5-HT2A receptor. This guide will systematically dissect these relationships, presenting a comparative analysis of a range of analogues to illuminate the key structural motifs that drive high affinity and functional activity.

Structure-Activity Relationships: Decoding the Molecular Determinants of Potency

The pharmacological activity of N-benzyl phenethylamine analogues is exquisitely sensitive to substitutions on both the phenethylamine and the N-benzyl moieties. A systematic exploration of these substitutions has revealed several key trends that govern their affinity and functional potency at the 5-HT2A receptor.

Substitutions on the Phenethylamine Ring

The 2,5-dimethoxy substitution pattern on the phenethylamine ring is a foundational element for high-affinity 5-HT2A receptor binding. The nature of the substituent at the 4-position of the phenethylamine ring plays a crucial role in modulating this affinity and potency. Halogenation at this position, particularly with bromine or iodine, is a common feature of many potent 5-HT2A agonists.

Substitutions on the N-Benzyl Group

The N-benzyl group itself offers a rich canvas for chemical modification, with substitutions on the benzyl ring significantly influencing the pharmacological profile. The position and electronic nature of these substituents can fine-tune both the affinity and the functional efficacy of the analogues. For instance, a 2-methoxy substitution on the benzyl ring is a hallmark of the highly potent "NBOMe" series.

Comparative Pharmacological Data

The following tables summarize the in vitro pharmacological data for a selection of N-benzyl phenethylamine analogues, highlighting their binding affinities (Ki) and functional potencies (EC50) at the human 5-HT2A and 5-HT2C receptors. This data provides a quantitative basis for comparing the effects of various structural modifications.

Compound4-Substituent (Phenethylamine)N-Benzyl Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)Reference
25H-NBOMeH2-methoxy4.5--[2]
25B-NBOMeBr2-methoxy0.16--[2]
25I-NBOMeI2-methoxy0.04--[2]
25C-NBOMeCl2-methoxy0.08--[2]
25D-NBOMeCH32-methoxy0.31--[2]
25E-NBOMeC2H52-methoxy0.19--[2]
25N-NBOMeNO22-methoxy0.45--[2]
Cmpd 1bH2-hydroxy0.77-0.074[2]
Cmpd 8bn-propyl2-hydroxy0.29--[2]

Experimental Protocols

The characterization of N-benzyl phenethylamine analogues relies on a suite of standardized experimental procedures. Here, we provide detailed methodologies for their synthesis and pharmacological evaluation.

Synthesis: Reductive Amination

A common and efficient method for the synthesis of N-benzyl phenethylamines is indirect reductive amination.[2] This two-step process involves the formation of an imine intermediate from the corresponding phenethylamine and benzaldehyde, followed by its reduction to the desired secondary amine.

Step-by-Step Protocol:

  • Imine Formation:

    • In a suitable reaction vessel, dissolve the phenethylamine hydrochloride (1.0 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in ethanol.

    • Add triethylamine (1.0 equivalent) to the mixture to neutralize the hydrochloride salt and liberate the free amine.

    • Stir the reaction mixture at room temperature. Monitor the formation of the imine intermediate using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This step typically takes 30 minutes to 3 hours.

  • Reduction:

    • Once imine formation is complete, add a reducing agent such as sodium borohydride (NaBH4) (2.0 equivalents) portion-wise to the reaction mixture.

    • Continue stirring for an additional 30 minutes to ensure complete reduction.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • The crude product can be further purified by column chromatography or by precipitation as a hydrochloride salt.

G cluster_synthesis Reductive Amination Workflow Phenethylamine Phenethylamine Imine Formation Imine Formation Phenethylamine->Imine Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine Formation Reduction Reduction Imine Formation->Reduction Imine Intermediate N-Benzyl Phenethylamine N-Benzyl Phenethylamine Reduction->N-Benzyl Phenethylamine Sodium Borohydride

Caption: Workflow for the synthesis of N-benzyl phenethylamine analogues.

Pharmacological Evaluation: Radioligand Binding and Functional Assays

The affinity and functional activity of these compounds at the 5-HT2A receptor are determined using in vitro pharmacological assays.

1. Radioligand Binding Assay (for determining Ki):

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT2A receptor.

    • Radioligand (e.g., [3H]ketanserin or [125I]DOI).

    • Test compounds (N-benzyl phenethylamine analogues).

    • Assay buffer.

    • 96-well filter plates.

    • Scintillation counter.

  • Protocol:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competitor).

    • After incubation to reach equilibrium, rapidly filter the contents of each well through the filter plate to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate the Ki value of the test compound using the Cheng-Prusoff equation.

2. Inositol Phosphate (IP) Accumulation Assay (for determining EC50):

This functional assay measures the ability of a compound to stimulate the Gq-coupled signaling pathway of the 5-HT2A receptor, leading to the production of inositol phosphates.

  • Materials:

    • Cells expressing the human 5-HT2A receptor.

    • [3H]myo-inositol.

    • Lithium chloride (LiCl).

    • Test compounds.

    • Anion-exchange chromatography columns.

    • Scintillation counter.

  • Protocol:

    • Label the cells by incubating them overnight with [3H]myo-inositol.

    • Wash the cells to remove unincorporated radiolabel.

    • Pre-incubate the cells with a buffer containing LiCl, which inhibits the degradation of inositol phosphates.

    • Stimulate the cells with varying concentrations of the test compound.

    • Lyse the cells and extract the inositol phosphates.

    • Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

    • Quantify the amount of [3H]inositol phosphates in each sample using a scintillation counter.

    • Generate a dose-response curve and calculate the EC50 value of the test compound.

G cluster_pharmacology Pharmacological Characterization Workflow Radioligand Binding Assay Radioligand Binding Assay Binding Affinity (Ki) Binding Affinity (Ki) Radioligand Binding Assay->Binding Affinity (Ki) Functional Assay (IP Accumulation) Functional Assay (IP Accumulation) Functional Potency (EC50) Functional Potency (EC50) Functional Assay (IP Accumulation)->Functional Potency (EC50)

Caption: Workflow for pharmacological characterization of N-benzyl phenethylamines.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[3] Upon agonist binding, the receptor undergoes a conformational change that activates the G protein, initiating a downstream signaling cascade.

G cluster_signaling 5-HT2A Receptor Gq Signaling Pathway Agonist Agonist 5-HT2A Receptor 5-HT2A Receptor Agonist->5-HT2A Receptor Binds Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Hydrolyzes PIP2 to DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 Ca2+ Release Intracellular Ca2+ Release IP3->Ca2+ Release PKC Activation Protein Kinase C (PKC) Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: Canonical Gq signaling cascade of the 5-HT2A receptor.

In Vivo Effects and Toxicity

The potent in vitro activity of N-benzyl phenethylamine analogues translates to significant in vivo effects. A common preclinical model to assess the in vivo activity of 5-HT2A receptor agonists is the head-twitch response (HTR) in rodents.[4][5] Studies have shown that compounds like 25I-NBOMe are highly potent in inducing the HTR, and this effect is blocked by 5-HT2A receptor antagonists.[4][5]

However, the high potency of these compounds also raises concerns about their toxicity. Numerous case reports have documented severe adverse effects and fatalities associated with the recreational use of NBOMe compounds.[1][6] These toxicities can include seizures, hyperthermia, and rhabdomyolysis.[1][6] In vitro studies have shown that the N-benzyl substitution can significantly increase the cytotoxicity of phenethylamines.[1]

Conclusion

The N-benzyl substitution on the phenethylamine scaffold represents a powerful strategy for developing highly potent and selective 5-HT2A receptor agonists. This guide has provided a comparative analysis of these analogues, highlighting the key structure-activity relationships that govern their pharmacological profiles. The detailed experimental protocols and mechanistic insights presented herein are intended to serve as a valuable resource for the scientific community, fostering further research into the therapeutic potential and toxicological risks associated with this fascinating class of compounds. A thorough understanding of their chemistry and pharmacology is paramount for the responsible development of novel therapeutics targeting the serotonergic system.

References

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 36, 45-73. [Link]

  • Hansen, M., Phonekeo, K., Paine, J. S., Leth-Petersen, S., Begtrup, M., Bräuner-Osborne, H., & Kristensen, J. L. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience, 5(3), 243–249. [Link]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956–1964. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2014). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 77, 200–207. [Link]

  • Suzuki, J., Dekker, M. A., & Valenti, E. S. (2014). Toxicities associated with NBOMe ingestion, a novel class of potent hallucinogens: a review of the literature. Psychosomatics, 55(6), 537–543. [Link]

  • Hansen, M. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. University of Copenhagen Research Portal. [Link]

  • Eckerd College. (n.d.). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. Eckerd College Digital Collections. [Link]

  • Hansen, M., Phonekeo, K., Paine, J. S., Leth-Petersen, S., Begtrup, M., Bräuner-Osborne, H., & Kristensen, J. L. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience, 5(3), 243–249. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Handbook of the Behavioral Neurobiology of Serotonin, 175–191. [Link]

  • Wikipedia contributors. (2024, February 28). 5-HT2A receptor. In Wikipedia, The Free Encyclopedia. Retrieved March 8, 2024, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Phenethylamine Cross-reactivity in Immunoassays

Introduction: The Double-Edged Sword of Immunoassay Screening In the fast-paced environments of clinical toxicology and drug development, immunoassays are indispensable tools for high-throughput screening of drugs of abu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Immunoassay Screening

In the fast-paced environments of clinical toxicology and drug development, immunoassays are indispensable tools for high-throughput screening of drugs of abuse. Their speed, relative low cost, and ease of use make them the frontline method for analyzing large volumes of samples.[1][2] The phenethylamine class, a broad family of compounds encompassing everything from illicit stimulants like methamphetamine and MDMA to common over-the-counter decongestants and prescription medications, is a frequent target of these screens.[3][4][5]

However, the very principle that makes immunoassays efficient—antibody-based detection—is also their greatest vulnerability. The core challenge lies in cross-reactivity , a phenomenon where the assay's antibodies bind not only to the target drug but also to other structurally similar molecules.[5][6][7] For the phenethylamine family, where a common molecular backbone is shared across dozens of derivatives, this presents a significant risk of generating false-positive results.[1][5]

This guide provides an in-depth comparison of cross-reactivity among phenethylamine derivatives. We will explore the underlying mechanisms, present comparative data from various immunoassays, and provide a robust, self-validating experimental protocol for researchers to assess cross-reactivity in their own laboratories. Our goal is to equip scientists and drug development professionals with the technical insights needed to navigate this complex issue, ensuring the accuracy and reliability of their screening results.

The Mechanism: Why Structural Cousins Cause Confusion

At its core, a competitive immunoassay operates on a principle of competition. In the assay, an unknown amount of a drug in a sample competes with a fixed amount of a labeled drug for a limited number of specific antibody binding sites. The more drug present in the sample, the less labeled drug can bind, resulting in a weaker signal.

cluster_0 Scenario 1: Negative Sample cluster_1 Scenario 2: Positive Sample (Target Drug) cluster_2 Scenario 3: False Positive (Cross-Reactant) Antibody_Neg Antibody Binding Site Result_Neg Strong Signal (Negative Result) Antibody_Neg->Result_Neg Generates Labeled_Drug_Neg Labeled Drug (Enzyme-Conjugate) Labeled_Drug_Neg->Antibody_Neg:f0 Binds Antibody_Pos Antibody Binding Site Result_Pos Weak/No Signal (Positive Result) Antibody_Pos->Result_Pos Generates Target_Drug Target Drug (e.g., Amphetamine) Target_Drug->Antibody_Pos:f0 Competes & Binds Labeled_Drug_Pos Labeled Drug Antibody_FP Antibody Binding Site Result_FP Weak/No Signal (False-Positive Result) Antibody_FP->Result_FP Generates Cross_Reactant Cross-Reactant (e.g., Pseudoephedrine) Cross_Reactant->Antibody_FP:f0 Mistakenly Binds Labeled_Drug_FP Labeled Drug G cluster_derivatives Common Derivatives Core Amphetamine Amphetamine (Rα = CH₃) Core->Amphetamine α-methylation Methamphetamine Methamphetamine (Rα = CH₃, RN = CH₃) Core->Methamphetamine N-methylation MDMA MDMA (Ring Substitution, Rα = CH₃, RN = CH₃) Core->MDMA Ring Dioxole Group Ephedrine Ephedrine (Rβ = OH, Rα = CH₃, RN = CH₃) Core->Ephedrine β-hydroxylation Cathinone Cathinone (Rβ = O) Core->Cathinone β-keto Group

Caption: Structural relationships of common phenethylamine derivatives.

Table 1: Comparative Cross-Reactivity of Phenethylamine Derivatives in Commercial Immunoassays

Compound TestedImmunoassay TargetReported Cross-Reactivity (%) or Concentration for Positive ResultSource(s)
MDMA Amphetamine30-250% (Varies highly by kit)[10]
Ecstasy (MDMA)Calibrator (100%)[3]
MDA Amphetamine1100 ng/mL (for 300 ng/mL cutoff)[11]
Ecstasy (MDMA)High, often >100%[10]
Ephedrine / Pseudoephedrine AmphetamineLow to moderate. Requires high concentrations (e.g., >700 ng/mL)[11][12][13]
MethamphetamineCan be significant in some assays[12]
Phentermine Amphetamine5.8 - 25 ng/mL (for various cutoffs)[11]
Cathinone Derivatives (e.g., Mephedrone) Amphetamine / MethamphetamineGenerally low (<4%)[10][14]
Mephedrone/MethcathinoneHigh (Calibrator)[10]
Bupropion AmphetamineDocumented to cause false positives; 3-17% depending on concentration[5][15]
Labetalol AmphetamineDocumented to cause false positives[5][13]
Ranitidine AmphetamineDocumented to cause false positives[2][5]
Fenofibrate Metabolite Ecstasy (MDMA)Documented to cause false positives[16][17]

Note: Cross-reactivity percentages can vary significantly based on the specific assay manufacturer, lot number, and cutoff concentrations used. The data presented is for illustrative purposes and highlights the need for empirical validation.

A Self-Validating Protocol for Cross-Reactivity Assessment

Trustworthy data is built on robust methodology. Simply listing results is insufficient; explaining the causality behind experimental choices is paramount. This protocol is designed as a self-validating system, incorporating essential controls to ensure the integrity of your findings.

Objective: To quantitatively determine the cross-reactivity of a non-target phenethylamine derivative in a specific competitive immunoassay designed for a target analyte (e.g., amphetamine).

Materials:

  • Certified drug-free human urine.

  • Certified reference standards of the target analyte and the test compound(s).

  • The commercial immunoassay kit to be evaluated (e.g., ELISA, EMIT, CEDIA).

  • Calibrated pipettes and sterile, non-binding microcentrifuge tubes.

  • Appropriate solvent (e.g., methanol, acetonitrile) for preparing stock solutions.

  • Microplate reader or chemistry analyzer compatible with the immunoassay kit.

Experimental Workflow:

G cluster_prep 1. Preparation cluster_analysis 2. Immunoassay Analysis cluster_data 3. Data Interpretation A Prepare high-concentration stock solutions of test compound & target analyte in appropriate solvent. B Perform serial dilutions in certified drug-free urine to create a range of concentrations for each compound. A->B D Run all samples in triplicate: - Calibrators - Controls - Spiked Urine Samples B->D C Prepare Controls: - Negative Control (Drug-free urine) - Positive Control (Target analyte at cutoff) - Calibrators (per kit instructions) C->D E Follow immunoassay kit manufacturer's protocol precisely on a calibrated instrument. D->E F Validate the run: - Check calibrator curve - Confirm positive & negative controls  perform as expected. G Determine the lowest concentration of the test compound that produces a positive result. F->G H Calculate % Cross-Reactivity: (%CR) = (Target Conc. at Cutoff / Lowest Positive Test Conc.) * 100 G->H

Caption: Experimental workflow for cross-reactivity assessment.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Rationale: Starting with a high-concentration stock allows for accurate serial dilutions. Using a certified reference standard ensures the purity and concentration of your starting material are known.

    • Action: Accurately weigh a precise amount of the certified reference standard for the test compound and dissolve it in a minimal amount of the appropriate solvent to create a high-concentration stock (e.g., 1 mg/mL). Repeat for the target analyte.

  • Preparation of Spiked Samples:

    • Rationale: Testing a range of concentrations is essential to pinpoint the exact threshold at which the assay produces a positive signal. Spiking into a real matrix like drug-free urine accounts for potential matrix effects. [1] * Action: Perform a serial dilution of the test compound's stock solution into aliquots of certified drug-free human urine. The concentration range should bracket the expected cutoff of the assay (e.g., from 10 ng/mL to 10,000 ng/mL).

  • Preparation of Controls (The Trustworthiness Pillar):

    • Rationale: Controls validate the integrity of the assay run. Without them, results are uninterpretable.

    • Action:

      • Negative Control: An aliquot of the same certified drug-free urine used for spiking. This must test negative.

      • Positive Control: An aliquot of drug-free urine spiked with the target analyte at the assay's specified cutoff concentration (e.g., 500 ng/mL for amphetamine). This must test positive.

      • Calibrators: Prepare and run all calibrators supplied with the immunoassay kit according to the manufacturer's instructions.

  • Immunoassay Analysis:

    • Rationale: Adherence to the manufacturer's protocol is critical for reproducibility and ensures the assay is performing as designed. Running samples in replicate (e.g., triplicate) minimizes the impact of random error.

    • Action: Using a calibrated instrument, analyze the calibrators, controls, and all spiked urine samples according to the kit's package insert.

  • Data Analysis and Interpretation:

    • Action:

      • First, confirm that your controls performed correctly. The negative control must be negative, and the positive control must be positive. The calibrator curve must meet the kit's quality control criteria. If not, the entire run is invalid.

      • Identify the lowest concentration of the test compound that consistently produces a positive result according to the assay's cutoff.

      • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Lowest Concentration of Test Compound Giving a Positive Result) x 100%

Conclusion: A Mandate for Confirmation

The data and methodologies presented underscore a critical reality in toxicological screening: immunoassays are powerful but imperfect tools. Their susceptibility to cross-reactivity from structurally related phenethylamine derivatives means that a positive result should never be considered definitive in isolation. [1][18]It is a presumptive finding that indicates the need for further, more specific investigation.

Therefore, the unequivocal best practice in the field is the confirmation of all presumptive positive immunoassay results using a more specific secondary method. [15][17]Gold-standard confirmatory techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can distinguish between different phenethylamine derivatives with high accuracy, eliminating the ambiguity of a cross-reactive result. [19][20]By understanding the limitations of immunoassays and rigorously applying confirmatory testing, researchers, scientists, and drug development professionals can ensure the highest level of scientific integrity and confidence in their findings.

References

  • Title: Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement Source: ResearchGate URL: [Link]

  • Title: Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed Source: PubMed URL: [Link]

  • Title: Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed Source: PubMed URL: [Link]

  • Title: A Cross-Reactivity of Fenofibric Acid With MDMA DRI Assay Source: Military Medicine URL: [Link]

  • Title: Phenylethanolamine ELISA Kit Source: Antibody System URL: [Link]

  • Title: Evaluation of immunoassays for the determination of MDMA and cannabinoids in urine samples Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: A Cross-Reactivity of Fenofibric Acid With MDMA DRI Assay - PubMed Source: PubMed URL: [Link]

  • Title: (PDF) Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays Source: ResearchGate URL: [Link]

  • Title: Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cross-reactivity of immunoassays toward MDMA Source: ResearchGate URL: [Link]

  • Title: Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine Source: ScienceDirect URL: [Link]

  • Title: Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Amphetamines and Ecstasy (MDMA): A Comprehensive Study Using Siemens and Thermo Fisher Immunoassays Together with LC-MS Source: Iris Publishers URL: [Link]

  • Title: False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review Source: Journal of Analytical Toxicology URL: [Link]

  • Title: Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine. Source: Semantic Scholar URL: [Link]

  • Title: How common are false positive amphetamine urine screens? Source: MedCentral URL: [Link]

  • Title: Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits Source: Journal of Analytical Toxicology URL: [Link]

  • Title: Immunoassays of Amphetamines: Immunogen Structure vs Antibody Specificity Source: Asian Pacific Journal of Allergy and Immunology URL: [Link]

  • Title: What drugs are likely to interfere with urine drug screens? Source: University of Illinois Chicago URL: [Link]

  • Title: A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Immunoassay for Phenethylamines of the 2C and DO Sub-Families - Patent 2835648 Source: European Patent Office URL: [Link]

  • Title: Immunoassay cross-reactivity of phenylephrine and methamphetamine - PubMed Source: PubMed URL: [Link]

  • Title: Emit® Drugs of Abuse Urine Assays Cross-Reactivity List Source: WakeMed URL: [Link]

  • Title: False positive results of common medicines in drug tests: review and practical guide Source: Farmacia Hospitalaria URL: [Link]

  • Title: Common Causes of False Positive and False Negative Results in Amphetamine Screening Tests Source: ResearchGate URL: [Link]

Sources

Validation

Comparative Psychomotor Pharmacology: Synthetic Cathinones vs. Phenethylamines

As a Senior Application Scientist in neuropharmacology, I have designed this guide to provide a rigorous, data-driven comparison of the psychomotor effects of synthetic cathinones and their classical phenethylamine count...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacology, I have designed this guide to provide a rigorous, data-driven comparison of the psychomotor effects of synthetic cathinones and their classical phenethylamine counterparts. By examining the structural neurochemistry, quantitative behavioral outputs, and the self-validating experimental protocols used to measure them, this guide serves as a comprehensive resource for researchers and drug development professionals investigating psychostimulant mechanisms.

Structural Divergence and Mechanistic Pathways

Classical phenethylamines (e.g., amphetamine, methamphetamine, MDMA) and synthetic cathinones (e.g., mephedrone, MDPV, α-PVP) share a fundamental structural backbone. However, synthetic cathinones are distinguished by the addition of a β-ketone group (making them β-keto-phenethylamines)[1]. This single structural modification drastically alters their lipophilicity, metabolic stability, and binding kinetics at solute carrier 6 (SLC6) monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[1][2].

Mechanistically, these compounds diverge into two distinct functional classes:

  • Substrate-Type Releasers: Compounds like amphetamine and mephedrone act as false substrates. They enter the presynaptic terminal via the transporter and collapse the vesicular pH gradient, causing a reversal of transporter flux that actively pumps dopamine and serotonin into the synaptic cleft[1].

  • Blocker-Type Inhibitors: Pyrrolidine-containing cathinones like MDPV possess a bulky ring structure that prevents them from being translocated across the membrane. Instead, they bind to the orthosteric site of the DAT with a remarkably slow dissociation rate, acting as potent, non-competitive reuptake inhibitors similar to cocaine, but with significantly higher potency[1][3].

G A Phenethylamines (e.g., Amphetamine) C Substrate-Type Releasers (Reverse Transporter Flux) A->C Primary Mechanism B Synthetic Cathinones (β-keto analogs) B->C e.g., Mephedrone D Blocker-Type Inhibitors (Prevent Reuptake) B->D e.g., MDPV, α-PVP E DAT / NET / SERT Modulation C->E D->E F Psychomotor Activation (Hyperlocomotion) E->F DA accumulation in Nucleus Accumbens

Monoamine transporter interaction logic for phenethylamines and synthetic cathinones.

Quantitative Psychomotor and Neurochemical Profiles

The structural differences between these classes translate directly into their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The β-ketone group in mephedrone makes it more susceptible to rapid metabolism compared to amphetamine, resulting in a much shorter half-life of extracellular dopamine[4][5]. This rapid peak and clearance drive an intense but fleeting psychomotor "rush," which clinically correlates with a higher liability for compulsive redosing.

The table below synthesizes comparative data derived from awake-rodent microdialysis and locomotor tracking assays[4][5][6].

Table 1: Comparative Neurochemical and Psychomotor Profiles in Rodent Models
CompoundStructural ClassPrimary Transporter MechanismPeak DA Increase (NAc)DA Elimination Half-life ( t1/2​ )Peak Locomotor Activity
Amphetamine (1 mg/kg)PhenethylamineSubstrate Releaser+412%51 min40–60 min (Robust, prolonged)
MDMA (3 mg/kg)PhenethylamineSubstrate Releaser (5-HT biased)+235%303 min40 min (Moderate, non-significant)
Mephedrone (3 mg/kg)Synthetic CathinoneSubstrate Releaser+496%25 min20 min (Rapid onset, short-lasting)
MDPV (1 mg/kg)Synthetic CathinoneBlocker (Inhibitor)>500% (Potent DAT block)Prolonged60 min (Biphasic, highly potent)

Data metrics reflect standardized in vivo microdialysis coupled with beam-break locomotor tracking. Note the stark contrast between the DA half-life of mephedrone (25 min) and amphetamine (51 min)[4][5].

Self-Validating Experimental Methodologies

To objectively compare these compounds, researchers must avoid measuring neurochemistry or behavior in isolation. A core tenet of rigorous neuropharmacology is the establishment of a direct causal link between neurotransmitter efflux and behavioral output.

We achieve this by utilizing a Simultaneous In Vivo Microdialysis and Locomotor Tracking protocol. This is a self-validating system: the behavioral data (hyperlocomotion) acts as an internal functional validation of the biochemical data (dopamine spike), ensuring that the measured neurochemistry is biologically active and directly responsible for the psychomotor phenotype[4][5].

Protocol: Simultaneous PK/PD Acquisition Workflow

Step 1: Stereotaxic Implantation

  • Action: Surgically implant a microdialysis guide cannula targeting the nucleus accumbens (NAc) shell (Coordinates: AP +1.7, ML ±0.8, DV −6.0 from bregma).

  • Causality: The NAc is the primary terminal field of the mesolimbic dopamine system. Targeting this specific region is critical because extracellular dopamine here is the direct causal driver of psychomotor activation.

Step 2: Habituation and Baseline Establishment

  • Action: Allow 5–7 days of surgical recovery. On the test day, place the animal in the locomotor arena (equipped with infrared beam grids) and connect the microdialysis probe. Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min for 120 minutes before drug administration.

  • Causality: Handling and novel environments trigger endogenous monoamine release. A strict 120-minute habituation ensures that the baseline is stable and that subsequent DA spikes are strictly pharmacological, preventing false-positive data.

Step 3: Drug Administration and High-Resolution Sampling

  • Action: Administer the test compound (e.g., Mephedrone at 3 mg/kg s.c.). Collect dialysate fractions every 20 minutes while simultaneously recording infrared beam breaks in 5-minute bins.

  • Causality: High temporal resolution is mandatory. Because synthetic cathinones like mephedrone have a rapid elimination half-life (25 mins), standard 40-minute sampling bins would completely miss the peak kinetic curve, leading to inaccurate PK/PD modeling.

Step 4: HPLC-ECD Quantification

  • Action: Analyze dialysate fractions using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify DA and 5-HT concentrations against a standard curve.

G S1 1. Stereotaxic Surgery (Guide Cannula in NAc) S2 2. Recovery & Habituation (Establish Baseline) S1->S2 S3 3. Drug Administration (IP/SC Injection) S2->S3 S4 4. Simultaneous Acquisition S3->S4 S5A Neurochemistry (HPLC-ECD of Dialysate) S4->S5A S5B Behavioral Tracking (Infrared Beam Breaks) S4->S5B S6 PK/PD Correlation (DA vs. Locomotion) S5A->S6 S5B->S6

Self-validating experimental workflow for simultaneous microdialysis and locomotor tracking.

Translational Insights for Drug Development

Understanding the structural-functional relationship between phenethylamines and synthetic cathinones is crucial for developing targeted interventions for psychostimulant toxicity.

The experimental data clearly demonstrates that the β-ketone substitution in cathinones does not merely create a "weaker" amphetamine. Instead, it creates compounds with highly specialized kinetics. For instance, the rapid dopamine clearance observed with mephedrone explains the intense, binge-like consumption patterns seen clinically[4][5]. Conversely, the bulky pyrrolidine ring of MDPV transforms the molecule from a substrate into an atypical, non-competitive DAT inhibitor with a slow dissociation rate, leading to prolonged hyperlocomotion and severe cardiovascular toxicity at much lower doses than traditional phenethylamines[1][6].

By utilizing rigorous, self-validating experimental models, researchers can accurately map these kinetic nuances, ultimately guiding the development of specific receptor antagonists or metabolic inhibitors to treat novel psychoactive substance (NPS) overdoses.

References
  • Kehr, J., et al. (2011). Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats. British Journal of Pharmacology. URL:[Link]

  • De la Rosa, G., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Chemical Research in Toxicology (ACS). URL:[Link]

  • Nguyen, J. D., et al. (2016). Locomotor Stimulant and Rewarding Effects of Inhaling Methamphetamine, MDPV, and Mephedrone via Electronic Cigarette-Type Technology. Neuropsychopharmacology. URL:[Link]

Sources

Comparative

Validation of in vitro metabolism studies for novel psychoactive substances

Validating In Vitro Metabolism Models for Novel Psychoactive Substances (NPS): A Comprehensive Comparison Guide The rapid proliferation of Novel Psychoactive Substances (NPS)—ranging from synthetic cannabinoids to novel...

Author: BenchChem Technical Support Team. Date: March 2026

Validating In Vitro Metabolism Models for Novel Psychoactive Substances (NPS): A Comprehensive Comparison Guide

The rapid proliferation of Novel Psychoactive Substances (NPS)—ranging from synthetic cannabinoids to novel fentanyl analogs—presents a critical challenge for clinical and forensic toxicology. Because human in vivo pharmacokinetic data is rarely available for these illicitly manufactured compounds, in vitro metabolism studies are the primary mechanism for identifying urinary biomarkers and assessing drug-drug interaction (DDI) liabilities. According to the FDA and the ICH M12 guidelines on in vitro DDI assessments, characterizing the metabolic fate of a compound early in its evaluation is a foundational requirement for predicting human pharmacokinetics[1].

As an Application Scientist, I approach the validation of these in vitro models not just as a procedural necessity, but as an exercise in engineering a self-validating analytical system. This guide objectively compares the leading in vitro biological models, provides supporting experimental data, and details a field-proven methodology for NPS biomarker discovery.

Architectural Comparison of In Vitro Models

The selection of an in vitro model dictates the physiological fidelity of your metabolic data. Relying on an incomplete enzymatic system can lead to false half-life calculations and the failure to identify terminal biomarkers[2].

  • Human Liver Microsomes (HLMs): Subcellular fractions containing endoplasmic reticulum membranes. They are rich in Cytochrome P450 (CYP) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.

    • The Causality of Limitation: HLMs lack cytosolic enzymes (e.g., sulfotransferases, esterases). If an NPS is heavily metabolized by soluble esterases, HLM data will artificially inflate its predicted metabolic stability.

  • Primary Human Hepatocytes (PHHs): Intact liver cells maintained in suspension or plated formats. They are universally regarded as the "gold standard."

    • The Causality of Superiority: PHHs contain the complete hepatic enzymatic machinery (Phase I and II) at exact physiological stoichiometries, allowing for accurate intrinsic clearance ( CLint​ ) calculations and complete metabolic profiling[3].

  • HepaRG Cell Line: An immortalized human hepatic cell line that differentiates to express functional CYPs, UGTs, and transporters.

    • The Causality of Application: While HLMs capture primary oxidation, HepaRG cultures can produce secondary and tertiary metabolites that closely mirror minor in vivo pathways, making them highly complementary for complex opioids like Furanyl Fentanyl[4].

Table 1: Comparative Analysis of In Vitro Models for NPS Metabolism
ModelEnzymatic CompetencePhysiological FidelityThroughputPrimary Use Case in NPS Research
HLMs Phase I (CYPs) + UGTs (requires cofactors)Low (Subcellular)HighRapid metabolic stability screening; initial Phase I ID.
PHHs Complete Phase I & Phase IIHigh (Intact Cell)MediumGold standard for terminal biomarker ID and clearance.
HepaRG Complete Phase I & Phase IIMedium-High (Cell Line)MediumElucidating complex, multi-step secondary pathways.

Quantitative Performance Data

To objectively compare these models, we must look at how they perform against specific classes of NPS. The table below synthesizes experimental data for three distinct psychoactive compounds, highlighting how the choice of model directly impacts the observed clearance and metabolite yield.

Table 2: Experimental Data Comparison (Clearance & Metabolite Yield)
NPS ClassCompoundIn Vitro ModelHalf-Life ( t1/2​ )Primary Metabolites IdentifiedReference
Synthetic Cannabinoid ADB-FUBINACAPHH39.7 minHydroxyalkyl, Hydroxydehydroalkyl, Glucuronides (23 total)[3]
Synthetic Opioid Furanyl FentanylHLM vs. HepaRGN/AHepaRG produced 9 additional minor metabolites vs. HLMs[4]
Phenethylamine 25B-NBFPHH29.7 minO-demethylation, N-dearylation, Sulfation (33 total)[5]

The Self-Validating Hepatocyte Protocol

Trustworthiness in analytical science is not assumed; it is engineered. The following protocol for PHH suspension incubations is designed as a self-validating system. Every step includes a mechanistic control to ensure that the resulting LC-HRMS data is insulated against experimental artifacts.

Step 1: Cell Thawing & Viability Assessment

  • Thaw cryopreserved PHHs in a 37°C water bath for exactly 90 seconds.

  • Transfer to pre-warmed recovery medium and centrifuge at 100 x g for 10 minutes.

  • Assess viability using Trypan Blue exclusion.

  • Causality Checkpoint: Viability must be >80%. Dead cells release proteases and lack the ATP required for active transport and Phase II conjugation, which would fatally skew the metabolic profile.

Step 2: Substrate Incubation & Control Integration

  • Dilute the NPS substrate to a final concentration of 1–10 µM in William’s E medium.

  • Aliquot 50 µL of the substrate solution and 50 µL of the PHH suspension ( 1×106 cells/mL) into a 96-well plate.

  • Integrate Controls:

    • Positive Control: Run a parallel well with Midazolam (CYP3A4 substrate) to prove enzymatic competence.

    • Negative Control: Run a parallel well using heat-inactivated PHHs. This proves that any parent drug depletion is strictly enzymatic, not due to chemical instability or non-specific binding to the plasticware.

  • Incubate at 37°C with 5% CO2​ on an orbital shaker.

Step 3: Reaction Quenching

  • At specific time intervals (e.g., 0, 15, 30, 60, 120 min), add 300 µL of ice-cold acetonitrile (ACN) containing an internal standard.

  • Causality Checkpoint: The 1:3 ratio of aqueous-to-organic solvent instantaneously precipitates proteins and halts all enzymatic activity, locking the metabolic profile at the exact intended timepoint.

Step 4: LC-HRMS Data Acquisition

  • Centrifuge the quenched plates at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Inject the supernatant into an LC-HRMS system (e.g., Q-TOF or Orbitrap).

  • Causality Checkpoint: High-resolution mass spectrometry is mandatory[2]. NPS metabolites often involve subtle mass shifts (e.g., +15.9949 Da for hydroxylation) that nominal mass instruments cannot confidently resolve from isobaric background noise.

Visualizing the Analytical Logic

To further clarify the experimental design and the resulting biological cascades, the following diagrams map the self-validating workflow and the specific metabolic pathway of a representative synthetic cannabinoid.

Workflow Start NPS Substrate (1-10 µM) Incubation Incubation (37°C, 5% CO2) Timepoints: 0 to 120 min Start->Incubation PHH Primary Human Hepatocytes (1x10^6 cells/mL) PHH->Incubation Quench Quench Reaction (Ice-cold ACN) Incubation->Quench Centrifuge Centrifugation (15,000 x g, 4°C) Quench->Centrifuge LCHRMS LC-HRMS/MS Analysis (Orbitrap/TOF) Centrifuge->LCHRMS Data Metabolite ID & Clearance Calculation LCHRMS->Data Control1 Positive Control (Midazolam) Control1->Incubation Control2 Negative Control (Heat-killed cells) Control2->Incubation

Self-validating in vitro hepatocyte workflow for NPS metabolite identification.

Pathway Parent ADB-FUBINACA (Parent NPS) Phase1A Alkyl Hydroxylation (CYP-Mediated) Parent->Phase1A Phase1B Terminal Amide Hydrolysis Parent->Phase1B Phase2A O-Glucuronidation (UGT-Mediated) Phase1A->Phase2A Phase2B Dehydrogenation Phase1A->Phase2B Biomarker1 Hydroxyalkyl Metabolite (Primary Biomarker) Phase1A->Biomarker1 Biomarker2 Glucuronide Conjugate (Urinary Excretion) Phase2A->Biomarker2

Major in vitro metabolic pathways of ADB-FUBINACA yielding primary urinary biomarkers.

Sources

Validation

A Comparative Guide to the Binding Affinities of Phenethylamine Analogues at 5-HT2A Receptors

The 5-hydroxytryptamine 2A (5-HT2A) receptor is a primary target for serotonergic psychedelics and a critical focal point in modern neuropharmacology for developing novel neuroplastogens and antidepressants. Phenethylami...

Author: BenchChem Technical Support Team. Date: March 2026

The 5-hydroxytryptamine 2A (5-HT2A) receptor is a primary target for serotonergic psychedelics and a critical focal point in modern neuropharmacology for developing novel neuroplastogens and antidepressants. Phenethylamine analogues, a structural class derived from the foundational backbone of mescaline, exhibit a wide spectrum of binding affinities ( Ki​ ) and functional selectivities at this receptor.

As an application scientist, understanding the structure-activity relationship (SAR) of these compounds—and the rigorous experimental methodologies required to quantify their affinities—is essential for rational drug design. This guide objectively compares the binding profiles of key phenethylamine analogues and provides a self-validating experimental framework for evaluating novel 5-HT2A ligands.

Mechanistic Overview: 5-HT2A Receptor Activation

The 5-HT2A receptor is a G protein-coupled receptor (GPCR). When a phenethylamine agonist binds to the orthosteric pocket (anchored by a critical interaction with the aspartate residue D155), it stabilizes an active receptor conformation. This conformational shift dictates the ligand's functional selectivity, partitioning the intracellular signal between canonical Gq/11 protein coupling (leading to calcium release) and non-canonical β -arrestin recruitment (leading to receptor internalization)[1].

G Ligand Phenethylamine Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds orthosteric site Gq Gq/11 Coupling Receptor->Gq Canonical Pathway BetaArr β-Arrestin Recruitment Receptor->BetaArr Non-canonical Pathway PLC Phospholipase C (PLC) Gq->PLC Internal Receptor Internalization BetaArr->Internal IP3 IP3 Accumulation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Fig 1. Divergent signaling pathways of 5-HT2A receptor activation by phenethylamine agonists.

Comparative Binding Affinities and SAR Analysis

Modifications to the phenethylamine backbone drastically alter binding affinity. The table below summarizes the quantitative Ki​ values for benchmark analogues, demonstrating how specific structural additions influence receptor interaction.

Quantitative Comparison of Phenethylamine Analogues
CompoundStructural Modification (vs. Base Phenethylamine)5-HT2A Binding Affinity ( Ki​ , nM)Pharmacological Profile
Mescaline 3,4,5-trimethoxy substitution~5500[2]Weak Partial Agonist
2C-B 4-bromo, 2,5-dimethoxy substitution0.88[3]Potent Partial Agonist
2C-I 4-iodo, 2,5-dimethoxy substitution0.73[4]Potent Partial Agonist
DOB α -methyl, 4-bromo, 2,5-dimethoxy0.20[5]High-Affinity Agonist
25I-NBOMe N-(2-methoxybenzyl), 4-iodo, 2,5-dimethoxy0.044[4]Super-potent Full Agonist
Causality Behind the Data (SAR Insights)
  • Halogenation at the 4-Position (2C-B, 2C-I): Replacing the 4-methoxy group of mescaline with a lipophilic halogen (Bromine or Iodine) drastically increases the molecule's affinity for the hydrophobic pocket of the 5-HT2A receptor, dropping the Ki​ from the micromolar to the sub-nanomolar range[2][3].

  • Alpha-Methylation (DOB): The addition of an α -methyl group to the ethylamine sidechain (creating an amphetamine derivative) slightly enhances receptor affinity ( Ki​ = 0.20 nM) but primarily serves a pharmacokinetic role by sterically hindering degradation by monoamine oxidase (MAO) enzymes[5].

  • N-Benzyl Substitution (25I-NBOMe): The addition of a bulky N-(2-methoxybenzyl) group pushes the affinity into the extreme sub-nanomolar range ( Ki​ = 0.044 nM)[4]. This occurs because the NBOMe moiety exploits an auxiliary hydrophobic binding pocket within the receptor that standard phenethylamines cannot reach, locking the receptor into a fully active conformation[1].

Experimental Methodology: Radioligand Competition Binding Assay

To objectively quantify the binding affinity ( Ki​ ) of a novel phenethylamine, a competitive radioligand binding assay is the gold standard. The following protocol utilizes [³H]ketanserin, a high-affinity 5-HT2A antagonist.

Why use an antagonist radioligand? Agonist radioligands (like [¹²⁵I]DOI) only label receptors actively coupled to G-proteins (the high-affinity state). Antagonists like [³H]ketanserin label all surface 5-HT2A receptors regardless of their G-protein coupling status, providing a more stable and comprehensive measurement of total receptor density ( Bmax​ ) and competitor affinity[6].

Self-Validating Protocol Workflow

G Membrane 1. Membrane Prep (HEK293 h5-HT2A) Incubation 2. Incubation (90 min, 27°C) [3H]ketanserin + Competitor Membrane->Incubation Filtration 3. Vacuum Filtration (GF/B Filters) Incubation->Filtration Washing 4. Ice-Cold Wash (Traps Bound Ligand) Filtration->Washing Counting 5. Scintillation Counting Washing->Counting Analysis 6. Ki Calculation (Cheng-Prusoff Eq) Counting->Analysis

Fig 2. Step-by-step workflow for the competitive radioligand binding assay at 5-HT2A receptors.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A receptors in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl maintains physiological pH, ensuring the proper ionization state of both the basic amine on the phenethylamine ligand and the critical aspartate residue (D155) in the receptor's binding pocket.

  • Assay Setup & Internal Validation: In a 96-well deep plate, prepare three distinct conditions to ensure the system is self-validating[7]:

    • Total Binding (TB): 20 µg cell membrane + 5 nM [³H]ketanserin.

    • Non-Specific Binding (NSB): Membrane + 5 nM [³H]ketanserin + 10 µM unlabeled ketanserin (to saturate all specific 5-HT2A sites).

    • Test Wells: Membrane + 5 nM [³H]ketanserin + varying concentrations of the test phenethylamine ( 10−10 to 10−5 M).

  • Incubation: Seal and incubate the plates at 27°C for 90 minutes with gentle agitation (600 rpm)[6].

    • Causality: 27°C is the optimal thermodynamic setpoint to allow binding kinetics to reach equilibrium without accelerating the proteolytic degradation of the receptor membranes.

  • Filtration & Washing: Terminate the incubation via rapid vacuum filtration onto GF/B glass microfiber filter plates. Immediately wash the filters 4 times with ice-cold 50 mM Tris-HCl buffer[6].

    • Causality: The GF/B filters trap the membrane fragments. The ice-cold temperature of the wash buffer is critical; it drastically reduces the dissociation rate constant ( koff​ ) of the radioligand-receptor complex, preventing signal loss during the wash step.

  • Quantification: Dry the plates at 37°C, add 40 µL/well of scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a microplate counter[6].

  • Data Analysis: Calculate Specific Binding (TB - NSB). Generate a dose-response curve to find the IC50​ of the competitor. Finally, convert the IC50​ to an absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the concentration of[³H]ketanserin and Kd​ is its dissociation constant).[7]

Sources

Comparative

The Influence of N-Substitution on the Pharmacological Profile of Phenethylamines: A Comparative Guide

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-substituted phenethylamines, a class of compounds with significant pharmacological importance. By objectively comparing the perf...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-substituted phenethylamines, a class of compounds with significant pharmacological importance. By objectively comparing the performance of various N-substituted analogues with supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals. We will explore the causal relationships behind experimental choices and provide detailed, self-validating protocols for key assays.

Introduction: The Phenethylamine Scaffold and the Critical Role of the Amino Group

The β-phenylethylamine framework is a foundational structure for a multitude of endogenous neurotransmitters and synthetic drugs, targeting a wide range of receptors, including adrenergic, dopaminergic, and serotonergic systems.[1][2][3] The basic structure consists of a phenyl ring connected to an ethylamine side chain.[1][4] The amino group of this side chain is a critical determinant of a compound's pharmacological properties, including its mechanism of action, receptor selectivity, and metabolic stability.[1][5] While the unsubstituted phenethylamine serves as a basic template, modifications at the nitrogen atom (N-substitution) can dramatically alter a compound's affinity and efficacy at its target receptors.

Historically, simple N-alkylation with small substituents like methyl or ethyl groups was found to significantly decrease activity at certain receptors, leading to the initial belief that N-substituted phenethylamines were less promising than their primary amine counterparts.[6] However, subsequent research revealed that larger and more complex N-substituents, such as a benzyl group, can dramatically enhance both binding affinity and functional activity, particularly at serotonin 5-HT2A receptors.[2][6][7][8] This discovery opened up a vast chemical space for the development of novel ligands with tailored pharmacological profiles.

This guide will systematically compare the effects of different N-substituents on the activity of phenethylamines at key receptor systems, providing a clear understanding of the underlying SAR principles.

Comparative Analysis of N-Substitutions

The nature of the substituent on the nitrogen atom profoundly influences the interaction of phenethylamine derivatives with their biological targets. This section compares the effects of different classes of N-substituents on receptor binding affinity and functional activity.

N-Alkylation: The Impact of Alkyl Chain Length

Substitution of one or both hydrogens of the primary amine with alkyl groups has a variable effect that is highly dependent on the target receptor.

  • Adrenergic Receptors: As the size of the N-alkyl substituent increases, there is a general trend of decreasing α-adrenergic receptor agonist activity and increasing β-adrenergic receptor agonist activity.[1][5] For instance, norepinephrine (unsubstituted amine) has strong α-activity, while epinephrine (N-methyl) is a potent agonist at both α and β receptors.[1] Isoproterenol, with a larger N-isopropyl group, is a potent β-agonist with minimal α-receptor affinity.[1]

  • Dopamine Transporter (DAT): In a series of β-phenethylamine derivatives evaluated for their ability to inhibit dopamine reuptake, compounds with longer alkyl groups at the alkylamine position showed stronger inhibitory activities.[9][10][11][12]

  • Serotonin 5-HT2A Receptors: Early studies indicated that N-alkylation with simple substituents like methyl, ethyl, or propyl groups leads to a significant reduction in activity.[6]

Table 1: Effect of N-Alkylation on Adrenergic Receptor Selectivity

CompoundN-Substituentα-Receptor Activityβ-Receptor Activity
NorepinephrineH+++++
EpinephrineCH₃++++++
IsoproterenolCH(CH₃)₂++++

Caption: A summary of the general trend of adrenergic receptor activity with increasing N-alkyl substituent size.[1][5]

N-Benzylation: A Paradigm Shift in 5-HT2A Receptor Agonism

The introduction of a benzyl group onto the nitrogen atom of certain phenethylamines led to the discovery of a new class of highly potent and selective 5-HT2A receptor agonists, often referred to as N-benzylphenethylamines or "NBOMes".[2][8] This was a surprising finding, as it contradicted the earlier observations with simple N-alkylation.[6]

Specifically, N-(2-methoxybenzyl) substitution was found to dramatically improve both the binding affinity and functional activity of phenethylamines like 4-iodo-2,5-dimethoxyphenethylamine (2C-I).[6] Further exploration of substitutions on the N-benzyl ring has revealed that small changes can have profound effects on affinity and selectivity.[7] For example, an N-(2-hydroxybenzyl) substituent on a 4-bromo-2,5-dimethoxyphenethylamine core resulted in a compound with an EC50 of 0.074 nM and over 400-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor.[6]

Table 2: Comparison of N-Benzyl Substituted Phenethylamines at 5-HT2A and 5-HT2C Receptors

Phenethylamine CoreN-Benzyl Substituent5-HT2A pKi5-HT2C pKi5-HT2A EC50 (nM)5-HT2A/2C Selectivity (Functional)
2,5-dimethoxy-4-bromo2-hydroxybenzyl--0.074>400-fold
2,5-dimethoxy-4-cyano2-hydroxybenzyl---High
2,5-dimethoxy-4-bromo2-fluorobenzylLower AffinityLower AffinityLower PotencyLower Selectivity
2,5-dimethoxy-4-bromo2,3-methylenedioxybenzylGenerally Less PotentGenerally Less PotentGenerally Less Potent-

Caption: A comparative summary of the effects of different N-benzyl substitutions on the affinity and functional activity of phenethylamines at serotonin 5-HT2A and 5-HT2C receptors.[6]

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the structure-activity relationships of N-substituted phenethylamines.

Synthesis of N-Substituted Phenethylamines via Reductive Amination

This protocol describes a common method for the synthesis of N-benzyl phenethylamines.

Workflow: Synthesis of N-Benzyl Phenethylamines

phenethylamine Phenethylamine Derivative imine Imine Intermediate phenethylamine->imine Condensation benzaldehyde Substituted Benzaldehyde benzaldehyde->imine n_benzyl_phenethylamine N-Benzyl Phenethylamine imine->n_benzyl_phenethylamine Reduction reductant Reducing Agent (e.g., NaBH₄) reductant->imine

Caption: General workflow for the synthesis of N-benzyl phenethylamines via reductive amination.

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve the respective phenethylamine derivative (1.0 eq) and the substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., benzene, toluene, or methanol).

    • Add a dehydrating agent, such as 4 Å molecular sieves, to drive the reaction towards imine formation.

    • Stir the reaction mixture at room temperature or with gentle heating for several hours until the formation of the imine is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the carbonyl band).[13]

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), in portions.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • If a water-immiscible solvent was used, separate the organic layer. If a water-miscible solvent was used, extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl phenethylamine.

Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Workflow: Radioligand Binding Assay

membranes Cell Membranes with Receptor incubation Incubation membranes->incubation radioligand Radiolabeled Ligand (e.g., [³H]-ketanserin) radioligand->incubation test_compound Test Compound (Unlabeled) test_compound->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC₅₀ → Ki) scintillation->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare cell membranes expressing the receptor of interest (e.g., 5-HT2A).

    • Prepare a series of dilutions of the unlabeled test compound.

    • Prepare a solution of a radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A) at a concentration at or below its dissociation constant (Kd).[14]

  • Incubation:

    • In a 96-well plate, add the cell membranes, the radiolabeled ligand, and the test compound at various concentrations.

    • Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known unlabeled ligand).[15]

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[15]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement for G-Protein Coupled Receptors (GPCRs)

This protocol is used to determine the functional activity (e.g., agonist or antagonist) of a compound at a GPCR that couples to adenylyl cyclase.

Workflow: cAMP Functional Assay

cells Cells Expressing GPCR incubation Incubation cells->incubation test_compound Test Compound test_compound->incubation cell_lysis Cell Lysis (optional) incubation->cell_lysis cAMP_detection cAMP Detection (e.g., HTRF, AlphaScreen, Luminescence) incubation->cAMP_detection Lysis-free methods cell_lysis->cAMP_detection data_analysis Data Analysis (EC₅₀, Emax) cAMP_detection->data_analysis

Caption: General workflow for a cell-based cAMP functional assay.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture cells expressing the GPCR of interest (e.g., a Gs- or Gi-coupled receptor) in appropriate media.

    • Seed the cells into a multi-well plate (e.g., 96- or 384-well) and allow them to attach overnight.[16]

  • Compound Addition:

    • Prepare serial dilutions of the test compound.

    • For antagonist assays, pre-incubate the cells with the test compound before adding a known agonist at a concentration that elicits a submaximal response (e.g., EC80).[16][17]

    • For agonist assays, add the test compound directly to the cells.

  • Incubation:

    • Incubate the plate at 37°C for a specified period to allow for changes in intracellular cAMP levels.

  • cAMP Measurement:

    • Lyse the cells (for some assay formats) and measure the intracellular cAMP concentration using a commercially available kit. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or bioluminescent-based assays like the GloSensor™ cAMP Assay.[18][19][20] These assays typically involve a competitive immunoassay format.[19]

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the test compound concentration.

    • For agonists, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).

    • For antagonists, determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).

Conclusion

The N-substitution of phenethylamines is a powerful strategy for modulating their pharmacological activity. While simple N-alkylation often reduces potency at certain receptors, the introduction of more complex substituents, particularly N-benzyl groups, can lead to significant increases in affinity and efficacy, especially at serotonin 5-HT2A receptors. The specific substitution pattern on the N-benzyl ring is a critical determinant of selectivity and potency. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of novel N-substituted phenethylamine analogues, enabling researchers to further elucidate the intricate structure-activity relationships of this important class of compounds and to design new molecules with tailored therapeutic profiles.

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Validation

Comparative Toxicity Assessment of Phenethylamine Derivatives in Cell Lines: A Methodological Guide

As the landscape of synthetic psychoactive substances evolves, the shift from classic amphetamines (e.g., MDMA, Methamphetamine) to 2C series phenethylamines and their highly potent N-(2-methoxybenzyl) derivatives (NBOMe...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of synthetic psychoactive substances evolves, the shift from classic amphetamines (e.g., MDMA, Methamphetamine) to 2C series phenethylamines and their highly potent N-(2-methoxybenzyl) derivatives (NBOMes) has introduced severe toxicological challenges. For researchers and drug development professionals, understanding the in vitro comparative toxicity of these compounds is critical for developing targeted antidotes, establishing safety thresholds, and mapping neurotoxic and hepatotoxic pathways.

This guide synthesizes experimental data, structural-activity relationships, and validated in vitro protocols to objectively compare the toxicity profiles of phenethylamine derivatives across standard cell lines (SH-SY5Y, HepG2, and TK6).

Mechanistic Basis of Phenethylamine Toxicity

The structural evolution from 2C phenethylamines to NBOMe derivatives fundamentally alters their pharmacokinetic and pharmacodynamic profiles. The addition of the N-2-methoxybenzyl group significantly increases the molecule's lipophilicity1[1]. This structural change drives three primary mechanisms of cellular toxicity:

  • Enhanced Membrane Permeability: Higher lipophilicity allows NBOMes to easily cross the blood-brain barrier (BBB) and aggressively penetrate cellular membranes, leading to intracellular accumulation1[1].

  • Mitochondrial Dysfunction: Once inside the cell, these derivatives cause severe mitochondrial membrane depolarization, leading to a drop in intracellular ATP levels and the disruption of glutathione (GSH) homeostasis2[2].

  • Kinase Pathway Dysregulation: In neuroblastoma models (SH-SY5Y), NBOMe toxicity is strongly correlated with the activation of the mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) cascade, coupled with the simultaneous inhibition of the protective PI3K/Akt/GSK3β signaling pathway3[3].

Pathway NBOMe NBOMe Derivative (e.g., 25C-NBOMe) Receptor 5-HT2A Receptor NBOMe->Receptor Agonism MEK MEK Cascade Receptor->MEK Activation PI3K PI3K / Akt Pathway Receptor->PI3K Inhibition ERK pERK (Upregulated) MEK->ERK Tox Neurotoxicity / Apoptosis ERK->Tox Promotes Akt pAkt (Downregulated) PI3K->Akt GSK3b pGSK3β (Downregulated) Akt->GSK3b GSK3b->Tox Loss of Protection

Fig 1. Proposed neurotoxic signaling pathway of NBOMe derivatives via ERK activation and Akt inhibition.

Comparative Data Analysis: NBOMe vs. 2C vs. Classic Amphetamines

To objectively benchmark these compounds, we must look at their half-maximal inhibitory/effective concentrations (IC50/EC50) across standardized cell lines.

  • SH-SY5Y (Human Neuroblastoma): Used to model dopaminergic and serotonergic neurotoxicity.

  • HepG2 (Human Hepatoma): Used to assess hepatotoxicity and the role of Cytochrome P450 (CYP3A4/CYP2D6) metabolism4[4].

  • TK6 (Human Lymphoblastoid): Used for genotoxicity (micronucleus assays)5[5].

Table 1: Comparative Cytotoxicity Profile (24h Exposure)
Compound ClassSpecific DrugCell LineAssay TypeIC50 / EC50 ValueRelative Potency Note
NBOMe Series 25C-NBOMeSH-SY5YMTT / NRU~89 µM>50x more potent than Methamphetamine3[3].
NBOMe Series 25B-NBOMeSH-SY5YNeutral Red~33.86 µMHighest lipophilicity and cytotoxicity among tested NBOMes1[1].
2C Series 2C-BSH-SY5YMTT / NRU~150-200 µMLess toxic than NBOMes, but higher passive permeability than mescaline1[1].
Classic MethamphetamineSH-SY5YMTT> 4000 µMMillimolar range required for acute in vitro cell death3[3].
Classic MDMATK6Flow Cytometry> 75 µMFails to induce significant acute genotoxicity compared to 2C/NBOMes 5[5].

Key Insight: The data proves that while classic amphetamines like Methamphetamine require millimolar concentrations to induce acute in vitro cell death, NBOMe derivatives achieve the same apoptotic endpoints in the low micromolar range.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for assessing phenethylamine toxicity. Causality is established by pairing general viability assays with specific mechanistic probes (e.g., mitochondrial depolarization).

Protocol A: Cell Viability Assessment (MTT Assay)

Rationale: MTT reduction relies on NAD(P)H-dependent cellular oxidoreductase enzymes, providing a direct proxy for metabolic activity and cell viability.

  • Cell Seeding: Seed differentiated SH-SY5Y cells into 96-well plates at a density of 25,000 cells/cm² in DMEM/F12 supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Drug Preparation: Dissolve phenethylamine derivatives (e.g., 25C-NBOMe, 2C-B) in DMSO. Dilute in culture medium to achieve final concentrations ranging from 0 to 1000 µM. Critical Control: Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Exposure: Aspirate old media and apply the drug-treated media. Incubate for 24 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours in the dark at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to dissolve the formed formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability as a percentage of the vehicle control.

Protocol B: Mitochondrial Membrane Potential (JC-1 Assay)

Rationale: Because NBOMes induce toxicity via mitochondrial dysfunction, the JC-1 dye is used. It forms red J-aggregates in healthy mitochondria but remains as green monomers when the membrane depolarizes.

  • Preparation: Following a 24-hour drug exposure in a 24-well plate (using EC20 and EC50 concentrations determined from Protocol A), carefully aspirate the culture medium.

  • Positive Control: Treat a dedicated control well with 100 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 2 hours prior to staining to force mitochondrial depolarization.

  • Staining: Incubate the cells with 10 µM JC-1 dye in fresh medium for 30 minutes at 37°C, protected from light.

  • Washing & Imaging: Wash cells twice with cold PBS to remove background fluorescence.

  • Analysis: Measure fluorescence using a flow cytometer or fluorescence microscope. Calculate the ratio of Red (Ex 535/Em 590) to Green (Ex 485/Em 530) fluorescence. A decreased red/green ratio quantitatively confirms mitochondrial depolarization.

Workflow Culture Cell Culture (SH-SY5Y, HepG2) Dose Dose-Response Exposure (24h) Culture->Dose Viability Viability Assays (MTT, NRU, Resazurin) Dose->Viability Mechanistic Mechanistic Assays (JC-1, ROS, GSH) Dose->Mechanistic Analysis Data Synthesis (EC50 & Pathway Mapping) Viability->Analysis Mechanistic->Analysis

Fig 2. High-throughput in vitro comparative toxicity screening workflow for phenethylamine derivatives.

Conclusion & Translational Impact

The comparative in vitro assessment definitively shows that structural modifications intended to increase the hallucinogenic potency of phenethylamines—specifically the addition of the N-2-methoxybenzyl group—drastically amplify their cellular toxicity. By utilizing SH-SY5Y and HepG2 cell lines, researchers can map the exact apoptotic pathways (ERK activation, Akt inhibition, and mitochondrial collapse) triggered by these compounds. For drug development professionals, these standardized assays provide a robust framework for screening novel synthetic analogues and evaluating potential pharmacological interventions (such as MEK or GSK3β inhibitors) to mitigate acute neurotoxicity.

References

  • Xu, P., et al. "25C-NBOMe, a Novel Designer Psychedelic, Induces Neurotoxicity 50 Times More Potent Than Methamphetamine In Vitro." Neurotox Res, 2019.
  • Silva, J., et al. "Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues." Pharmaceuticals, 2023.
  • Ferreira, M., et al. "Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs." International Journal of Molecular Sciences, 2024.
  • Lucci, A., et al. "Novel Psychoactive Phenethylamines: Impact on Genetic Material." International Journal of Molecular Sciences, 2020.
  • Silva, J., et al. "Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues." PubMed, 2023.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Phenylethyl)(prop-2-en-1-yl)amine

As a Senior Application Scientist, my objective is to equip researchers and drug development professionals with field-proven, mechanistically sound protocols for handling (2-Phenylethyl)(prop-2-en-1-yl)amine (CAS 5263-58...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to equip researchers and drug development professionals with field-proven, mechanistically sound protocols for handling (2-Phenylethyl)(prop-2-en-1-yl)amine (CAS 5263-58-1), commonly known as N-allylphenethylamine.

Handling secondary amines requires moving beyond basic compliance. Because these compounds are highly lipophilic and basic, they present unique operational challenges—ranging from rapid dermal penetration to atmospheric degradation. This guide provides a self-validating, causality-driven framework to ensure absolute safety and chemical integrity in your laboratory.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the target compound. N-allylphenethylamine features a lipophilic phenethyl backbone coupled with a reactive allyl group.

  • Toxicity Mechanism: The lipophilicity of the molecule allows it to rapidly bypass the stratum corneum (the skin's outermost layer). Once integrated into the lipid bilayer, the basic amine group initiates saponification of tissue lipids and denatures cellular proteins, leading to rapid, deep chemical burns [1].

  • Atmospheric Reactivity: As a free-base secondary amine, it readily absorbs atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts. This not only degrades reagent purity but alters reaction stoichiometry.

Quantitative Hazard Data

Table 1: Physicochemical and hazard profile of (2-Phenylethyl)(prop-2-en-1-yl)amine[2][3].

Property / HazardValue / ClassificationOperational Implication
CAS Number 5263-58-1Unique identifier for SDS and regulatory tracking.
Molecular Formula C11​H15​N High carbon-to-nitrogen ratio dictates extreme lipophilicity.
Molecular Weight 161.24 g/mol Volatile enough at room temperature to pose an inhalation risk.
GHS Pictograms GHS05 (Corrosion), GHS07 (Irritant)Causes severe skin burns, eye damage, and systemic toxicity.
Signal Word Danger Mandates handling exclusively in controlled, ventilated zones.

The Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling corrosive, lipophilic amines. The choices below are dictated by the chemical's permeation kinetics.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Butyl rubber or Multi-layer Laminate (e.g., Silver Shield)Lipophilic amines act as solvents, rapidly permeating standard 4-mil nitrile gloves. Butyl rubber provides superior chemical resistance and breakthrough times.
Eye/Face Chemical splash goggles + Full-face shieldCorrosive vapors can bypass standard safety glasses. Goggles prevent vapor ingress, while the shield protects facial tissue from catastrophic splashes.
Respiratory Class II Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of volatile free-base vapors. If a hood is compromised, a full-face respirator with ABEK (amine/ammonia) cartridges is mandatory.
Body Flame-Resistant (FR) Lab Coat + Chemical ApronPrevents dermal exposure. FR material is required because amines are often utilized alongside flammable organic solvents.

Mechanistic Visualizations

To conceptualize the risks and the required operational flow, review the following mechanistic and procedural diagrams.

Toxicity Exp Dermal Exposure to N-allylphenethylamine Lip Lipid Bilayer Rapid Penetration Exp->Lip Sap Saponification of Tissue Lipids Lip->Sap Den Protein Denaturation & Cell Necrosis Sap->Den Burn Severe Chemical Burn (Irreversible Damage) Den->Burn

Figure 1: Mechanistic pathway of tissue damage following dermal amine exposure.

Workflow A Reagent Storage (Inert, 2-8°C) B Transfer to Fume Hood A->B C Don Specialized PPE (Butyl Gloves, Goggles) B->C D Syringe Dispensing (Argon Atmosphere) C->D E Execute Reaction D->E F Neutralize Residues (1M HCl Wash) E->F G pH Validation (Target pH 6-7) F->G H Waste Segregation G->H

Figure 2: Operational workflow for handling corrosive secondary amines.

Operational Workflow & Handling Protocols

A robust protocol must be a self-validating system —meaning the procedure inherently proves its own success or failure at critical junctures.

Protocol A: Inert Dispensing and Reaction Setup

Causality: Exposing the amine to ambient air leads to rapid carbamate formation and moisture absorption. Inert handling preserves reagent integrity.

  • Atmospheric Purge: Connect the reaction flask to a Schlenk line. Evacuate and backfill the system with high-purity Argon three times.

  • PPE Verification: Don butyl rubber gloves over standard nitrile inner gloves. Equip chemical splash goggles.

  • Dispensing: Using a gas-tight glass syringe equipped with a long stainless-steel needle, puncture the septum of the reagent bottle. Draw the required volume of N-allylphenethylamine.

  • Transfer: Inject the liquid dropwise into the reaction vessel under positive Argon pressure.

  • Self-Validation (Thermometry): Monitor the internal reaction temperature using a thermocouple. Amines act as strong nucleophiles; a sudden temperature spike indicates an uncontrolled exothermic reaction. Adjust the drop rate to maintain isothermal conditions.

Protocol B: Decontamination and Spill Response

Causality: Free-base amines are volatile and leave toxic residues. Neutralizing them into non-volatile ammonium salts ensures safe, permanent cleanup.

  • Containment: For spills < 100 mL, immediately cover the liquid with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Never use sawdust, as the heat of absorption can ignite organics.

  • Chemical Neutralization: Carefully spray the absorbed spill with a 1M Hydrochloric Acid (HCl) or 5% Citric Acid solution.

    • Mechanism: This protonates the amine, converting the volatile free base into a water-soluble, non-volatile salt (N-allylphenethylammonium chloride).

  • Collection: Sweep the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Self-Validation (pH Testing): Wipe the fume hood surface with a damp cloth. Press a universal pH indicator strip against the damp surface. A pH reading of 6–7 validates complete decontamination. If the pH is >8, repeat the acid wash.

Disposal and Segregation Plans

Improper disposal of amines can lead to dangerous cross-reactions in waste carboys.

  • Aqueous Waste: Neutralized amine salts (from decontamination or aqueous workups) must be kept strictly separated from oxidizing agents (e.g., peroxides, nitric acid) and heavy metal waste.

  • Organic Waste: Unreacted free-base amine in organic solvents must be collected in a dedicated "Halogen-Free Organic Waste" carboy. Ensure the carboy is properly vented, as residual reactions can generate gas pressure over time.

  • Labeling: Explicitly label waste containers with "Contains Corrosive Amines (CAS 5263-58-1)" to alert waste management personnel of the specific chemical burn hazard.

References

  • LookChem. "Cas 5263-58-1, Benzeneethanamine, N-2-propenyl-". Chemical Database. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Phenylethyl)(prop-2-en-1-yl)amine
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(2-Phenylethyl)(prop-2-en-1-yl)amine
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